N,N-Diisopropyltryptamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-12(2)18(13(3)4)10-9-14-11-17-16-8-6-5-7-15(14)16/h5-8,11-13,17H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVAAGAZUWXRIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC1=CNC2=CC=CC=C21)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67292-67-5 (mono-hydrochloride) | |
| Record name | N,N-Diisopropyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014780246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80163804 | |
| Record name | N,N-Diisopropyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14780-24-6 | |
| Record name | N,N-Diisopropyltryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14780-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diisopropyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014780246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diisopropyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-DIISOPROPYLTRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E352B01VMH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N,N-Diisopropyltryptamine discovery and synthesis history
An In-Depth Technical Guide to the Discovery and Synthesis of N,N-Diisopropyltryptamine (DiPT)
Foreword
This compound, or DiPT, stands as a unique molecule within the tryptamine class of psychoactive compounds. Unlike its more visually-oriented relatives, DiPT is renowned for its profound and often bizarre effects on the auditory system. This guide provides a comprehensive technical overview of the historical discovery and the seminal synthetic routes to this fascinating compound. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who seek a detailed understanding of DiPT's origins and chemical synthesis.
PART 1: The Discovery of a Unique Auditory Psychedelic
The story of this compound is intrinsically linked to the pioneering work of American biochemist and psychopharmacologist, Dr. Alexander "Sasha" Shulgin.[1][2] Known for his systematic exploration of psychoactive compounds, Shulgin and his wife Ann documented their synthesis and personal experiences with hundreds of substances in their books, PiHKAL (Phenethylamines I Have Known and Loved) and TiHKAL (Tryptamines I Have Known and Loved).[3]
What sets DiPT apart from other classic psychedelics is its primary effect on auditory perception.[1][4] Users report a distinct downward shift in perceived pitch, as well as other auditory distortions.[4] This unusual sensory effect has made DiPT a subject of interest for researchers studying the neurology of sound perception.[4]
PART 2: Chemical Synthesis of this compound
The synthesis of DiPT, as detailed by Alexander Shulgin in TiHKAL, can be approached from two primary starting materials: indole and tryptamine. Both routes are presented here with detailed protocols and mechanistic insights.
Synthesis Route 1: From Indole via an Indolylglyoxylamide Intermediate
This method represents a more foundational approach, building the tryptamine skeleton from the basic indole ring structure. The key steps involve the formation of an indolylglyoxylamide intermediate, followed by its reduction to the final DiPT molecule.
Experimental Protocol:
-
Formation of the Indole-3-glyoxylyl Chloride: To a well-stirred solution of 10 grams of indole in 100 mL of methyl tert-butyl ether (MTBE), cooled to 0°C in an ice bath, 8.6 grams of oxalyl chloride is added.[5] This reaction forms the reactive acid chloride intermediate. The choice of a non-polar aprotic solvent like MTBE is crucial to prevent unwanted side reactions with the highly reactive oxalyl chloride. The low temperature helps to control the exothermic reaction.
-
Amidation with Diisopropylamine: The resulting acid chloride is then added to 20 mL of anhydrous diisopropylamine.[5] The nucleophilic diisopropylamine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of indol-3-yl-N,N-diisopropylglyoxylamide. An excess of the amine is used to neutralize the HCl byproduct of the reaction.
-
Isolation and Purification of the Intermediate: An excess of 2N HCl is added to the reaction mixture, which is then cooled. The resulting solid, indol-3-yl-N,N-diisopropylglyoxylamide, is collected by filtration and recrystallized from methanol to yield 11.4 grams (49% yield) of a solid with a melting point of 200-202°C.[5]
-
Reduction with Lithium Aluminum Hydride (LAH): A solution of 11 grams of the indol-3-yl-N,N-diisopropylglyoxylamide in 350 mL of anhydrous dioxane is slowly added to a stirred suspension of 19 grams of lithium aluminum hydride (LAH) in 350 mL of dioxane, maintained at reflux temperature under an inert atmosphere.[5] LAH is a powerful reducing agent capable of reducing both the amide and the ketone functionalities of the glyoxylamide intermediate to the corresponding amines. The use of an anhydrous solvent and an inert atmosphere is critical due to the high reactivity of LAH with water and oxygen.
-
Work-up and Final Product Isolation: The reaction mixture is cooled, and the excess LAH is quenched by the cautious addition of water, followed by aqueous sodium hydroxide. The resulting solids are removed by filtration. The filtrate is evaporated to dryness, and the residue is dissolved in anhydrous diethyl ether. The solution is then saturated with anhydrous hydrogen chloride gas, which precipitates the hydrochloride salt of DiPT. Recrystallization from a benzene/methanol mixture yields 4.5 grams (40% yield) of this compound hydrochloride (DiPT HCl) with a melting point of 198-199°C.[5]
Reaction Scheme:
Caption: Synthesis of DiPT from Indole.
Synthesis Route 2: Direct Alkylation of Tryptamine
This second route described by Shulgin is a more direct and arguably more efficient method, starting from the readily available tryptamine. The core of this synthesis is the nucleophilic substitution reaction between tryptamine and an isopropyl halide.
Experimental Protocol:
-
Reaction Setup: A solution of 1.60 grams of tryptamine base in 10 grams of molten sulfolane is treated with 8.5 grams of isopropyl iodide and 6.5 grams of diisopropylethylamine.[5] Sulfolane is used as a high-boiling polar aprotic solvent, which is suitable for this alkylation reaction that requires elevated temperatures. Diisopropylethylamine acts as a non-nucleophilic base to scavenge the HI produced during the reaction, preventing it from protonating the starting tryptamine and rendering it unreactive.
-
Reaction Conditions: The reaction mixture is heated on a steam bath for 12 hours with occasional shaking to ensure proper mixing of the two phases.[5] The elevated temperature provides the necessary activation energy for the N-alkylation to proceed.
-
Extraction and Purification: The reaction mixture is then added to 100 mL of water and extracted with three 30 mL portions of hexane.[5] This step serves to separate the organic product from the water-soluble salts and the sulfolane solvent.
-
Final Product Isolation: The combined hexane extracts are washed with water and then evaporated to dryness to yield the crude DiPT freebase. This is then dissolved in an appropriate solvent and treated with anhydrous hydrogen chloride to precipitate the hydrochloride salt, which can be further purified by recrystallization.[1]
Reaction Scheme:
Caption: Synthesis of DiPT from Tryptamine.
PART 3: Comparative Analysis of Synthetic Routes
| Parameter | Synthesis from Indole | Direct Alkylation of Tryptamine |
| Starting Material | Indole | Tryptamine |
| Number of Steps | Multiple steps (4 main steps) | Fewer steps (2 main steps) |
| Key Reagents | Oxalyl chloride, Diisopropylamine, LiAlH₄ | Isopropyl iodide, Diisopropylethylamine |
| Overall Yield | ~20% (from indole to DiPT HCl) | Not explicitly stated in TiHKAL, but generally higher for direct alkylations. |
| Complexity | More complex due to multiple intermediates and the use of highly reactive reagents like LAH. | Simpler and more direct. |
| Safety Considerations | Requires careful handling of oxalyl chloride (corrosive and toxic) and LAH (pyrophoric). | Isopropyl iodide is a lachrymator. The reaction is run at elevated temperatures. |
Conclusion
The discovery and synthesis of this compound by Alexander Shulgin represent a significant contribution to the field of psychopharmacology. The two primary synthetic routes he detailed in TiHKAL provide a solid foundation for the preparation of this unique auditory psychedelic. While the synthesis from indole is a classic example of building a complex molecule from a simpler precursor, the direct alkylation of tryptamine offers a more streamlined and efficient approach. For researchers and scientists working in drug development, a thorough understanding of these synthetic pathways is essential for the continued exploration of DiPT and its potential applications in neuroscience and medicine.
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American Chemical Society. (2021, May 24). This compound. [Link]
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Shulgin, A., & Shulgin, A. (1997). #4 DIPT. In TiHKAL: The Continuation. Erowid. [Link]
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ResearchGate. (2025, December 16). 5-Methoxy-N,N-diisopropyltryptamine (Foxy), a selective and high affinity inhibitor of serotonin transporter. [Link]
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Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. [Link]
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An In-depth Technical Guide to the Mechanism of Action of N,N-Diisopropyltryptamine (DiPT)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diisopropyltryptamine (DiPT) is a synthetic tryptamine derivative distinguished within the class of serotonergic psychedelics by its profound and selective alteration of auditory perception. Unlike classic psychedelics that primarily induce visual hallucinations, DiPT's signature effect at typical doses is a marked distortion of sound, including shifts in perceived pitch and harmonic structure. This guide provides a comprehensive technical overview of the current understanding of DiPT's mechanism of action. We will delve into its pharmacodynamic profile, focusing on its interactions with serotonin receptors, the subsequent intracellular signaling cascades, and the leading hypotheses concerning its unique auditory effects. This document synthesizes preclinical data to offer a detailed perspective for researchers engaged in neuropsychopharmacology and drug development.
Introduction to this compound (DiPT)
First synthesized and described by Alexander Shulgin, this compound (DiPT) is a structural analogue of N,N-dimethyltryptamine (DMT), a classic serotonergic hallucinogen.[1] Chemically, it belongs to the tryptamine family, characterized by an indole ring structure connected to an amino group by a two-carbon side chain. The key structural feature of DiPT is the presence of two bulky isopropyl groups attached to the terminal nitrogen of the side chain.
While structurally related to visual hallucinogens, the psychoactive profile of DiPT is anomalous.[2] At low to moderate doses (e.g., 4-20 mg orally), users report significant auditory changes, such as a downward shift in pitch, making voices sound deeper and music seem disharmonious or "underwater".[1][3] Tinnitus and a sensation of pressure in the ears are also commonly reported.[4] Notably, significant visual, cognitive, or euphoric effects are typically absent at these doses, though they may emerge at very high concentrations.[3][4] This unique sensory specificity makes DiPT a valuable pharmacological tool for investigating the neurobiology of auditory processing and perception.[5]
Pharmacodynamics: Receptor Interaction and Signal Transduction
The molecular actions of DiPT, like other classic psychedelics, are primarily mediated by its interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors.[4] The psychedelic effects of tryptamines are critically dependent on agonist activity at the serotonin 5-HT2A receptor subtype.[6][7]
Primary Target: Serotonin 5-HT2A Receptor
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the cerebral cortex, particularly on the apical dendrites of layer V pyramidal neurons.[8][9] This location is crucial for modulating cognitive processes and sensory integration.[8] Animal studies confirm that the psychedelic-like effects of DiPT are mediated by its activation of the 5-HT2A receptor.[4] Drug discrimination studies in rodents show that DiPT fully substitutes for other known 5-HT2A agonists like DOM and partially for LSD, indicating a shared mechanistic pathway.[4]
Receptor Binding Profile
While the 5-HT2A receptor is the principal target for its psychedelic effects, DiPT interacts with a range of serotonin receptors. It is known to act as an agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors, and also displays weaker activity at the 5-HT1A receptor.[4]
Table 1: Known Receptor Interactions of DiPT
| Receptor Subtype | Interaction Type | Significance |
|---|---|---|
| 5-HT2A | Agonist | Primary mediator of psychedelic effects.[4] |
| 5-HT2B | Agonist | Role in psychoactive effects is less defined. |
| 5-HT2C | Agonist | May contribute to modulating downstream effects. |
| 5-HT1A | Weak Agonist/Partial Agonist | May attenuate some 5-HT2A-mediated effects.[2][4][10] |
| SERT | Weak Inhibitor | Weak serotonin reuptake inhibition activity noted.[4] |
This table summarizes known interactions based on available preclinical data. Quantitative binding affinity (Ki) and functional potency (EC50) values for DiPT are not as extensively published as for other classic psychedelics, representing a key area for future research.
Functional Activity & Signal Transduction
Activation of the 5-HT2A receptor by an agonist like DiPT initiates a cascade of intracellular signaling events. The 5-HT2A receptor is canonically coupled to the Gq/11 family of G proteins.[6][8]
The signaling pathway proceeds as follows:
-
G Protein Activation: Agonist binding induces a conformational change in the 5-HT2A receptor, leading to the activation of the heterotrimeric G protein Gq/11.
-
PLC Stimulation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).[11]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[8][11]
-
Downstream Effects: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[11] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[11]
Recent research has established that the psychedelic potential of a 5-HT2A agonist is predicted by its efficacy in activating the Gq signaling pathway, rather than its ability to recruit β-arrestin2.[12][13] This Gq-mediated signaling cascade is believed to be the foundational mechanism for the psychedelic experience.
The Enigma of Auditory Distortion: Proposed Mechanisms
The most compelling scientific question surrounding DiPT is the mechanism behind its selective and potent auditory effects. While the precise reason remains unknown, several hypotheses have been proposed.[4]
-
Receptor Specificity in Auditory Circuits: Although DiPT activates the same primary receptors as visual hallucinogens, its unique effects may arise from subtle differences in functional selectivity or its interaction with specific 5-HT2A receptor populations located within critical auditory processing centers of the brain, such as the auditory cortex or inferior colliculus.
-
Metabolite Activity: It is possible that a metabolite of DiPT, rather than the parent compound, is primarily responsible for the auditory distortions. For example, 4-hydroxy-DiPT (4-HO-DiPT, or Iprocin) is a known psychoactive metabolite.[14] However, 4-HO-DiPT is generally described as producing more classic, visual psychedelic effects, making this hypothesis less likely to fully account for the unique profile of the parent drug.[14]
-
Novel or Secondary Targets: DiPT may interact with other, as-yet-unidentified receptor systems or ion channels that are densely expressed in the auditory pathway. The current body of research has not found obvious molecular targets that would explain the auditory effects, suggesting that the mechanism may be complex and not attributable to a single receptor interaction.[5]
The unique properties of DiPT highlight how much remains to be understood about the neurochemical basis of hearing.[5]
Experimental Methodologies for Characterization
To elucidate the pharmacodynamic profile of a compound like DiPT, several key in-vitro assays are employed. These protocols provide quantitative data on receptor affinity and functional activity.
Radioligand Binding Assay (for Receptor Affinity)
This technique is used to determine the affinity (Ki) of a test compound for a specific receptor. It measures how effectively the test compound competes with a known radiolabeled ligand for binding to the receptor.[15][16]
Exemplary Protocol: Competition Binding Assay for 5-HT2A Receptor
-
Preparation of Membranes: A stable cell line (e.g., HEK293) expressing the human 5-HT2A receptor is cultured. The cells are harvested and homogenized in a cold lysis buffer to create a membrane preparation containing the receptors. The protein concentration is quantified via a BCA assay.[17]
-
Assay Incubation: In a 96-well plate, the cell membranes are incubated with:
-
A fixed concentration of a selective 5-HT2A radioligand (e.g., [3H]ketanserin).
-
Varying concentrations of the unlabeled test compound (DiPT).[17]
-
Causality: The radioligand provides a measurable signal. The test compound competes for the same binding site. The degree of displacement of the radioligand at different concentrations of the test compound reveals the latter's binding affinity.
-
-
Separation: The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat. This separates the receptor-bound radioligand from the unbound radioligand in the solution. The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.[17]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[17]
-
Data Analysis: The data are used to generate a competition curve. The concentration of DiPT that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The IC50 is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[18]
Calcium Flux Assay (for Functional Activity)
This cell-based assay measures the functional consequence of receptor activation for Gq-coupled receptors like 5-HT2A. It quantifies the increase in intracellular calcium that occurs following agonist stimulation.[19][20]
Exemplary Protocol: FLIPR Calcium Flux Assay
-
Cell Plating: Cells expressing the 5-HT2A receptor are plated into a 96- or 384-well microplate and grown overnight.[21]
-
Dye Loading: The cell growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8). This dye is cell-permeable and becomes fluorescent upon binding to calcium. A reagent like probenecid is often included to prevent the dye from being pumped out of the cells.[20][21]
-
Compound Addition & Measurement: The plate is placed in a Fluorescence Imaging Plate Reader (FLIPR). The instrument adds varying concentrations of the agonist (DiPT) to the wells and simultaneously measures the change in fluorescence in real-time.[22]
-
Data Analysis: The increase in fluorescence intensity is directly proportional to the amount of intracellular calcium released.[20] A dose-response curve is generated by plotting the fluorescence signal against the agonist concentration. From this curve, key parameters like EC50 (the concentration producing 50% of the maximal response) and Emax (the maximum possible effect) can be determined, indicating the compound's potency and efficacy as an agonist.
Conclusion and Future Research Directions
The mechanism of action of this compound is anchored in its function as a serotonin receptor agonist, with the 5-HT2A receptor serving as its primary target for producing psychedelic-like effects via the Gq/11 signaling pathway.[4][8] However, its unique auditory-specific phenotype at typical doses distinguishes it from all other classic hallucinogens and points to a more complex pharmacology than is currently understood.[4][5]
Future research should prioritize:
-
Quantitative Pharmacological Profiling: Comprehensive binding and functional assays across a wide panel of CNS receptors are needed to obtain precise Ki and EC50 values for DiPT and its metabolites.
-
Neuroimaging Studies: Techniques like fMRI or PET in human subjects (where ethically and legally permissible) or animal models could help identify the specific brain circuits modulated by DiPT, particularly within the auditory system.
-
Metabolite Analysis: A thorough investigation into the pharmacokinetics and pharmacodynamics of DiPT's metabolites is crucial to determine their contribution to the overall psychoactive effect.
Elucidating the precise mechanism behind DiPT's auditory distortions will not only solve a long-standing pharmacological puzzle but also provide invaluable insights into the fundamental neural processes that govern human auditory perception.
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An In-Depth Technical Guide to the In Vitro Pharmacological Profile of N,N-Diisopropyltryptamine (DiPT)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N,N-Diisopropyltryptamine (DiPT) is a synthetic tryptamine known for its unique psychoactive effects, particularly auditory distortions. Understanding its interaction with neural receptors and metabolic enzymes at a molecular level is crucial for elucidating its mechanism of action and assessing its therapeutic or toxicological potential. This guide provides a comprehensive overview of the in vitro pharmacological profile of DiPT, synthesizing available data on its receptor binding affinity and functional activity. It details the authoritative, field-proven experimental methodologies used to characterize such compounds, offering both the "how" and the "why" behind protocol design. The primary molecular targets for DiPT are identified as serotonin receptors, specifically the 5-HT1A and 5-HT2A subtypes, where it exhibits distinct functional properties.[1] This document serves as a technical resource for researchers engaged in neuropsychopharmacology and drug development, providing the foundational data and protocols necessary for further investigation.
Introduction to this compound (DiPT)
This compound is a structural analog of the neurotransmitter serotonin and belongs to the tryptamine class of hallucinogens. Like other classic serotonergic psychedelics, its pharmacological activity is primarily mediated by interactions with the serotonin receptor system.[1] In vitro characterization is the cornerstone of understanding a compound's pharmacological identity. It allows for the precise measurement of binding affinities, determination of functional efficacy (i.e., whether a compound activates or blocks a receptor), and assessment of potential off-target effects and metabolic liabilities in a controlled environment. For DiPT, in vitro studies have identified the serotonin 5-HT1A and 5-HT2A receptors as key sites of action, which is typical for this class of drugs.[1][2]
Receptor Binding and Functional Activity Profile
The interaction of a ligand with a receptor is defined by two key parameters: its binding affinity (how tightly it binds) and its functional activity or efficacy (the biological response it elicits upon binding).
Quantitative Receptor Affinity Data
Binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.[3]
The available data for DiPT (also referred to as Dipropyltryptamine or DPT in some literature) is primarily focused on the human 5-HT1A receptor.
| Receptor Subtype | Test Compound | Radioligand | Ki (nM) | Source Tissue/Cell Line | Reference |
| Human 5-HT1A | DiPT (DPT) | [3H]8-OH-DPAT | ~100 | CHO Cells | [2][4] |
| Human 5-HT2A | DiPT | - | Data not specified | - | [1] |
Note: The Ki value for 5-HT1A is derived from a reported IC50 of 0.1 µM (100 nM) in a competitive binding assay.[2][4] While specific Ki values for DiPT at the 5-HT2A receptor are not detailed in the available literature, its classification as a classic tryptamine psychedelic strongly implies significant interaction with this receptor, which is the primary target for this drug class.[5][6][7]
Functional Activity & Signaling Pathways
Beyond binding, a compound's effect depends on its functional response at the receptor. DiPT demonstrates complex activity at its primary targets.
At the human 5-HT1A receptor, DiPT acts as a partial agonist .[2][4] This was determined through functional assays measuring the activation of G-proteins. On its own, DiPT stimulates G-protein activation (measured via cAMP and GTPγS incorporation), but in the presence of the full agonist serotonin (5-HT), it blocks the maximal effect of 5-HT.[2][4] This dualistic behavior is the hallmark of partial agonism.
The 5-HT1A receptor is canonically coupled to the Gi/o family of G-proteins.[8] Upon activation by an agonist, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2][8]
The primary psychoactive effects of classic tryptamines are mediated by their agonist activity at the 5-HT2A receptor.[7][9][10] This receptor is coupled to the Gq/11 family of G-proteins.[9][10] Activation initiates a distinct signaling cascade starting with the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC), leading to a wide range of downstream cellular responses.
Conclusion and Future Directions
The in vitro pharmacological profile of this compound is characteristic of a classic serotonergic psychedelic, with defined interactions at key serotonin receptors. The available evidence establishes it as a moderate-affinity partial agonist at the human 5-HT1A receptor. [2][4]Its classification and known psychoactive effects strongly implicate agonist activity at the 5-HT2A receptor, a defining feature of the tryptamine drug class. [1][6] However, the current public-domain data is incomplete. To build a comprehensive profile suitable for advanced drug development or regulatory assessment, future research should focus on:
-
Quantitative Binding Affinity: Determining Ki values for DiPT across a full panel of serotonin receptors (especially 5-HT2A, 5-HT2B, 5-HT2C) and other common CNS targets to establish its selectivity.
-
Quantitative Functional Activity: Measuring EC50 and Emax values for DiPT at the 5-HT2A receptor, likely through a calcium mobilization or inositol phosphate accumulation assay, to confirm its presumed agonist activity.
-
Enzyme Inhibition: Performing in vitro CYP inhibition assays to quantify IC50 values against major isoforms and assess the potential for drug-drug interactions.
By systematically addressing these knowledge gaps using the robust methodologies outlined in this guide, the scientific community can achieve a complete and actionable understanding of DiPT's in vitro pharmacology.
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An In-depth Technical Guide to N,N-Diisopropyltryptamine (DiPT) Receptor Binding Affinity Studies
Abstract
N,N-Diisopropyltryptamine (DiPT) is a synthetic tryptamine derivative notable for its unusual production of primarily auditory distortions, rather than the visual hallucinations commonly associated with classic psychedelics.[1][2] This distinct phenomenological profile necessitates a thorough investigation of its molecular interactions to understand the neurobiological underpinnings of its effects. This guide provides a comprehensive overview of the receptor binding affinity and functional profile of DiPT, with a focus on the experimental methodologies and theoretical frameworks essential for its characterization. We will delve into the principles of radioligand binding assays, detail a step-by-step protocol for determining binding affinity at the serotonin 5-HT2A receptor, and explore the downstream signaling pathways implicated in its psychoactive effects. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the pharmacological evaluation of DiPT and related compounds.
Introduction: The Enigmatic Pharmacology of DiPT
This compound (DiPT), first synthesized in the 1970s, stands out within the tryptamine class of psychedelics.[2] Unlike its structural analogs such as N,N-Dimethyltryptamine (DMT), which primarily induce profound visual experiences, DiPT is reported to cause significant alterations in auditory perception, including changes in pitch and the introduction of harmonic distortions.[1][2] While high doses can produce more classic psychedelic effects, its unique auditory impact at typical doses points to a distinct mechanism of action at the receptor level.[1]
Understanding the receptor binding profile of DiPT is crucial for several reasons. Firstly, it can elucidate the specific receptor subtypes and signaling pathways responsible for its unique auditory effects. Secondly, a detailed pharmacological characterization can inform the development of novel therapeutic agents targeting specific sensory processing pathways. Finally, comparative analysis of DiPT's binding affinities with other psychedelics can provide valuable insights into the structure-activity relationships that govern the diverse range of psychedelic experiences.
DiPT's primary molecular targets are within the serotonin receptor family.[1] It is known to be an agonist at 5-HT2A receptors and a partial agonist at 5-HT1A receptors.[3] The psychedelic-like effects in animal models appear to be primarily mediated by the activation of the serotonin 5-HT2A receptor.[1] This guide will focus on the methodologies used to quantify these interactions and their functional consequences.
Principles of Radioligand Binding Assays
Radioligand binding assays are a cornerstone of pharmacology, providing a robust and sensitive method for measuring the affinity of a ligand for its receptor.[4][5] These assays utilize a radioactively labeled ligand (the radioligand) to quantify its binding to a target receptor.[6] The fundamental principle involves incubating a biological preparation containing the receptor of interest with a radioligand and then separating the bound radioligand from the unbound fraction to measure the amount of radioactivity associated with the receptor.[7]
There are three main types of radioligand binding assays:
-
Saturation Assays: These are used to determine the density of receptors in a tissue (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity.[4][8] This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.[4]
-
Kinetic Assays: These experiments measure the rates of association (kon) and dissociation (koff) of the radioligand with the receptor. The ratio of koff to kon provides an independent measure of the Kd.
-
Competition (or Inhibition) Assays: These are the most common type of binding assay used in drug discovery.[6] They are used to determine the affinity of an unlabeled compound (the competitor, in this case, DiPT) for a receptor by measuring its ability to compete with and displace a radioligand that has a known affinity for that receptor.[6][8] The output of this assay is the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.
Experimental Workflow: Determining DiPT's Affinity for the 5-HT2A Receptor
The serotonin 5-HT2A receptor is a G protein-coupled receptor (GPCR) and is the primary target for classic psychedelic drugs.[9] Activation of this receptor is believed to be a key event in mediating the hallucinogenic effects of these compounds.[10] The following is a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of DiPT for the human 5-HT2A receptor.
Materials and Reagents
-
Receptor Source: Membrane preparations from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT2A receptor.[11][12]
-
Radioligand: [3H]Ketanserin, a well-characterized 5-HT2A antagonist radioligand.[12][13]
-
Competitor: this compound (DiPT).
-
Non-specific Binding Control: A high concentration of a known 5-HT2A ligand (e.g., unlabeled ketanserin or spiperone) to determine the amount of radioligand that binds to non-receptor components.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration System: A 96-well microplate filtration system with glass fiber filters (e.g., GF/B or GF/C).[13]
-
Scintillation Counter: To measure the radioactivity retained on the filters.[11]
Step-by-Step Experimental Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of DiPT and a series of dilutions in the assay buffer to cover a wide concentration range (e.g., from 10-11 M to 10-4 M).
-
Dilute the [3H]Ketanserin in assay buffer to a working concentration, typically at or below its Kd value to ensure sensitive competition.
-
Prepare the cell membrane homogenate in ice-cold assay buffer to a final protein concentration that provides a sufficient signal-to-noise ratio.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, [3H]Ketanserin, and the membrane preparation to designated wells.
-
Non-specific Binding (NSB): Add the non-specific binding control (e.g., 10 µM unlabeled ketanserin), [3H]Ketanserin, and the membrane preparation to another set of wells.
-
Competition Binding: Add the different concentrations of DiPT, [3H]Ketanserin, and the membrane preparation to the remaining wells.
-
All conditions should be performed in triplicate to ensure statistical validity.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium. The optimal time and temperature should be determined in preliminary experiments.
-
-
Termination of Binding and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[12]
-
-
Quantification of Radioactivity:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter. The output will be in counts per minute (CPM).
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate a Competition Curve:
-
Plot the percentage of specific binding of [3H]Ketanserin as a function of the logarithm of the DiPT concentration.
-
-
Determine the IC50:
-
Use a non-linear regression analysis (e.g., a sigmoidal dose-response curve fit) to determine the IC50 value of DiPT.
-
-
Calculate the Ki:
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Experimental Workflow Visualization
Caption: Workflow for a competitive radioligand binding assay.
Receptor Binding Affinity Profile of DiPT
Studies have characterized the binding affinity of DiPT at various serotonin receptors. The following table summarizes key binding affinity (Ki) values. It is important to note that these values can vary between studies due to differences in experimental conditions, such as the radioligand used and the tissue or cell preparation.
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| 5-HT1A | Weak affinity | [1] |
| 5-HT2A | Agonist | [3] |
| 5-HT2B | Full agonist | [1] |
| 5-HT2C | 290 ± 110 | [1] |
| Serotonin Transporter (SERT) | Weak inhibitor | [1] |
Note: The smaller the Ki value, the higher the binding affinity.
DiPT demonstrates moderate affinity for the 5-HT2C receptor and is a full agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] It exhibits weak activity at the 5-HT1A receptor and is also a weak serotonin reuptake inhibitor.[1]
Functional Assays and Downstream Signaling
While binding affinity provides crucial information about the interaction of a compound with its receptor, it does not describe the functional consequence of this binding (i.e., whether the compound is an agonist, antagonist, or inverse agonist). Functional assays are therefore essential to characterize the pharmacological activity of DiPT.
Signaling Pathways of Key Receptors
-
5-HT2A Receptor: This receptor is primarily coupled to the Gq/G11 family of G proteins.[9] Agonist binding activates phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[12][14] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[14] There is also evidence for 5-HT2A receptor coupling to other signaling pathways, including β-arrestin recruitment, a phenomenon known as functional selectivity or biased agonism.[10][12]
-
5-HT1A Receptor: This receptor is coupled to Gi/Go proteins.[15] Agonist activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15][16]
Common Functional Assays
-
Inositol Phosphate (IP) Accumulation Assays: These assays directly measure the product of PLC activation.[17][18] Cells expressing the 5-HT2A receptor are incubated with DiPT, and the accumulation of IP is quantified, often using radioimmunoassays or fluorescence-based methods.[17][18] An increase in IP accumulation indicates agonist activity.
-
Calcium Mobilization Assays: These assays measure the transient increase in intracellular calcium concentration that occurs downstream of IP3 production.[19][20] This is typically done using calcium-sensitive fluorescent dyes.
-
cAMP Assays: To assess activity at 5-HT1A receptors, cAMP levels can be measured. A decrease in forskolin-stimulated cAMP accumulation in the presence of DiPT would indicate agonist activity at this Gi-coupled receptor.[21]
-
[35S]GTPγS Binding Assays: This assay measures the activation of G proteins. In the presence of an agonist, the Gα subunit exchanges GDP for GTP. A non-hydrolyzable analog of GTP, [35S]GTPγS, is used to quantify this activation.
Signaling Pathway Visualization
Caption: Simplified signaling pathways for 5-HT2A and 5-HT1A receptors.
Conclusion and Future Directions
The study of this compound's receptor binding affinity and functional profile reveals a complex interaction with the serotonergic system. While its primary psychedelic effects are likely mediated through 5-HT2A receptor agonism, its engagement with other receptors such as 5-HT2C and 5-HT1A, along with its weak inhibition of the serotonin transporter, likely contributes to its unique auditory-centric psychoactive profile.
Future research should focus on several key areas. Firstly, a more comprehensive screening of DiPT against a wider panel of receptors is needed to identify any potential off-target interactions that might contribute to its effects. Secondly, studies employing techniques to investigate biased agonism at the 5-HT2A receptor could reveal whether DiPT preferentially activates certain downstream signaling pathways over others, potentially explaining its distinct sensory effects compared to other psychedelics. Finally, in vivo studies correlating receptor occupancy with specific behavioral and physiological outcomes will be crucial for fully understanding the neurobiology of this fascinating compound. The methodologies outlined in this guide provide a solid foundation for these future investigations, which will undoubtedly contribute to a deeper understanding of the complex relationship between receptor pharmacology and conscious experience.
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An In-Depth Technical Guide to the Unique Auditory Effects of N,N-Diisopropyltryptamine (DiPT)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diisopropyltryptamine (DiPT) is a synthetic tryptamine that occupies a unique niche within the class of serotonergic psychedelics. Unlike classic hallucinogens such as N,N-Dimethyltryptamine (DMT) or lysergic acid diethylamide (LSD), which are renowned for their profound visual effects, DiPT is distinguished by its potent and selective induction of auditory distortions. At typical dosages, users report significant changes in pitch perception, harmonic structure, and the overall character of sound, often in the absence of any visual alterations. While its primary mechanism is understood to involve agonism at serotonin 5-HT₂A receptors, consistent with other psychedelics, the neurobiological basis for its remarkable auditory selectivity remains enigmatic. This guide synthesizes the current pharmacological knowledge of DiPT, contextualizes its psychoacoustic profile with findings from related serotonergic compounds, and proposes a comprehensive framework for future research. By detailing specific, actionable experimental protocols, this document aims to provide the scientific community with the tools to systematically investigate and ultimately elucidate the mechanisms behind DiPT's singular effects on auditory perception.
Introduction
The tryptamine family of compounds includes some of the most potent and historically significant psychoactive substances known, from the endogenous neurotransmitter serotonin to powerful psychedelics like psilocybin and DMT. The majority of these psychedelic compounds produce a complex suite of subjective effects, with visual hallucinations, altered thought patterns, and profound changes in the perception of self and reality being hallmarks of the experience.[1] this compound (DiPT), however, stands as a significant outlier.
First synthesized and described by Alexander Shulgin, DiPT is remarkable for producing almost exclusively auditory effects at common psychoactive doses.[2][3] Anecdotal reports and early investigations describe a consistent and dose-dependent distortion of sound, most notably a downward shift in perceived pitch, harmonic flanging, and a general sense of acoustic unfamiliarity.[2][4] One subject with perfect pitch noted that the pitch decrease is not linear, indicating a true distortion rather than a simple transposition.[2] This focused sensory impact contrasts sharply with the rich visual and cognitive tapestry woven by its structural relatives, making DiPT a fascinating tool for neuroscientific inquiry.
The central question surrounding DiPT is one of specificity: how does a molecule that shares the primary pharmacological target of classic hallucinogens—the serotonin 5-HT₂A receptor—produce such a radically different and sensory-specific effect?[2] This guide serves as a technical deep-dive into this question. It consolidates the available data on DiPT's psychoacoustic and pharmacological profiles, draws mechanistic inferences from studies on other serotonergic compounds that modulate auditory processing, and presents a logical, multi-pronged research strategy to deconstruct its unique properties. For researchers in audiology, neuroscience, and drug development, DiPT represents not just a chemical curiosity, but a potential key to unlocking a deeper understanding of the serotonergic system's role in the intricate neural processes of hearing.
Psychoacoustic Profile of DiPT
The auditory effects of DiPT are its most defining characteristic and are unlike those produced by other major psychedelics. While compounds like LSD can lead to an intensified experience of music or echo-like distortions, DiPT fundamentally alters the core components of sound perception.[2] The effects are dose-dependent and can range from subtle alterations to profound distortions that render complex sounds like music or speech unrecognizable.
Key Reported Auditory Effects:
-
Pitch Alteration: The most consistently reported effect is a significant, often dramatic, downward shift in perceived pitch. This is not a uniform transposition but a complex distortion; a small study suggested the relationship between a note's actual and perceived pitch is not linear.[2]
-
Harmonic Distortion: Sounds are often described as having a "metallic," "flanging," or "phasing" quality. This suggests an alteration in the perception of timbre, which is determined by the harmonic content of a sound.
-
Sound Unfamiliarity: Even familiar sounds, such as a known piece of music or a person's voice, can become strange and unrecognizable.
-
Tinnitus and Ear Pressure: Some users report the emergence of tinnitus or a feeling of pressure in the ears, as if the eustachian tubes are clogged.[2][4]
Crucially, at dosages that produce these strong auditory changes, DiPT is reported to cause minimal to no visual hallucinations, cognitive alterations, or euphoria, effects that are central to the experience of compounds like DMT or psilocybin.[2] This sensory-specific profile makes DiPT an invaluable pharmacological tool for isolating the neural circuits responsible for auditory perception and their modulation by the serotonergic system.
Pharmacological Profile
DiPT's general mechanism of action is consistent with other tryptamine hallucinogens, primarily involving agonist activity at serotonin receptors. However, the nuances of its receptor interaction profile may hold clues to its unique effects.
Receptor Binding & Functional Activity
DiPT binds to multiple serotonin receptor subtypes. Its psychedelic-like effects in animals are believed to be mediated primarily by the 5-HT₂A receptor.[2] However, its affinity for this receptor is weaker than that of many classic hallucinogens. Data compiled from various in vitro studies provide a more detailed picture of its interactions.
| Receptor/Transporter | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) | Efficacy (% of 5-HT) |
| 5-HT₂A | 320 - 910 | 420 | 81.4% |
| 5-HT₁A | 2,270 - 8,400 | 4,570 | 58.1% |
| SERT | 265 | 215 (Inhibition) | N/A |
| (Data compiled from HHS reviews and other sources. Note that values can vary between different assays and experimental conditions)[5] |
As the table shows, DiPT is an agonist at the 5-HT₂A receptor, though with a lower binding affinity (higher Kᵢ value) and functional potency (higher EC₅₀ value) than many visually-dominant psychedelics.[5] It also displays weak partial agonist activity at the 5-HT₁A receptor and notable affinity for the serotonin transporter (SERT), where it acts as an inhibitor.[2][5] This multi-target engagement could be crucial. The interplay between direct 5-HT₂A agonism, modulation of 5-HT₁A receptors, and increased synaptic serotonin levels via SERT inhibition may collectively shape its distinct psychoacoustic effects.
Discriminative Stimulus Studies
Drug discrimination studies in animals are a powerful tool for classifying the subjective effects of psychoactive compounds. In these experiments, animals are trained to recognize the internal state produced by a specific drug. Studies show that DiPT shares discriminative stimulus properties with other serotonergic hallucinogens.
Proposed Mechanisms of Auditory Distortion
The precise neural mechanisms underlying DiPT's selective auditory effects are unknown.[2] However, by integrating our knowledge of DiPT's pharmacology with broader research into serotonergic modulation of the auditory system, we can construct a robust hypothesis centered on the 5-HT₂A receptor's role in the auditory cortex.
The 5-HT₂A Receptor in the Auditory Cortex
The auditory cortex receives dense serotonergic projections, and 5-HT₂A receptors are highly expressed, particularly on the cell bodies and apical dendrites of layer II/III and V pyramidal neurons. These excitatory neurons are critical for processing and integrating auditory information. Activation of 5-HT₂A receptors is known to increase the excitability of these neurons, altering the balance of excitation and inhibition within cortical circuits.
Studies using other 5-HT₂A agonists provide a window into how this modulation can disrupt auditory processing. For example, the psychedelic DOI has been shown to increase the trial-by-trial variability of neural responses in the auditory cortex of mice and impair "deviance detection"—the brain's ability to respond to an unexpected sound.[7] This suggests that 5-HT₂A activation disrupts the stability and predictability of auditory signal processing, altering the balance between bottom-up sensory input and top-down interpretation.
A Hypothesis for Pitch Perception Alteration
Pitch is encoded by both the location of activation on the basilar membrane in the cochlea (tonotopy) and the temporal firing patterns of neurons in the auditory pathway. 5-HT₂A receptor activation on pyramidal neurons in the auditory cortex could disrupt this temporal coding. By increasing neuronal excitability and asynchronous "noisy" firing, DiPT may interfere with the precise, phase-locked neural volleys that encode pitch information. This desynchronization could lead the brain to misinterpret the frequency of incoming auditory signals, resulting in the perception of a lower, distorted pitch.
Furthermore, 5-HT₂A receptor activation can reduce the efficacy of inhibitory interneurons, further contributing to a state of cortical hyperexcitability. This disruption of the delicate excitatory/inhibitory balance is a cornerstone of psychedelic action and could plausibly be biased towards auditory circuits by DiPT, for reasons that may relate to functional selectivity or specific downstream signaling cascades yet to be identified.
Model of Action: Signaling Pathway
The following diagram illustrates a hypothesized signaling pathway for DiPT's action in the auditory cortex, leading to distorted sound perception.
Caption: Hypothesized signaling cascade of DiPT at the 5-HT₂A receptor leading to auditory distortion.
A Framework for Future Research
To move from hypothesis to established mechanism, a systematic and multi-modal research program is required. The following protocols outline key experiments designed to deconstruct DiPT's unique auditory effects.
Protocol 1: Human Psychoacoustic & EEG Study
Objective: To quantitatively measure the effects of DiPT on auditory perception and its neural correlates in humans.
Methodology:
-
Design: Double-blind, placebo-controlled, crossover study.
-
Participants: Healthy adult volunteers with normal hearing, screened for psychiatric conditions and prior psychedelic use.
-
Intervention: Administration of a single oral dose of DiPT (e.g., 50 mg) or placebo.
-
Psychoacoustic Testing: At baseline and peak drug effect, participants will complete a battery of tests:
-
Pitch Discrimination: Determine the just-noticeable difference (JND) for frequency changes.
-
Absolute Pitch Identification: For participants with absolute pitch, identify presented musical notes.
-
Timbre Perception: Rate the similarity of sounds with different harmonic structures.
-
Speech-in-Noise Task: Measure the ability to comprehend speech against a noisy background.
-
-
Electrophysiology (EEG):
-
Record high-density EEG throughout the session.
-
Measure the Auditory Steady-State Response (ASSR) to 40 Hz click trains, a measure of neural synchrony in the gamma band which is known to be affected by psychedelics.[8]
-
Analyze event-related potentials (ERPs) like the Mismatch Negativity (MMN) to probe pre-attentive auditory deviance detection.
-
-
Data Analysis: Correlate changes in psychoacoustic performance with changes in EEG measures (e.g., ASSR power and phase-locking, MMN amplitude).
Protocol 2: In Vivo Electrophysiology in an Animal Model
Objective: To examine the direct effects of DiPT on neuronal firing in the primary auditory cortex (A1) of an animal model.
Caption: Experimental workflow for in vivo electrophysiology study of DiPT in a rodent model.
Methodology:
-
Model: Adult male rats or mice.
-
Surgery: Surgically implant a multi-channel microelectrode array into the primary auditory cortex (A1).
-
Recording: In awake, head-fixed animals, record single-unit and local field potential (LFP) activity.
-
Stimulation: Present a range of auditory stimuli, including pure tones, frequency sweeps, and complex sounds, to map the frequency tuning and response properties of A1 neurons.
-
Intervention: After establishing a stable baseline, administer DiPT (e.g., 5 mg/kg, i.p.) or vehicle.
-
Analysis: Compare pre- and post-drug neuronal activity. Key metrics include:
-
Changes in spontaneous and stimulus-evoked firing rates.
-
Broadening or shifting of frequency tuning curves.
-
Increases in trial-to-trial response variability.
-
Alterations in gamma-band oscillatory power and synchrony.
-
Protocol 3: In Vitro Receptor Functional Selectivity Assay
Objective: To determine if DiPT exhibits biased agonism at the 5-HT₂A receptor, preferentially activating specific downstream signaling pathways compared to visually-active psychedelics.
Methodology:
-
System: Use cell lines (e.g., HEK293) engineered to express the human 5-HT₂A receptor.
-
Assays: Perform parallel functional assays that measure the activation of different downstream signaling pathways.
-
Gq/11 Pathway: Measure calcium mobilization or inositol phosphate (IP) accumulation. This is the canonical pathway for 5-HT₂A activation.
-
β-Arrestin Pathway: Use a BRET or FRET-based assay to measure the recruitment of β-arrestin 2 to the activated receptor.
-
-
Compounds: Test DiPT in parallel with DMT (a primarily visual psychedelic) and serotonin (the endogenous ligand).
-
Analysis: Generate dose-response curves for each compound in each assay. Calculate the "bias factor" for DiPT relative to DMT, quantifying any preferential activation of one pathway over the other. A finding that DiPT is biased away from or towards the β-arrestin pathway, for example, could be a key molecular clue to its unique effects.
Conclusion
This compound presents a compelling puzzle to the fields of neuroscience and pharmacology. Its ability to selectively and profoundly distort auditory perception, while leaving other sensory modalities largely untouched, challenges the simple model of 5-HT₂A receptor activation leading to a generalized psychedelic state. The evidence strongly suggests that this receptor is the critical target, but the specificity of the outcome points towards more nuanced mechanisms—perhaps related to its broader receptor profile, its functional selectivity at the 5-HT₂A receptor, or its specific impact on the temporal dynamics of neural firing within the auditory cortex.
The proposed research framework, combining human psychophysics, in vivo animal electrophysiology, and in vitro molecular pharmacology, provides a clear path forward. By systematically dissecting its effects at the molecular, circuit, and perceptual levels, we can hope to solve the riddle of DiPT. In doing so, we will not only understand this one peculiar molecule but will also gain invaluable insight into the fundamental role of the serotonergic system in constructing our sensory world.
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An In-depth Technical Guide on the Early Studies of N,N-Diisopropyltryptamine by Alexander Shulgin
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diisopropyltryptamine, commonly known as DiPT, is a synthetic tryptamine and a structural analog of dimethyltryptamine (DMT).[1][2] What sets DiPT apart from other classic psychedelics is its primary effect on the auditory system, often inducing pitch shifts and harmonic distortions with minimal visual hallucinations at typical dosages.[1][2] This unique pharmacological profile makes it a subject of significant interest for researchers studying the auditory system and the complex mechanisms of psychedelic action. The pioneering work on DiPT was conducted by the American biochemist Alexander T. Shulgin, who first synthesized and bioassayed the compound.[2] His detailed notes, published in the book TiHKAL (Tryptamines I Have Known and Loved), co-authored with his wife Ann Shulgin, form the foundation of our current understanding of this intriguing molecule.[2][3] This guide provides a technical overview of Shulgin's early studies on DiPT, covering its synthesis, his documented bioassays, and the current understanding of its pharmacology.
Synthesis of this compound
Shulgin documented two primary synthetic routes to this compound in TiHKAL.[2] The first method, starting from indole, is a two-step process involving the formation of an intermediate glyoxylamide, followed by its reduction. The second, more direct approach, involves the dialkylation of tryptamine.
Method 1: From Indole
This synthesis begins with the reaction of indole with oxalyl chloride to form indol-3-ylglyoxylyl chloride. This intermediate is then reacted with diisopropylamine to yield indol-3-yl-N,N-diisopropylglyoxylamide. The final step is the reduction of this amide using a powerful reducing agent like lithium aluminum hydride (LAH) to produce the final product, this compound.[2][4]
Experimental Protocol:
-
Formation of Indol-3-yl-N,N-diisopropylglyoxylamide: To a cooled (0 °C) and well-stirred solution of 10 grams of indole in 100 mL of methyl tert-butyl ether (MTBE), 8.6 grams of oxalyl chloride is added.[4] The resulting mixture is stirred, and then a solution of 22 grams of diisopropylamine in 100 mL of MTBE is added. The reaction produces a crystalline product, indol-3-yl N,N-diisopropylglyoxylamide, which is then isolated.[4]
-
Reduction to this compound: A solution of 11 grams of the indol-3-yl N,N-diisopropylglyoxylamide in 350 mL of anhydrous dioxane is slowly added to a refluxing suspension of 19 grams of lithium aluminum hydride (LAH) in 350 mL of dioxane under an inert atmosphere.[4] The reaction mixture is refluxed for an additional 16 hours. After cooling, the excess LAH is carefully quenched, and the solid byproducts are removed by filtration. The DiPT is then isolated from the filtrate.[4]
Method 2: From Tryptamine
A more direct synthesis involves the direct alkylation of tryptamine with an isopropyl halide. Shulgin described treating tryptamine with isopropyl iodide in the presence of a base to facilitate the dialkylation of the primary amine.[2]
Conceptual Workflow for Synthesis from Indole:
Caption: Synthesis of DiPT from Indole via a glyoxylamide intermediate.
Shulgin's Bioassays and Subjective Effects
Alexander Shulgin and his group of researchers conducted a series of bioassays to determine the dosage, duration, and qualitative effects of DiPT. These experiments were meticulously documented in TiHKAL. The oral dosage range was established to be between 25 and 100 mg, with the duration of effects lasting approximately 6 to 8 hours.[4]
The most remarkable and consistently reported effect of DiPT is its profound alteration of auditory perception.[1][2] Shulgin's own notes from an 18 mg oral dose describe his wife's voice as "basso, as if she had a cold" and music as being "out of key."[4] This pitch-lowering effect was a central feature of the DiPT experience. At higher doses, these auditory distortions intensify, with sounds becoming foreign and complex.[1] Notably, significant visual hallucinations, a hallmark of many other tryptamines like DMT and psilocybin, are generally absent at these dosages.[1][5]
Summary of Shulgin's Dosage and Effects from TiHKAL
| Dosage (Oral) | Reported Effects & Commentary | Duration | Shulgin Rating |
| 16 mg | Threshold effects noted. | --- | --- |
| 18 mg | "Wild effects noted in an hour. Remarkable changes in sounds heard...My wife's voice is basso...music out of key."[4] | 6-8 hours | --- |
| 25-100 mg | Established effective dose range.[4] | 6-8 hours | --- |
| 250 mg | A report of a very intense experience with feelings of foreboding and extreme auditory distortions.[4] | --- | ++++ |
| 8 mg (Smoked) | Onset in 4 minutes. | Shorter | ++ |
The Shulgin Rating Scale is a simple qualitative scale to denote the intensity of the psychoactive experience, with ++++ representing a profound, transcendental state.[6]
Pharmacology and Mechanism of Action
The unique auditory effects of DiPT are believed to be mediated by its interaction with serotonin receptors in the brain.[1] DiPT is an agonist at several serotonin receptors, most notably the 5-HT2A receptor, which is a primary target for classic psychedelic drugs.[1][7] It also shows activity at the 5-HT1A, 5-HT2B, and 5-HT2C receptors.[1]
While the precise mechanism for the auditory-specific effects remains unknown, it is hypothesized that DiPT's action on 5-HT2A receptors, possibly in combination with its effects on other serotonin receptor subtypes, modulates the processing of auditory information in the brain.[1] The auditory cortex and its connections with other brain regions involved in sensory processing are likely key areas of interest.[8] Some research suggests a link between tryptamines and auditory phenomena, including the "buzzing" sensation sometimes reported with psilocybin.
Proposed Serotonergic Pathway Modulation by DiPT:
Caption: Hypothesized mechanism of DiPT's auditory effects.
Discussion and Future Research Directions
Alexander Shulgin's pioneering investigations into this compound laid the groundwork for all subsequent research on this unusual psychedelic. His detailed synthesis procedures and meticulous documentation of its subjective effects in humans remain an invaluable resource for the scientific community. The predominantly auditory nature of DiPT's effects makes it a unique tool for neuroscientists studying the auditory system and the role of serotonin in sensory perception.
Future research could focus on several key areas:
-
Neuroimaging Studies: Utilizing techniques such as fMRI and MEG to investigate how DiPT alters brain activity, particularly within the auditory cortex and its associated networks, could provide crucial insights into its mechanism of action.
-
Receptor Binding and Functional Assays: A more comprehensive characterization of DiPT's binding affinities and functional activities at a wider range of serotonin and other neurotransmitter receptors could help to elucidate the specific receptor subtypes responsible for its unique effects.
-
Animal Models: Developing and utilizing animal models that can assess auditory processing could allow for more controlled in-vivo studies of DiPT's effects on the auditory system.
-
Therapeutic Potential: Given its unique profile, exploring any potential therapeutic applications of DiPT, for example, in the study or treatment of tinnitus or other auditory processing disorders, could be a fruitful area of investigation.
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Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science. [Link]
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Chemical structure and properties of N,N-Diisopropyltryptamine
An In-depth Technical Guide to N,N-Diisopropyltryptamine (DiPT)
Executive Summary
This compound (DiPT) is a synthetic tryptamine derivative notable for its unique psychopharmacological profile.[1] Unlike classic psychedelic compounds that primarily induce visual hallucinations, DiPT's effects are predominantly auditory, characterized by significant distortions in pitch and sound perception.[1][2] This singular characteristic makes it a valuable tool for researchers in neuropharmacology and sensory processing. This guide provides a comprehensive technical overview of DiPT, covering its chemical structure, synthesis, pharmacological mechanisms, and the analytical methods required for its study. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this atypical psychedelic agent.
Introduction
Tryptamines are a class of indolealkylamines, with many acting as potent agonists at serotonin receptors, leading to profound changes in consciousness.[3] this compound (DiPT) stands apart within this class. First synthesized and described by Alexander Shulgin, its psychoactive effects are almost exclusively focused on the auditory system, making it an object of scientific curiosity.[1][2] While classic psychedelics like N,N-Dimethyltryptamine (DMT) and psilocybin are known for their rich visual phenomenology, DiPT offers a unique opportunity to investigate the serotonergic modulation of auditory perception.[4] This document serves as a technical whitepaper, consolidating current knowledge on the chemical, pharmacological, and analytical aspects of DiPT to support its application in a controlled research environment.
Section 1: Chemical Identity and Physicochemical Properties
1.1. Nomenclature and Chemical Structure
DiPT is a synthetic indole alkaloid molecule. Its core structure consists of a bicyclic indole heterocycle linked at the third carbon to an amino group via an ethyl side chain. The structure is distinguished by two isopropyl groups attached to the terminal amine (RN), which contributes to its unique pharmacological profile compared to analogues like DMT, which has two methyl groups.
-
IUPAC Name: N-[2-(1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine[5]
-
Common Names: this compound, DiPT[2]
-
CAS Number: 14780-24-6[2]
Caption: Synthetic pathway for DiPT via the glyoxylamide intermediate.
2.2. Protocol: Synthesis via Direct Alkylation of Tryptamine
This protocol describes a general procedure for the synthesis of DiPT. Causality: The use of a non-nucleophilic base is critical to prevent side reactions, while the molar excess of the alkylating agent drives the reaction to completion, ensuring both amine hydrogens on the tryptamine are substituted.
-
Reagents: Tryptamine, Isopropyl Iodide, Diisopropylethylamine (DIPEA), Diethyl Ether (anhydrous), Anhydrous Hydrogen Chloride in ether.
-
Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen atmosphere setup, rotary evaporator, chromatography column.
-
Procedure:
-
Dissolve tryptamine and DIPEA in anhydrous diethyl ether under a nitrogen atmosphere at 0°C.
-
Add isopropyl iodide dropwise to the stirring solution over 1 hour.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Filter the reaction mixture to remove amine salt byproducts.
-
Evaporate the solvent in vacuo to yield a crude oil.
-
Purify the crude product via column chromatography on silica gel.
-
Dissolve the purified DiPT free base in ether and precipitate the hydrochloride salt by adding a solution of anhydrous HCl in ether.
-
Filter and dry the resulting white crystalline solid.
-
2.3. Purity Assessment
The purity of the synthesized DiPT must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is used to determine the percentage purity, while Gas Chromatography-Mass Spectrometry (GC-MS) confirms the molecular weight. [7]Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the chemical structure by analyzing the magnetic properties of its atomic nuclei. [8]
Section 3: Pharmacology
3.1. Pharmacodynamics: The Mechanism of Action
DiPT's effects are mediated by its interaction with the central nervous system, primarily the serotonergic system. [2]
DiPT is a serotonin receptor agonist, with binding affinity for several subtypes. [2]The psychedelic effects of tryptamines are primarily attributed to their agonist activity at the serotonin 2A (5-HT₂A) receptor. DiPT acts as a full agonist at 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors, and has weaker activity at the 5-HT₁A receptor. [2]It also functions as a weak serotonin reuptake inhibitor. [2]
| Receptor Target | Activity / Affinity | Significance | Source |
|---|---|---|---|
| 5-HT₂A | Full Agonist | Primary mediator of psychedelic effects | [2] |
| 5-HT₂B | Full Agonist | Role in psychoactivity less defined; associated with cardiac risks with chronic use of other agonists | [2] |
| 5-HT₂C | Full Agonist | Modulates dopamine and norepinephrine release; may influence mood and perception | [2] |
| 5-HT₁A | Weak Activity | Contributes to mood regulation; may modulate the intensity of 5-HT₂A-mediated effects | [2] |
| SERT | Weak Inhibitor | Weakly inhibits serotonin reuptake | [2] |
| TAAR1 | No significant interaction | Differentiates its mechanism from some other trace amine-like substances | [2]|
Activation of the 5-HT₂A receptor is the cornerstone of DiPT's psychoactive effects. [2]This G-protein coupled receptor, when activated by an agonist like DiPT, initiates an intracellular signaling cascade via the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol triphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately altering neuronal excitability and gene expression in cortical neurons, which is thought to be the basis for the profound perceptual changes.
Caption: Simplified 5-HT₂A receptor signaling cascade initiated by DiPT.
3.2. Pharmacokinetics
The pharmacokinetic profile of DiPT dictates its onset, duration, and intensity of effects.
| Parameter | Oral Administration | Smoked Administration | Source |
| Typical Dose | 25 - 100 mg | 8 mg (reported) | [2][3] |
| Onset of Action | 20 - 60 minutes | 4 - 8 minutes | [2][3] |
| Duration of Action | 4 - 8 hours | Shorter, not well-documented | [2] |
The precise metabolic fate of DiPT in humans has not been extensively studied. However, based on the metabolism of other tryptamines, it is likely metabolized in the liver by cytochrome P450 (CYP450) enzymes. Potential metabolic pathways include N-dealkylation (removal of the isopropyl groups) and hydroxylation of the indole ring, followed by conjugation for excretion. The bulky isopropyl groups may sterically hinder metabolism compared to the methyl groups of DMT, potentially contributing to its oral activity and duration.
Section 4: Biological and Psychoactive Effects
4.1. Primary Auditory Effects
The most distinguishing feature of DiPT is its profound and consistent alteration of auditory perception. [2]Users, including Alexander Shulgin in his own bioassays, report a dramatic lowering of perceived pitch. [1]Music can sound dissonant and out of key, and voices may seem to drop into a lower, bass register. [1]Some reports also mention flanging or harmonic distortion of sounds. [2]These effects are unique, as other sensory modalities like vision, taste, and smell remain largely unaffected at typical doses. [2]
4.2. Secondary and Dose-Dependent Effects
At higher doses, DiPT may produce more classic psychedelic effects, though they are generally reported to be less intense than those of other tryptamines. [2]These can include mild visual distortions, cognitive changes, and emotional modifications. However, the primary character of the experience remains auditory. [2]In animal studies, DiPT induces the head-twitch response (HTR), a behavioral proxy for 5-HT₂A-mediated psychedelic effects, and its discriminative stimulus effects are similar to other hallucinogens like LSD and DOM, suggesting a shared underlying pharmacology despite the different subjective outcomes in humans. [2][9]
Section 5: Toxicology and Safety Profile
5.1. Preclinical Data
There is limited empirical data on the toxicology of DiPT. [6]In rodents, high doses have been shown to cause convulsions. [2]The potential for serotonergic neurotoxicity, a concern with some related compounds like its 5-methoxy derivative (5-MeO-DiPT), has been suggested but not thoroughly investigated for DiPT itself. [6][7]Any research involving DiPT should proceed with the assumption that it may carry risks similar to other potent serotonergic agents.
5.2. Human Safety and Adverse Effects
Due to its status as a research chemical with no approved medical use, the human safety profile of DiPT is not well-established. Anecdotal reports suggest potential adverse effects such as tinnitus and pressure in the ears. [3]One report noted a user who consumed large quantities over a year and experienced symptoms consistent with King-Kopetzky syndrome, which involves difficulty hearing speech in noisy environments. [3]
Section 6: Analytical Methodologies
Accurate detection and quantification of DiPT in biological and non-biological matrices are crucial for research. The standard approach involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
6.1. Protocol: Quantification of DiPT in Plasma via LC-MS/MS
-
Objective: To accurately measure the concentration of DiPT in a plasma sample.
-
Rationale: This method provides high sensitivity and selectivity, allowing for the detection of low concentrations of the analyte in a complex biological matrix.
-
Procedure:
-
Sample Preparation: Spike plasma samples with a known concentration of an internal standard (e.g., deuterated DiPT).
-
Protein Precipitation: Add a solvent like acetonitrile to the plasma to precipitate proteins, which would otherwise interfere with the analysis. Centrifuge to pellet the proteins.
-
Extraction: Transfer the supernatant to a new tube. A liquid-liquid extraction or solid-phase extraction (SPE) can be performed for further cleanup if necessary.
-
Evaporation & Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.
-
LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system. Use a C18 column for chromatographic separation. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect the transition of the DiPT parent ion to a specific product ion, ensuring high selectivity.
-
Quantification: Create a calibration curve using standards of known DiPT concentrations and calculate the concentration in the unknown samples based on the peak area ratio of the analyte to the internal standard.
-
Caption: General workflow for the analytical processing of DiPT from plasma.
Section 7: Regulatory and Legal Status
The legal status of DiPT varies by jurisdiction.
-
United States: DiPT is not a scheduled controlled substance at the federal level. [2]In 2022, the Drug Enforcement Administration (DEA) withdrew a proposal to place it in Schedule I. [2]However, its possession with intent for human consumption could be prosecuted under the Federal Analogue Act due to its structural similarity to other scheduled tryptamines. [1][6]* United Kingdom: DiPT is classified as a Class A drug. [2]* Germany: DiPT is controlled under the NpSG (New Psychoactive Substances Act). [2] Researchers must ensure compliance with all local, state, and federal regulations regarding the synthesis, possession, and use of this compound.
Conclusion
This compound is a unique psychoactive compound defined by its profound and selective effects on the auditory system. Its well-characterized serotonergic mechanism, centered on 5-HT₂A receptor agonism, combined with its atypical perceptual effects, makes it an invaluable pharmacological tool. For researchers in neuroscience, pharmacology, and drug development, DiPT offers a rare opportunity to probe the neural underpinnings of auditory perception and the broader role of the serotonergic system in sensory processing. Adherence to rigorous synthetic, analytical, and safety protocols is essential for leveraging its scientific potential responsibly.
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In vivo effects of N,N-Diisopropyltryptamine in animal models
An In-Depth Technical Guide to the In Vivo Effects of N,N-Diisopropyltryptamine (DiPT) in Animal Models
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (DiPT) is a unique psychoactive tryptamine notable for inducing profound auditory distortions with minimal visual hallucinogenic effects in humans.[1][2] This distinct sensory profile presents a compelling case for its investigation, offering a potential tool to dissect the neural underpinnings of auditory perception and its modulation by the serotonergic system. This technical guide provides a comprehensive overview of the in vivo effects of DiPT in animal models, synthesizing data from behavioral pharmacology, pharmacokinetics, and toxicology. We detail established protocols, explain the rationale behind experimental designs, and present a framework for future research into this atypical psychedelic compound. This document is intended for researchers, scientists, and drug development professionals engaged in neuropsychopharmacology and sensory neuroscience.
Introduction: The Unique Auditory Profile of DiPT
Unlike classic serotonergic hallucinogens such as LSD or psilocybin that primarily alter visual perception, DiPT is distinguished by its specific and potent effects on the auditory system.[1] Human anecdotal reports consistently describe a downward shift in pitch, harmonic distortions, and a general unfamiliarity with sounds.[2] This unique phenomenology makes DiPT an invaluable pharmacological tool. By studying its effects in animal models, we can explore the specific serotonergic pathways and neural circuits dedicated to auditory processing, potentially uncovering novel mechanisms and therapeutic targets for auditory-related disorders. The primary challenge, and a core focus of this guide, lies in translating these subjective human experiences into quantifiable behavioral and physiological endpoints in laboratory animals.
Pharmacological Profile: Receptor Interactions and Signaling
The psychoactive effects of DiPT, like other classic hallucinogens, are primarily mediated by its interaction with the serotonin (5-HT) receptor system.[3][4]
Primary Mechanism of Action: 5-HT₂ₐ Receptor Agonism
The principal target for DiPT's psychedelic-like effects is the serotonin 2A receptor (5-HT₂ₐR).[1][4] Agonism at this G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events.[5] Behavioral studies in rodents, such as the head-twitch response (HTR), serve as a reliable proxy for 5-HT₂ₐR activation.[6] The administration of DiPT induces the HTR, and this effect is blocked by selective 5-HT₂ₐR antagonists like volinanserin (M100907), confirming the central role of this receptor in its in vivo activity.[1][7]
Modulation by Other Serotonin Receptors
DiPT also exhibits activity at other serotonin receptors, which likely modulates its overall pharmacological profile:
-
5-HT₂C Receptor : DiPT binds to and acts as a full agonist at the 5-HT₂C receptor.[1] The partial blockade of DiPT's discriminative stimulus effects by a 5-HT₂C antagonist suggests this receptor contributes to its subjective effects in animals.[1][7]
-
5-HT₁ₐ Receptor : DiPT has weak activity at the 5-HT₁ₐ receptor.[1] While its affinity is lower compared to its 5-methoxy analog, 5-MeO-DiPT, this interaction could still influence the net behavioral outcome, potentially by modulating serotonin release or interacting with 5-HT₂ₐR-mediated signaling.[8][9]
The complex interplay between these receptors likely accounts for DiPT's unique effects compared to more selective 5-HT₂ₐR agonists.
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Unraveling the Enigma: A Guide to Investigating the Neurobiological Basis of DiPT-Induced Auditory Distortions
An In-depth Technical Guide
Executive Summary
N,N-diisopropyltryptamine (DiPT) stands as a profound anomaly within the tryptamine class of psychedelics. Unlike its structural relatives, such as DMT or psilocybin, which induce profound visual and cognitive alterations, DiPT's effects at typical dosages are almost exclusively auditory.[1][2] Users report significant changes in pitch perception, harmonic distortions, and a general "unfamiliarity" of sounds, often with a complete lack of visual hallucinations.[1] This unique phenomenological profile presents a rare opportunity to deconstruct the neurobiological substrates of auditory perception. The mechanisms behind these selective auditory changes remain unknown.[1] This guide provides a comprehensive framework for researchers, neuroscientists, and drug development professionals to systematically investigate the potential neurobiological basis of DiPT's effects. We synthesize existing pharmacological data, propose testable hypotheses grounded in serotonergic neuroscience, and provide detailed, field-proven experimental protocols to guide future research.
Introduction: The Auditory Enigma of DiPT
Diisopropyltryptamine is a psychedelic drug belonging to the tryptamine family.[1] While structurally similar to classic hallucinogens, its subjective effects are strikingly different. Anecdotal and user reports consistently describe its primary effects as auditory, including a downward shift in perceived pitch and harmonic distortion, while leaving other sensory modalities largely unaffected.[2][3] This singular focus on the auditory system makes DiPT an invaluable pharmacological tool. By understanding how DiPT alters hearing, we can gain fundamental insights into the serotonergic modulation of auditory processing, from the peripheral apparatus to the highest cortical centers. This document outlines a multi-tiered research strategy to dissect the pharmacology, neurophysiology, and network-level effects of DiPT, with the ultimate goal of elucidating the precise mechanisms that mediate its unique psychoacoustic properties.
Pharmacological Profile: A Serotonergic Agonist with Nuances
The foundational step in understanding DiPT's action is to characterize its interaction with neural receptors. Available data indicates that DiPT's primary mechanism involves agonism at serotonin (5-HT) receptors, though its specific binding profile may hold the key to its unique effects.
Receptor Binding and Functional Activity
DiPT acts as an agonist at multiple serotonin receptors, with a notable affinity for the 5-HT2A subtype, which is the primary target for classic psychedelic drugs.[1][4][5] However, its activity extends to other receptors, including 5-HT2B, 5-HT2C, and weakly at 5-HT1A.[1] It also acts as a weak serotonin reuptake inhibitor.[1] The affinity of tryptamines at the 5-HT2A receptor generally correlates with their psychoactive potency in humans.[4] Unlike many other psychedelics, DiPT does not appear to interact with the trace amine-associated receptor 1 (TAAR1).[1]
To provide a clear comparative overview, the known receptor binding affinities (Ki, nM) are summarized below. A lower Ki value indicates a higher binding affinity.
| Receptor Target | DiPT Binding Affinity (Ki, nM) | Psilocin (Active Metabolite of Psilocybin) Binding Affinity (Ki, nM) | LSD Binding Affinity (Ki, nM) |
| 5-HT2A | 210 | 150 | 2.9 |
| 5-HT1A | 2000 | 240 | 1.1 |
| 5-HT2C | 340 | 62 | 23 |
| SERT | 390 | 4300 | 680 |
Table 1: Comparative receptor binding affinities of DiPT, Psilocin, and LSD. Data compiled from authoritative receptor binding studies. Note the significantly lower affinity of DiPT for the 5-HT2A receptor compared to LSD, which may contribute to its different phenomenological profile.[4][5]
The causality behind examining this broad profile is clear: while 5-HT2A agonism is critical for psychedelic effects, the relative activity at other receptors (e.g., 5-HT1A, 5-HT2C) and transporters (e.g., SERT) can significantly modulate the overall subjective experience. The distinct ratio of affinities for DiPT compared to visual hallucinogens may be the first clue to its auditory selectivity.
Pharmacokinetics and Metabolism
Detailed pharmacokinetic and metabolic data for DiPT in humans is sparse.[6][7][8][9] The onset of effects when taken orally is reported to be between 20 minutes and one hour, with a duration of 4-8 hours.[1] The metabolic pathways have not been fully elucidated, but like other tryptamines, it is likely metabolized by monoamine oxidase (MAO) and other hepatic enzymes. Understanding the pharmacokinetics and identifying any psychoactive metabolites is a critical and underexplored area of research. An active metabolite with a different receptor binding profile could potentially contribute to the observed effects.
Core Hypotheses on the Mechanism of Auditory Distortion
The unique effects of DiPT likely arise from its specific interactions within the auditory system, which is richly modulated by serotonin.[10][11] We propose three primary, non-mutually exclusive hypotheses for its mechanism of action.
Hypothesis 1: Cortical Disintegration of Auditory Features. DiPT's primary action is at 5-HT2A receptors located on pyramidal neurons and interneurons within the primary auditory cortex (A1) and associated auditory areas.[10][12] This activation disrupts the delicate balance of excitation and inhibition, leading to aberrant encoding of fundamental sound properties like pitch and timbre. Studies with other 5-HT2A agonists like DOI have shown they can impair deviance detection and increase response variability in the auditory cortex, suggesting a disruption of predictive processing.[13][14][15]
Hypothesis 2: Aberrant Subcortical and Brainstem Signal Transduction. The auditory distortions may originate earlier in the auditory pathway. Serotonergic projections heavily innervate subcortical auditory nuclei, including the cochlear nucleus, inferior colliculus, and the medial geniculate nucleus (MGN) of the thalamus.[16][17] DiPT could be altering the filtering and relay of auditory information at these critical junctures, sending distorted signals to the cortex.
Hypothesis 3: Altered Network-Level Connectivity. DiPT may induce auditory distortions by altering the functional connectivity between the auditory cortex and other large-scale brain networks. Psychedelics are known to disrupt normal network segregation, and altered communication between auditory processing centers and networks involved in attention, salience, or the default mode could underlie the subjective experience of sound becoming "unfamiliar" or distorted.[18]
Below is a proposed signaling cascade following 5-HT2A receptor activation, which is central to Hypothesis 1.
Caption: Simplified 5-HT2A receptor signaling cascade initiated by DiPT.
A Framework for Experimental Validation
To rigorously test these hypotheses, a multi-pronged approach combining in vitro pharmacology with in vivo behavioral and electrophysiological studies is required. The following protocols are designed to be self-validating, with each stage informing the next.
Phase 1: In Vitro Target Characterization and Cellular Effects
The initial phase focuses on precisely defining DiPT's interaction with its molecular targets and its direct effect on neuronal function in a controlled environment.
-
Objective: To create a high-resolution binding and functional profile of DiPT across a panel of CNS receptors.
-
Methodology:
-
Competition Binding Assays: Utilize radioligand binding assays with cell membranes expressing recombinant human receptors (e.g., full panel of 5-HT subtypes, dopamine, adrenergic, histamine receptors).
-
Procedure: Incubate membranes with a known radioligand and increasing concentrations of DiPT. Measure the displacement of the radioligand to determine the binding affinity (Ki) of DiPT for each receptor.
-
Functional Assays: For G-protein coupled receptors where DiPT shows significant binding (e.g., 5-HT2A, 2C, 1A), perform functional assays.
-
For Gq-coupled receptors (5-HT2A/2C), measure inositol phosphate (IP) accumulation or intracellular calcium mobilization using a FLIPR assay.
-
For Gi-coupled receptors (5-HT1A), measure inhibition of forskolin-stimulated cAMP accumulation.
-
-
Data Analysis: Calculate Ki, EC50, and Emax values to quantify affinity, potency, and efficacy. Compare these values to control compounds (e.g., 5-HT, LSD, psilocin).
-
-
Causality & Validation: This protocol provides the foundational data for all subsequent experiments. By precisely defining the molecular targets of DiPT, it ensures that in vivo observations can be mechanistically linked to specific receptor interactions. The results validate and expand upon existing literature.[4][19][20]
-
Objective: To determine how DiPT directly alters the excitability and synaptic function of neurons in the primary auditory cortex (A1).
-
Methodology:
-
Slice Preparation: Prepare acute coronal slices (300 µm) containing A1 from adolescent rodents (e.g., C57BL/6J mice).
-
Whole-Cell Patch-Clamp: Perform whole-cell recordings from Layer V pyramidal neurons, the primary output neurons of the cortex and a key locus of 5-HT2A receptor expression.[12]
-
Experimental Series:
-
Intrinsic Excitability: In current-clamp mode, inject depolarizing current steps to measure changes in firing rate, action potential threshold, and adaptation in response to bath application of DiPT (1-10 µM).
-
Synaptic Transmission: In voltage-clamp mode, record spontaneous excitatory and inhibitory postsynaptic currents (sEPSCs and sIPSCs) to assess effects on overall network activity.
-
Evoked Transmission: Use a stimulating electrode in Layer IV to evoke postsynaptic currents and measure changes in synaptic strength and short-term plasticity.
-
-
Pharmacological Validation: Co-apply specific antagonists (e.g., the 5-HT2A antagonist ketanserin or MDL 100,907) to confirm that DiPT's effects are mediated by the target receptor.[21]
-
-
Causality & Validation: This protocol directly tests Hypothesis 1. If DiPT alters neuronal firing and synaptic currents in A1, and these effects are blocked by a 5-HT2A antagonist, it provides direct evidence for a cortical mechanism. These findings would build on studies showing serotonergic modulation of A1 excitability.[11]
Caption: A self-validating experimental workflow for investigating DiPT.
Phase 2: In Vivo Animal Models and Neural Correlates
This phase aims to translate in vitro findings into a living system, establishing an animal model of DiPT's effects and recording the corresponding neural activity.
-
Objective: To establish a robust and replicable behavioral paradigm in rodents that captures key aspects of DiPT-induced auditory distortions. This has been a significant challenge in the field.[1][3]
-
Methodology:
-
Animal Model: Use rats or mice, which are common in hearing research.[16]
-
Paradigm 1: Frequency Discrimination Task.
-
Train animals on a Go/No-Go operant task to discriminate between two similar auditory frequencies (e.g., 8 kHz vs 10 kHz). Correct responses are rewarded.
-
Once performance is stable (>80% correct), administer DiPT (e.g., 1-10 mg/kg, i.p.) or saline.[22]
-
Hypothesis: DiPT will impair performance on this task, indicating a disruption in pitch perception. A shift in the psychometric function would provide evidence of a perceived pitch change.
-
-
Paradigm 2: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex.
-
PPI is a measure of sensorimotor gating, where a weak prepulse sound inhibits the startle response to a subsequent loud pulse.
-
Present prepulses of varying frequencies.
-
Hypothesis: DiPT may selectively disrupt PPI for specific prepulse frequencies, suggesting an alteration in how different tones are processed by the central auditory system. 5-HT2A agonists are known to disrupt PPI.[21]
-
-
-
Causality & Validation: Establishing a behavioral correlate is essential. If DiPT dose-dependently impairs frequency discrimination, it provides a functional, whole-organism model of its effects. This allows for the direct testing of pharmacological interventions and provides a behavioral anchor for simultaneous neural recordings.
-
Objective: To record neural activity from the auditory pathway in awake, behaving animals under the influence of DiPT to identify the neural correlates of the behavioral effects.
-
Methodology:
-
Chronic Implantation: Surgically implant multi-electrode arrays (e.g., silicon probes) into the primary auditory cortex (A1) and/or the medial geniculate nucleus (MGN) of animals trained on the frequency discrimination task.
-
Simultaneous Recording: Record single-unit activity (spikes) and local field potentials (LFPs) while the animal performs the behavioral task following administration of DiPT or saline.
-
Data Analysis:
-
Tuning Curves: Analyze how DiPT alters the frequency tuning of individual neurons. Does it broaden, sharpen, or shift the preferred frequency? Studies with other psychedelics suggest tuning may be preserved, while overall responsiveness is altered.[23][24]
-
Population Coding: Use decoding algorithms to determine if the neural population in A1 can still accurately represent the presented frequency after DiPT administration.
-
Functional Connectivity: Analyze spike-field and field-field coherence between A1 and MGN (or other implanted areas) to test Hypothesis 3.
-
-
Complementary Imaging (Optional): In rats, functional magnetic resonance imaging (fMRI) can be used to map whole-brain activation patterns in response to auditory stimuli after DiPT administration, providing a broader view of network-level changes.[25]
-
-
Causality & Validation: This protocol directly links molecular and cellular actions to perception and behavior. Observing altered neural firing in A1 that correlates with impaired performance on the frequency discrimination task would provide powerful, multi-level evidence for a cortical basis of DiPT's effects.
Conclusion and Future Directions
DiPT offers a unique key to unlock the complex role of the serotonergic system in auditory perception. Its selective effects provide a powerful lens through which we can examine the neural circuits responsible for processing sound. The research framework outlined in this guide—progressing from molecular pharmacology to cellular physiology and finally to in vivo behavioral neuroscience—provides a rigorous and logical pathway to deconstruct its mechanisms.
By systematically characterizing DiPT's receptor profile, pinpointing its effects on auditory cortex neurons, and establishing a robust animal model, we can move beyond anecdotal reports and build a neurobiological understanding of its fascinating auditory distortions. This knowledge will not only shed light on this specific compound but will also profoundly enhance our fundamental understanding of how neuromodulators shape sensory experience and contribute to the broader neurobiology of psychedelic action.[26]
References
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DiPT - Wikipedia. [Link]
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Gl ίδια, K. M., P 開始, S. C., Chuecas, F. M., Kevin, R. C., & Arman, S. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science. [Link]
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5-MeO-DiPT - Wikipedia. [Link]
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Gatch, M. B., Forster, M. J., & Taylor, D. P. (2013). Discriminative Stimulus Effects of this compound. Journal of Psychoactive Drugs, 45(4), 341-347. [Link]
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Rickli, A., Moning, O. D., Hoener, M. C., & Liechti, M. E. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1327-1337. [Link]
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DiPT the Auditory Hallucinogen What Is It? - Solutions Recovery. [Link]
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Lin, X., Luo, J., Tan, J., Yang, L., Wang, M., & Li, P. (2021). Experimental animal models of drug-induced sensorineural hearing loss: a narrative review. Annals of Translational Medicine, 9(17), 1393. [Link]
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Rickli, A., Moning, O. D., Hoener, M. C., & Liechti, M. E. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1327-1337. [Link]
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Lin, X., Luo, J., Tan, J., Yang, L., Wang, M., & Li, P. (2021). Experimental animal models of drug-induced sensorineural hearing loss: a narrative review. Annals of Translational Medicine, 9(17), 1393. [Link]
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Zaytseva, Y., Galyamina, A., Young, K. A., & Sheline, Y. I. (2014). 5-HT1A receptor, 5-HT2A receptor and serotonin transporter binding in the human auditory cortex in depression. Journal of Affective Disorders, 168, 263-271. [Link]
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Kuhlmann, O., Tasan, R., & Vrijbloed, J. W. (2010). Pharmacokinetics and metabolism of the dipeptidyl peptidase IV inhibitor carmegliptin in rats, dogs, and monkeys. Xenobiotica, 40(12), 859-870. [Link]
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Scheen, A. J. (2010). Pharmacokinetics of dipeptidylpeptidase-4 inhibitors. Diabetes, Obesity and Metabolism, 12(8), 648-658. [Link]
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Francis, N. A., & Jaramillo, S. (2024). Psilocybin decreases neural responsiveness and increases functional connectivity while preserving pure-tone frequency selectivity in mouse auditory cortex. Journal of Neurophysiology. [Link]
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Sipes, T. E., & Geyer, M. A. (1997). 5-HT modulation of auditory and visual sensorimotor gating: II. Effects of the 5-HT2A antagonist MDL 100907 on disruption of sound and light prepulse inhibition produced by 5-HT agonists in Wistar rats. Psychopharmacology, 134(4), 342-350. [Link]
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Horrocks, M., Mohn, J. L., & Jaramillo, S. (2025). The serotonergic psychedelic DOI impairs deviance detection in the auditory cortex. Journal of Neurophysiology. [Link]
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Horrocks, M., Mohn, J. L., & Jaramillo, S. (2024). The serotonergic psychedelic DOI impairs deviance detection in the auditory cortex. Journal of Neurophysiology. [Link]
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DeKorne, J. (1996). Listening for the Logos - a study of reports of audible voices at high doses of psilocybin. MAPS. [Link]
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Horrocks, M., Mohn, J. L., & Jaramillo, S. (2025). The Impairment of Deviant Detection in the Auditory Cortex by the Serotonergic Psychedelic DOI. Journal of Neurophysiology. [Link]
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Lin, X., Luo, J., Tan, J., Yang, L., Wang, M., & Li, P. (2021). Experimental animal models of drug-induced sensorineural hearing loss: a narrative review. ResearchGate. [Link]
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Radziwon, K. (2020). Validating an Animal Model of Hyperacusis. Hearing Health Foundation. [Link]
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Gatch, M. B., Forster, M. J., & Taylor, D. P. (2013). Discriminative stimulus effects of this compound. Psychopharmacology, 227(3), 481-489. [Link]
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Lee, S. H., et al. (2008). The metabolic pathway from DPT to its main metabolites. ResearchGate. [Link]
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Vollenweider, F. X., & Geyer, M. A. (2001). Brain mechanisms of hallucinogens and entactogens. Dialogues in Clinical Neuroscience, 3(4), 265-279. [Link]
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Dolan, E. (2024). New research highlights the intriguing effects of psilocybin in the auditory cortex. PsyPost. [Link]
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Johnson, T. A., et al. (2009). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. Drug Metabolism and Disposition, 37(6), 1162-1172. [Link]
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D'Souza, D. C., & Ranganathan, M. (2020). Hallucinations Under Psychedelics and in the Schizophrenia Spectrum: An Interdisciplinary and Multiscale Comparison. Schizophrenia Bulletin, 46(5), 1045-1054. [Link]
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Horrocks, M., Mohn, J. L., & Jaramillo, S. (2024). The serotonergic psychedelic DOI impairs deviance detection in the auditory cortex. bioRxiv. [Link]
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Methodological & Application
Analytical methods for N,N-Diisopropyltryptamine identification
An Application Guide to the Analytical Identification of N,N-Diisopropyltryptamine (DiPT)
Introduction
This compound, commonly known as DiPT, is a psychoactive tryptamine derivative. Structurally similar to other hallucinogenic tryptamines like N,N-Dimethyltryptamine (DMT), DiPT is noted for its unusual auditory distortions.[1] As a compound of interest in forensic chemistry, toxicology, and pharmacological research, its unambiguous identification is paramount. The physiological and toxicological properties of DiPT have not been extensively reported, making its accurate characterization in seized materials or biological samples a critical task for both law enforcement and the scientific community.[2]
This guide provides a comprehensive overview of the primary analytical methods for the positive identification of DiPT. It is designed for researchers, forensic scientists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale behind methodological choices. We will explore four cornerstone techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Physicochemical Characteristics
A foundational understanding of DiPT's chemical properties is essential for developing and interpreting analytical data.
| Property | Value | Source |
| Formal Name | N,N-bis(1-methylethyl)-1H-indole-3-ethanamine | [2] |
| CAS Number | 14780-24-6 | [2][3] |
| Molecular Formula | C₁₆H₂₄N₂ | [2][3] |
| Molecular Weight | 244.37 g/mol | [3] |
| Monoisotopic Mass | 244.1939 Da | [3] |
| Appearance | Crystalline solid | [2] |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Causality: GC-MS is a benchmark technique in forensic analysis, prized for its high separation efficiency and definitive identification capabilities.[4] The gas chromatograph separates volatile compounds based on their boiling points and interactions with a stationary phase. For tryptamines, a non-polar column like a 5% phenyl methyl siloxane (HP-5MS or equivalent) is effective. Following separation, the mass spectrometer bombards the eluted molecules with electrons (Electron Ionization - EI), causing predictable fragmentation. This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint, allowing for high-confidence identification when compared against spectral libraries or a certified reference standard. While many tryptamines chromatograph well, derivatization can sometimes be employed to improve peak shape and thermal stability, though it is not always necessary for DiPT.[4]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation (Acid-Base Extraction): This procedure is designed to isolate the free base of DiPT from a potentially complex matrix, enhancing purity for GC-MS analysis.[5]
-
Accurately weigh and dissolve approximately 1 mg of the sample material in 1.5 mL of deionized water.
-
Basify the solution by adding 20-30 µL of 0.2 M Sodium Hydroxide (NaOH) to reach a pH > 10. This converts the DiPT salt into its free base form, which is more soluble in organic solvents.
-
Add 1.5 mL of a non-polar organic solvent (e.g., methylene chloride or ethyl acetate).
-
Vortex the mixture vigorously for 1 minute to facilitate the transfer of the DiPT free base into the organic layer.[4]
-
Centrifuge for 5 minutes to separate the layers.
-
Carefully transfer the bottom organic layer to a clean vial.
-
Dry the organic extract over anhydrous sodium sulfate to remove residual water, which can interfere with the GC system.
-
Transfer the dried organic solution to an autosampler vial for analysis.
-
-
Instrumental Parameters:
-
GC System: Agilent 6890/5972 or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 20°C/min to 310°C and hold for 5 minutes.[5]
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-550 amu.
-
Data Interpretation
A positive identification of DiPT requires a match of both the retention time and the mass spectrum with a certified reference standard analyzed under identical conditions.
| Parameter | Expected Result |
| Retention Time | Dependent on the specific system, but must match the reference standard. |
| Molecular Ion [M]⁺ | m/z 244 |
| Base Peak | m/z 114 (from cleavage of the Cα-Cβ bond, resulting in the [CH₂N(iPr)₂]⁺ fragment) |
| Other Key Fragments | m/z 130 (indole fragment), 201 ([M-C₃H₇]⁺) |
Data derived from NIST Mass Spectrometry Data Center and common fragmentation patterns.[3]
GC-MS Workflow Diagram
Caption: Workflow for the identification of DiPT using GC-MS.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle & Causality: LC-MS is a powerful alternative to GC-MS, particularly for less volatile or thermally labile compounds.[6] It offers high sensitivity and specificity, making it ideal for analyzing trace amounts of substances in complex matrices like biological fluids.[6][7] The protocol typically involves reverse-phase liquid chromatography to separate the analyte, followed by electrospray ionization (ESI), which generates protonated molecules ([M+H]⁺) with minimal fragmentation. This intact molecular ion is then selected (MS1) and fragmented (MS2) to produce a characteristic product ion spectrum. This process, known as tandem mass spectrometry (MS/MS), provides two layers of specificity (precursor ion mass and product ion spectrum), leading to highly reliable identification.[8]
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
For Drug Materials: Dissolve 1 mg of the sample in 10 mL of methanol or mobile phase A. Further dilute as necessary to fall within the linear range of the instrument (e.g., to a final concentration of 1-100 ng/mL).
-
For Biological Matrices (e.g., Urine): Perform a protein precipitation.[7][9]
-
To 100 µL of urine sample, add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A for injection.
-
-
-
Instrumental Parameters:
-
LC System: UHPLC system (e.g., Agilent, Waters, Sciex).
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
MS System: Triple Quadrupole or Q-TOF Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan MS/MS for confirmation.
-
Data Interpretation
Identification is confirmed by matching the retention time and the ratio of product ions to those of a certified reference standard.
| Parameter | Expected Result | Rationale |
| Retention Time | System-dependent, must match standard. | Confirms chromatographic behavior. |
| Precursor Ion [M+H]⁺ | m/z 245.201 | The protonated molecular ion of DiPT. |
| Product Ions (MS/MS) | m/z 130.065, 114.128 | The m/z 130 fragment corresponds to the stable indole ethylamine core, while m/z 114 represents the diisopropylaminoethyl side chain. |
Exact masses calculated for C₁₆H₂₅N₂⁺, C₉H₈N⁺, and C₇H₁₆N⁺ respectively.
LC-MS/MS Workflow Diagram
Caption: Workflow for the identification of DiPT using LC-MS/MS.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Causality: FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups within a molecule.[10] Infrared radiation is passed through a sample, and the absorbance at specific frequencies is measured. These frequencies correspond to the vibrational energies of specific chemical bonds (e.g., N-H stretch, C-H stretch).[11] The resulting spectrum is a unique "fingerprint" of the molecule. For DiPT, FTIR can quickly confirm the presence of the indole ring, and aliphatic amine side chain. Attenuated Total Reflectance (ATR) is the preferred sampling method as it requires little to no sample preparation for solids and liquids.[12]
Experimental Protocol: FTIR-ATR Analysis
-
Background Scan:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe with a lint-free tissue dampened with isopropyl alcohol.
-
With the crystal clear, run a background scan.[13] This measures the ambient atmosphere (CO₂, H₂O) and instrument response, which will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount (a few milligrams) of the solid DiPT sample directly onto the ATR crystal.
-
Lower the press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.[12] Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Clean the crystal thoroughly after analysis.
-
Data Interpretation
The obtained spectrum should be compared to a reference spectrum of DiPT. Key vibrational bands confirm its identity.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 | N-H Stretch | Indole Ring |
| 3100-3000 | C-H Stretch | Aromatic (Indole) |
| 2970-2850 | C-H Stretch | Aliphatic (Isopropyl & Ethyl) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| ~740 | C-H Bend | ortho-disubstituted benzene ring |
Characteristic absorption ranges for functional groups.[14]
FTIR-ATR Workflow Diagram
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Application Note: Orthogonal Purity Assessment of N,N-Diisopropyltryptamine (DiPT) using High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Abstract
This document provides a detailed technical guide for the comprehensive purity and identity assessment of N,N-Diisopropyltryptamine (DiPT), a synthetic tryptamine of significant interest in neurological and psychedelic research. The purity of such compounds is paramount for ensuring the validity, reproducibility, and safety of scientific research. We present a robust, orthogonal approach employing two core analytical techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for high-resolution separation and quantification of impurities, and quantitative Proton Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy for unambiguous structural confirmation and absolute purity determination. This dual-methodology system provides a self-validating framework, aligning with rigorous standards for analytical chemistry as outlined by the International Council for Harmonisation (ICH) and best practices recommended by scientific working groups like SWGDRUG.[1][2][3]
Introduction: The Imperative for Orthogonal Purity Analysis
This compound (DiPT) is a tryptamine derivative investigated for its unique auditory effects. As with any psychoactive compound intended for research, particularly in preclinical or clinical development, establishing unambiguous identity and high purity is a critical first step. The presence of uncharacterized impurities—such as starting materials, synthetic by-products, or degradation products—can confound experimental results, introduce toxicity, and compromise regulatory compliance. In many jurisdictions, tryptamine derivatives are classified as controlled substances, making accurate analytical characterization a legal and ethical necessity.[4][5][6]
A single analytical method is often insufficient to declare a compound "pure." Chromatographic methods like HPLC may overestimate purity if impurities co-elute or lack a UV chromophore.[7] Conversely, spectroscopic methods alone may not detect isomers or structurally similar impurities. Therefore, we advocate for an orthogonal approach, where two methods based on different physicochemical principles are employed.
-
HPLC provides exceptional separative power, allowing for the detection and relative quantification of even minor impurities.[8]
-
NMR Spectroscopy offers unparalleled structural elucidation and, when performed quantitatively (qNMR), provides a direct measurement of the analyte's mass fraction relative to a certified internal standard, a technique recognized by pharmacopeias.[7][9]
This application note details validated protocols for both techniques, explaining the scientific rationale behind each step to empower researchers to generate reliable and defensible analytical data.
Part I: High-Performance Liquid Chromatography (HPLC) Purity Analysis
HPLC is the workhorse for purity assessment in pharmaceutical and chemical analysis. For tryptamines, which are polar, basic compounds, reversed-phase chromatography is highly effective.[8][10] This method separates the analyte from its impurities based on differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Causality Behind Experimental Choices
-
Column Chemistry: A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides strong retention for the tryptamine core. End-capping is preferred to minimize peak tailing caused by interactions between the basic amine groups of DiPT and residual acidic silanols on the silica support.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (acetonitrile/methanol) is employed. The buffer (e.g., ammonium formate) controls the pH to ensure consistent ionization of DiPT, leading to sharp, symmetrical peaks. A gradient is necessary to elute both polar and non-polar impurities within a reasonable timeframe.[11][12]
-
Detection: A Photodiode Array (PDA) detector is superior to a single-wavelength UV detector. It allows for monitoring across a range of wavelengths, which is crucial for detecting impurities that may have different absorption maxima than the parent compound.[8] The indole moiety of tryptamines provides strong absorbance around 220 nm and a secondary maximum around 280 nm.
Experimental Protocol: HPLC Purity of DiPT
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Sample Preparation:
-
Accurately weigh approximately 10.0 mg of the DiPT sample.
-
Dissolve in 10.0 mL of methanol to create a 1.0 mg/mL stock solution.
-
Vortex or sonicate for 1-2 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for tryptamine separation, providing good resolution.[11][12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to improve peak shape for basic analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase with good UV transparency. |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-19 min: 90% to 10% B; 19-25 min: 10% B | Starts with high aqueous content to retain polar impurities and ramps up to elute the more hydrophobic DiPT and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility.[8] |
| Injection Volume | 5 µL | Small volume to prevent column overloading. |
| Detection | PDA at 220 nm and 280 nm | 220 nm for high sensitivity; 280 nm is characteristic of the indole ring. |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
Purity (%) = (Area of DiPT Peak / Total Area of All Peaks) x 100
-
-
This method provides a relative purity value. The identity of the main peak should be confirmed by retention time matching with a reference standard.
-
Method Validation Framework
To ensure the trustworthiness of the results, the method must be validated according to ICH Q2(R2) guidelines.[13][14][15] Key parameters include:
-
Specificity: The ability to assess the analyte in the presence of impurities and excipients.
-
Linearity: Demonstrating a proportional relationship between concentration and peak area over a defined range.
-
Accuracy: Closeness of the test results to the true value, often determined by spike/recovery experiments.
-
Precision: The degree of agreement among individual tests (repeatability and intermediate precision).
Part II: Quantitative NMR (qNMR) for Identity and Absolute Purity
NMR spectroscopy is an inherently quantitative technique because, under proper experimental conditions, the integral of a resonance is directly proportional to the number of nuclei contributing to that signal.[7][16] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard, the purity of the analyte can be determined with high accuracy. This provides an absolute purity value (e.g., % w/w), which is orthogonal to HPLC's relative area % purity.
Causality Behind Experimental Choices
-
Internal Standard: Maleic acid is an excellent choice for a ¹H-qNMR internal standard for DiPT. It is non-volatile, stable, has a simple spectrum (a single sharp peak for its two vinyl protons) that does not overlap with DiPT signals, and its purity is commercially available and certified.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good solvent for both DiPT and maleic acid. Its residual proton signal does not interfere with key analyte or standard signals.
-
Acquisition Parameters: A long relaxation delay (D1, e.g., 5 times the longest T₁) is critical to ensure all protons have fully relaxed before the next pulse. This is essential for accurate integration. A calibrated 90° pulse angle ensures maximum signal for all nuclei.
Experimental Protocol: ¹H-qNMR Purity of DiPT
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh ~15-20 mg of DiPT into a clean, dry vial. Record the mass to 0.01 mg.
-
Accurately weigh ~5-10 mg of a certified internal standard (e.g., Maleic Acid, >99.5% purity) into the same vial. Record the mass to 0.01 mg. The goal is a near 1:1 molar ratio of analyte protons to standard protons being integrated.
-
Add ~0.7 mL of DMSO-d₆.
-
Vortex thoroughly to ensure complete dissolution and homogenization.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Acquisition Parameters (¹H NMR):
| Parameter | Value | Rationale |
| Pulse Program | Standard 1D pulse-acquire (e.g., 'zg30') | Simple and robust for quantification. |
| Pulse Angle | 90° (calibrated) | Ensures maximum and uniform excitation of all protons. |
| Relaxation Delay (D1) | 30 seconds | A conservative delay to ensure full relaxation for accurate integrals. |
| Acquisition Time (AQ) | ~4 seconds | Provides sufficient digital resolution. |
| Number of Scans (NS) | 16 or 32 | Sufficient to achieve a high signal-to-noise ratio (>250:1). |
| Solvent | DMSO-d₆ | Good solvent for analyte and standard, with minimal signal overlap. |
-
Data Processing and Analysis:
-
Apply an exponential multiplication factor (line broadening) of ~0.3 Hz to improve the signal-to-noise ratio.
-
Fourier transform, phase correct, and baseline correct the spectrum meticulously.
-
Integrate a well-resolved, characteristic signal for DiPT (e.g., the H2 proton on the indole ring) and the signal for the internal standard (the vinyl protons of maleic acid).
-
Calculate the absolute purity (% w/w) using the following formula:
Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (MWanalyte / MWstd) x (mstd / manalyte) x Pstd
Where:
-
I : Integral value of the signal
-
N : Number of protons for the integrated signal (e.g., Nanalyte = 1 for the H2 proton; Nstd = 2 for maleic acid)
-
MW : Molecular Weight (DiPT = 244.38 g/mol ; Maleic Acid = 116.07 g/mol )
-
m : Mass weighed
-
Pstd : Purity of the internal standard (e.g., 99.8%)
-
Structural Confirmation with ¹H and ¹³C NMR
In addition to quantification, the full ¹H and ¹³C NMR spectra must be acquired to confirm the identity of the material. The chemical shifts and coupling patterns should be consistent with the structure of this compound.
Table of Expected NMR Chemical Shifts for DiPT (in DMSO-d₆, 400 MHz):
| Assignment | ¹H δ (ppm) | ¹³C δ (ppm) |
| Indole NH | ~10.8 | - |
| H-2 | ~7.15 | ~124.0 |
| H-4 | ~7.50 | ~118.5 |
| H-5 | ~6.95 | ~121.0 |
| H-6 | ~7.05 | ~119.0 |
| H-7 | ~7.30 | ~111.5 |
| CH₂ (ethyl) | ~2.85 | ~48.5 |
| CH₂ (ethyl) | ~2.70 | ~22.0 |
| CH (isopropyl) | ~3.10 | ~51.0 |
| CH₃ (isopropyl) | ~1.00 | ~20.5 |
| Indole C3, C3a, C7a | - | ~111.0, ~127.5, ~136.0 |
Note: These are estimated values. Actual shifts may vary slightly based on concentration and exact experimental conditions.
Visualization of Workflows
Caption: Workflow for DiPT Purity Assessment.
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In vivo dosage calculation for N,N-Diisopropyltryptamine studies
Application Notes & Protocols: A-008
Abstract
N,N-Diisopropyltryptamine (DiPT) is a synthetic tryptamine notable for its unusual psychedelic properties, which primarily manifest as auditory distortions rather than the visual hallucinations typical of serotonergic psychedelics.[1][2][3] This unique profile makes DiPT a valuable tool for neuroscientific research, particularly for studies investigating auditory processing and the complex roles of the serotonergic system. However, its translation into preclinical in vivo models requires a rigorous, safety-oriented approach to dosage calculation. This guide provides a comprehensive framework for researchers, detailing the scientific rationale and step-by-step protocols for calculating appropriate dosages for in vivo studies, from initial dose-range finding in rodents to the estimation of a Human Equivalent Dose (HED), grounded in FDA guidelines.
Scientific Foundation: Pharmacological & Toxicological Profile of DiPT
A precise understanding of a compound's interaction with biological systems is the bedrock of rational dose selection. All subsequent calculations depend on the quality of the initial pharmacological and toxicological data.
Mechanism of Action
DiPT's psychoactive effects are primarily mediated through its activity as a serotonin receptor agonist.[1] It binds to multiple serotonin receptor subtypes, with a notable affinity for the 5-HT2A receptor, which is the principal target for classic psychedelic compounds like LSD and psilocybin.[1][4][5][6] The activation of 5-HT2A receptors is strongly implicated in the head-twitch response (HTR) in rodents, a behavioral proxy for hallucinogenic potential.[5] Studies in rodents have confirmed that DiPT elicits this response, and that the effect is blocked by 5-HT2A antagonists, confirming the receptor's critical role.[5][6] DiPT also shows activity at 5-HT1A receptors, which may modulate its overall effects.[5][6] Unlike some related compounds, DiPT's unique auditory effects are not yet fully understood and may involve non-serotonergic pathways or specific interactions within the auditory processing centers of the brain.[5]
Pharmacokinetic & Toxicological Data
Comprehensive pharmacokinetic (PK) and toxicology data for DiPT are not as abundant as for more common research compounds. Its structural relative, 5-MeO-DiPT, has been studied more extensively, showing rapid metabolism and excretion, primarily via O-demethylation and hydroxylation.[7][8] In rats, orally administered 5-MeO-DiPT (10 mg/kg) resulted in only 0.8% of the parent compound being excreted unchanged in the urine, with the majority being metabolites.[7] While not identical, this suggests that DiPT likely undergoes significant first-pass metabolism.
| Parameter | Species | Value / Observation | Reference |
| Primary Mechanism | Human (in vitro) | 5-HT2A Receptor Agonist | [1][5] |
| Behavioral ED50 | Rat | 2.47 mg/kg (drug discrimination) | [2] |
| Effective Dose | Mouse | 10 mg/kg (prevents audiogenic seizures) | [5] |
| Metabolism Profile | Rat (for 5-MeO-DiPT) | Extensive, with 5-OH-DiPT as the main metabolite. | [7] |
| Excretion | Rat (for 5-MeO-DiPT) | ~0.8% of parent drug excreted unchanged in urine. | [7] |
Core Principles of Interspecies Dose Calculation
Extrapolating drug doses from animal models to humans is not a simple linear conversion based on body weight. Physiological variables such as metabolic rate, cardiac output, and blood flow do not scale 1:1 with weight. Instead, they are more closely correlated with Body Surface Area (BSA).[10][11] The U.S. Food and Drug Administration (FDA) provides clear guidance on this process, advocating for a BSA-based method to calculate the Human Equivalent Dose (HED).[12][13][14][15][16]
Allometric Scaling
Allometry is the study of how the characteristics of an organism scale with its size. For drug dosage, allometric scaling using an exponent of 0.67 to 0.75 for body weight provides a more accurate estimation of equivalent doses between species than weight-based calculations.[11][17] The FDA standardizes this process using Kₘ factors, which are derived by dividing the average body weight (kg) of a species by its BSA (m²).[18]
The fundamental formula to convert an animal dose to a Human Equivalent Dose is: HED (mg/kg) = Animal Dose (mg/kg) × (Animal Kₘ / Human Kₘ) [18]
Alternatively, this can be expressed using a ratio: HED (mg/kg) = Animal Dose (mg/kg) / (Human Kₘ / Animal Kₘ) [10][19]
| Species | Body Weight (kg) | BSA (m²) | Kₘ Factor ( kg/m ²) | Divide Animal Dose by this Factor to get HED |
| Human | 60 | 1.62 | 37 | - |
| Mouse | 0.02 | 0.007 | 3 | 12.3 |
| Rat | 0.15 | 0.025 | 6 | 6.2 |
| Rabbit | 1.8 | 0.15 | 12 | 3.1 |
| Dog | 10 | 0.50 | 20 | 1.8 |
| Cynomolgus Monkey | 3 | 0.25 | 12 | 3.1 |
| Data derived from FDA guidance and related publications.[12][19][20] |
Experimental Protocol: Dose-Range Finding (DRF) in Rodents
The first crucial in vivo step is to determine the safety and tolerability range of DiPT in a relevant animal model. This protocol outlines a standard dose-range finding study.
Objective: To identify the No-Observed-Adverse-Effect-Level (NOAEL) and the Maximum Tolerated Dose (MTD) of DiPT in rats following a single administration.
Materials:
-
This compound HCl
-
Vehicle (e.g., 0.9% sterile saline)
-
Sprague-Dawley rats (8-10 weeks old, equal numbers of male and female)
-
Standard laboratory equipment (scales, syringes, gavage needles)
Methodology:
-
Animal Acclimation: House animals in standard conditions for at least 5 days prior to the study to allow for acclimation.
-
Dose Preparation: Prepare a stock solution of DiPT in the chosen vehicle. Perform serial dilutions to create at least 3-4 dose levels. Dose selection should be informed by literature, starting below the lowest known effective dose (e.g., start at 1 mg/kg) and escalating. A logarithmic or modified Fibonacci dose escalation scheme is recommended.
-
Group Allocation: Randomly assign animals to dose groups (n=3-5 per sex per group) and a vehicle control group.
-
Administration: Administer the assigned dose via the intended clinical route (e.g., oral gavage [PO] or intraperitoneal injection [IP]). Record the precise time of administration for each animal.
-
Clinical Observation:
-
Continuously observe animals for the first 30 minutes post-dose, then at 1, 2, 4, and 24 hours.
-
Record detailed clinical signs, paying special attention to:
-
General: Morbidity, mortality, changes in posture or activity.
-
CNS: Tremors, convulsions, stereotypy, head-twitch response (HTR).
-
Autonomic: Salivation, piloerection, changes in respiration.
-
-
Use a standardized scoring system to quantify observations.
-
-
Data Analysis & Endpoint Determination:
-
NOAEL: The highest dose level at which no adverse effects are observed.[19]
-
MTD: The highest dose that does not cause life-threatening toxicity or more than a 10% reduction in body weight.
-
Tabulate all findings, separating observations by dose, sex, and time point.
-
Protocol: Calculation of the Maximum Recommended Starting Dose (MRSD)
Once the NOAEL is determined from the most sensitive and appropriate animal species, the next step is to calculate the Maximum Recommended Starting Dose (MRSD) for a potential first-in-human (FIH) trial. This process is explicitly guided by the FDA.[12][13][15]
Objective: To convert the animal NOAEL to a HED and apply a safety factor to determine the MRSD.
Workflow for MRSD Calculationdot
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- 2. Discriminative stimulus effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. The Psychedelic N,N-Dipropyltryptamine Prevents Seizures in a Mouse Model of Fragile X Syndrome via a Mechanism that Appears Independent of Serotonin and Sigma1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. 5-MeO-MiPT - Wikipedia [en.wikipedia.org]
- 9. Neurotoxic Effects of 5-MeO-DIPT: A Psychoactive Tryptamine Derivative in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemsafetypro.com [chemsafetypro.com]
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- 13. Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers | FDA [fda.gov]
- 14. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
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- 17. Considerations on the Calculation of the Human Equivalent Dose from Toxicology Studies for Biologic Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. jbclinpharm.org [jbclinpharm.org]
- 20. sysrevpharm.org [sysrevpharm.org]
Application Notes and Protocols for Studying Auditory Perception Changes with N,N-Diisopropyltryptamine (DiPT)
Abstract
N,N-Diisopropyltryptamine (DiPT) is a unique psychedelic tryptamine notable for its profound and selective effects on the auditory system. Unlike classic hallucinogens such as LSD or psilocybin, which primarily induce visual alterations, DiPT's effects are characterized by significant auditory distortions, including pitch shifts, tinnitus, and changes in the perception of music and environmental sounds. This distinct pharmacological profile makes DiPT an invaluable tool for neuroscientists, pharmacologists, and drug development professionals seeking to understand the neural underpinnings of auditory perception and processing. This document provides a comprehensive guide for researchers, outlining detailed protocols for the safe and systematic investigation of DiPT's effects using psychoacoustic, electrophysiological (EEG), and neuroimaging (fMRI) methodologies.
Introduction to DiPT
This compound is a synthetic tryptamine first synthesized and studied by Alexander Shulgin. Anecdotal reports and early research consistently describe its primary effects as auditory. Users often report a distinct downward shift in perceived pitch, a flanging or phase-shifting of sounds, and a general sense of disharmony in music that was previously familiar and consonant. At higher doses, more complex auditory hallucinations can occur, while visual effects remain minimal or absent.
The mechanism of action for DiPT is believed to be similar to that of other classic psychedelics, involving agonism at serotonin receptors, particularly the 5-HT₂A receptor. However, the reason for its auditory selectivity is not yet understood. This unique property presents a rare opportunity to isolate and study the serotonergic modulation of the auditory pathway, from peripheral processing to central cortical integration. These application notes provide the necessary framework to conduct this research in a rigorous, ethical, and scientifically valid manner.
Compound Management and Quality Control
Ensuring the purity and stability of the investigational compound is a prerequisite for any clinical research. This is especially critical in drug development to ensure that observed effects are attributable to the target molecule and not to impurities.
Chemical Properties of DiPT
| Property | Value | Reference |
| IUPAC Name | 3-[2-(Diisopropylamino)ethyl]indole | |
| CAS Number | 14780-24-6 | |
| Molecular Formula | C₁₆H₂₄N₂ | |
| Molar Mass | 244.38 g/mol | |
| Purity (Recommended) | >98% | |
| Formulation | Crystalline solid, typically converted to a salt (e.g., fumarate or HCl) for solubility |
Protocol: Compound Synthesis, Purification, and Analysis
While DiPT has been sold as a research chemical, for clinical research it must be synthesized under strict Good Manufacturing Practice (GMP) conditions.
-
Synthesis: A common route for tryptamine synthesis is the Speeter and Anthony synthesis. All reagents and solvents must be of high purity and fully documented.
-
Purification: Following synthesis, the crude product must be purified to remove byproducts, unreacted reagents, and residual solvents. High-performance liquid chromatography (HPLC) is the standard method for this purification.
-
Quality Control & Purity Assessment: The final product's identity, purity, and stability must be rigorously confirmed.
-
HPLC: To determine the purity of the final compound, typically expressed as a percentage of the main peak area.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound, matching it to the theoretical mass of DiPT.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the molecule.
-
Residual Solvent Analysis: Often performed using gas chromatography (GC) to ensure that residual solvents from the synthesis and purification process are below acceptable safety limits.
-
-
Storage: DiPT should be stored in a cool, dark, and dry environment, typically at -20°C, to prevent degradation. Stability studies should be conducted to determine the appropriate shelf life under these conditions.
Dosage and Administration
Dosages should be carefully selected based on the study's objectives. All doses should be prepared and administered by qualified personnel. The following table is based on anecdotal reports and should be used for guidance in designing dose-finding studies.
| Dosage Tier | Oral Dose Range | Expected Onset | Expected Duration |
| Threshold | 15 mg | 30 - 60 minutes | 3 - 6 hours |
| Light | 15 - 30 mg | 30 - 60 minutes | 3 - 6 hours |
| Common | 30 - 75 mg | 30 - 60 minutes | 3 - 6 hours |
| Strong | 75 - 150 mg | 30 - 60 minutes | 3 - 6 hours |
Ethical Framework and Safety Protocols
Research with psychedelic compounds requires the highest ethical standards due to the profound changes in consciousness they can induce.
Participant Screening and Informed Consent
-
Exclusion Criteria: A thorough psychiatric screening, such as the Structured Clinical Interview for DSM-5 (SCID), must be conducted. Key exclusion criteria include a personal or family history of psychosis (e.g., schizophrenia, bipolar I disorder) or other severe psychiatric conditions.
-
Informed Consent: The informed consent process must be comprehensive and transparent. Given the unique auditory effects of DiPT, the consent form and discussion must explicitly detail the potential for unusual and possibly disorienting or unpleasant sound distortions, tinnitus, and ear pressure. It is crucial to emphasize that the subjective experience is difficult to fully predict. The participant's right to withdraw at any time must be clearly stated and respected.
Protocol: Session Conduct and Monitoring
-
Set and Setting: Sessions must be conducted in a safe, comfortable, and aesthetically pleasing environment, free from unnecessary medical equipment or external interruptions.
-
Monitoring: At least two trained monitors should be present with the participant at all times during the drug's effects (estimated to be up to 12 hours). Monitors should be trained in providing psychological support and managing potential anxiety or distress.
-
Post-Session Care: Following the acute effects, participants should undergo a debriefing and integration session with the research team. Follow-up contacts are essential to monitor for any persisting effects.
Clinical Research Methodologies
A multi-modal approach is recommended to create a comprehensive picture of DiPT's effects, correlating subjective experience with objective behavioral and neurological measures.
Psychoacoustic Testing
Psychoacoustics provides objective, behavioral measures of the subjective changes in auditory perception. A variety of software packages can be used to run these experiments.
-
Objective: To quantify the reported downward shift in perceived pitch.
-
Method: A two-alternative forced-choice (2AFC) adaptive staircase procedure.
-
Procedure:
-
A reference tone of a fixed frequency (e.g., 1000 Hz) is presented.
-
A test tone is presented. On the first trial, its frequency is the same as the reference.
-
The participant must indicate if the test tone was "higher" or "lower" in pitch than the reference.
-
An adaptive staircase algorithm adjusts the frequency of the test tone based on the participant's responses. If the participant reports "lower," the test tone frequency is increased on the next trial, and vice-versa.
-
The procedure continues until a stable reversal point is reached. The frequency at which the participant perceives the test tone as equal to the reference tone is the Point of Subjective Equality (PSE).
-
This is repeated for multiple reference frequencies across the audible spectrum (e.g., 250 Hz, 500 Hz, 1000 Hz, 2000 Hz, 4000 Hz).
-
-
Analysis: The PSE under DiPT is compared to the PSE at baseline. A significant downward shift in the PSE would provide objective evidence of the pitch distortion effect.
-
Objective: To objectively measure the reported sense of musical disharmony.
-
Method: Subjective rating of musical intervals and chords.
-
Procedure:
-
Participants are presented with a series of musical dyads (two notes played together) and triads (chords).
-
Stimuli should include a range of consonant (e.g., Major Third, Perfect Fifth, Major Triad) and dissonant (e.g., Minor Second, Tritone, Diminished Triad) intervals/chords.
-
After each stimulus, participants rate its "pleasantness" or "harmony" on a Likert scale (e.g., 1=Very Unpleasant/Dissonant, 7=Very Pleasant/Harmonious).
-
-
Analysis: Compare the average ratings for consonant and dissonant stimuli between the DiPT and baseline conditions. A reduction in the rating for consonant stimuli would support the anecdotal reports.
Electroencephalography (EEG)
EEG measures brain electrical activity with excellent temporal resolution, making it ideal for studying the precise timing of auditory processing. Psychedelics are known to cause a widespread desynchronization of EEG activity, particularly a decrease in alpha band power.
-
Objective: To measure pre-attentive auditory change detection.
-
Paradigm: An auditory "oddball" paradigm.
-
Procedure:
-
Participants are fitted with a multi-channel EEG cap.
-
They are instructed to watch a silent film and ignore the sounds they hear.
-
A sequence of auditory stimuli is presented via headphones. This sequence consists of a repetitive "standard" tone (e.g., 1000 Hz, 80% probability) interspersed with a rare "deviant" tone (e.g., 1200 Hz, 20% probability).
-
-
Analysis: The EEG data is segmented and averaged for both standard and deviant tones. The MMN is calculated by subtracting the average event-related potential (ERP) for the standard tone from the ERP for the deviant tone. The key metric is the peak amplitude of this difference wave, typically occurring 100-200 ms after the stimulus. While some psychedelics have not significantly altered the MMN, others have shown reductions, making this a key test for DiPT.
-
Objective: To assess the brain's ability to synchronize its activity with a rhythmic auditory stimulus, a measure of cortical circuit integrity.
-
Paradigm: Entrainment to a periodic auditory stimulus.
-
Procedure:
-
Participants are presented with click trains or amplitude-modulated tones at a rate of 40 Hz for a duration of 500-2000 ms.
-
These stimulus trains are repeated with an inter-trial interval.
-
-
Analysis: The primary measures are the phase-locking index (PLI) and the power of the EEG signal at 40 Hz during stimulus presentation. Psilocybin has been shown to reduce the 40 Hz ASSR, and the magnitude of this reduction correlated with the intensity of the subjective experience.
Functional Magnetic Resonance Imaging (fMRI)
fMRI provides excellent spatial resolution to identify which brain regions and networks are modulated by DiPT during auditory processing.
-
Objective: To map DiPT-induced changes in brain activation in response to auditory stimuli.
-
Paradigm: A block-design or sparse-sampling fMRI protocol.
-
Procedure:
-
During fMRI scanning, participants are presented with blocks of auditory stimuli alternating with blocks of silence.
-
Stimuli should be varied to probe different aspects of hearing, including pure tones of different frequencies, consonant and dissonant musical chords, and human speech.
-
A sparse-sampling design, where stimuli are presented during periods of scanner silence, is recommended to avoid contamination from the scanner noise.
-
-
Analysis: The Blood-Oxygen-Level-Dependent (BOLD) signal is analyzed to identify brain regions showing significantly different activation during sound presentation compared to silence. Key regions of interest include the primary and secondary auditory cortex, thalamus, and insula. The analysis will compare the magnitude and spatial extent of this activation between the DiPT and baseline conditions.
-
Objective: To investigate how DiPT alters the brain's intrinsic functional architecture, particularly the connectivity of auditory networks.
-
Paradigm: Task-free resting state.
-
Procedure:
-
Participants are instructed to lie still in the scanner with their eyes open, fixating on a cross, and to let their mind wander without focusing on anything in particular.
-
A continuous fMRI scan is acquired for 5-10 minutes.
-
-
Analysis: The analysis focuses on functional connectivity—the temporal correlation of the BOLD signal between different brain regions. A seed-based analysis can be performed using the auditory cortex as the seed region to see how its connectivity to the rest of the brain is altered. Additionally, changes in the connectivity within and between large-scale brain networks, such as the auditory network and the default mode network (DMN), can be investigated, as DMN changes are a hallmark of the psychedelic state.
Conclusion
DiPT offers a unique and powerful pharmacological tool to probe the neurobiology of auditory perception. Its selective effects allow for targeted investigations that are not possible with other psychedelic compounds. By employing a rigorous, multi-modal research strategy that combines psychoacoustics, EEG, and fMRI, scientists can begin to unravel the complex serotonergic mechanisms that shape our auditory world. The protocols outlined in this document provide a foundation for conducting this research safely and effectively, with the ultimate goal of advancing our fundamental understanding of the brain and potentially informing the development of novel therapeutics for auditory processing disorders.
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PsychonautWiki. (n.d.). DiPT. Retrieved from [Link]
-
Solutions Recovery. (2024, July 1). DiPT the Auditory Hallucinogen What Is It? Retrieved from [Link]
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Wikipedia. (n.d.). DiPT. Retrieved from [Link]
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Kärcher, S. M., et al. (2016). Mismatch negativity generation in the human 5HT2A agonist and NMDA antagonist model of psychosis. Psychopharmacology, 233(10), 1807-1816. Retrieved from [Link]
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Strbat, M., et al. (2022). Psilocybin-Mediated Attenuation of Gamma Band Auditory Steady-State Responses (ASSR) Is Driven by the Intensity of Cognitive and Emotional Domains of Psychedelic Experience. Journal of Personalized Medicine, 12(6), 1004. Retrieved from [Link]
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Monash University. (n.d.). Ethical guidelines for the research and innovation of psychedelic assisted therapies: A scoping review. Supervisor Connect. Retrieved from [Link]
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Mind Hacks. (2012, April 8). Sound trip. Retrieved from [Link]
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Gatch, M. B., et al. (2009). Discriminative Stimulus Effects of this compound. Journal of Psychoactive Drugs, 41(4), 363-369. Retrieved from [Link]
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Strbat, M., et al. (2022). Psilocybin—Mediated Attenuation of Gamma Band Auditory Steady-State Responses (ASSR) Is Driven by the Intensity of Cognitive and Emotional Domains of Psychedelic Experience. Journal of Personalized Medicine, 12(6), 1004. Retrieved from [Link]
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Schmidt, A., et al. (2021). Psilocybin Induces Aberrant Prediction Error Processing of Tactile Mismatch Responses—A Simultaneous EEG–FMRI Study. Cerebral Cortex, 31(9), 4049-4059. Retrieved from [Link]
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Shah, R., et al. (2024). Ethical Considerations Regarding Psychedelics for Clinical Pain Research. Cureus, 16(1), e52409. Retrieved from [Link]
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Anderson, B. T. (2023). Ethical Considerations for Clinical Trials of Psychedelics. ACRP. Retrieved from [Link]
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Averill, L. A., et al. (2023). Ethical and Practical Considerations for the Use of Psychedelics in Psychiatry. The American Journal of Psychiatry, 180(4), 253-256. Retrieved from [Link]
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Peterson, A., et al. (2020). The ethics of psychedelic research in disorders of consciousness. Neuroscience of Consciousness, 2020(1), niaa006. Retrieved from [Link]
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ResearchGate. (2022). (PDF) Psilocybin—Mediated Attenuation of Gamma Band Auditory Steady-State Responses (ASSR) Is Driven by the Intensity of Cognitive and Emotional Domains of Psychedelic Experience. Retrieved from [Link]
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Umbricht, D., et al. (2003). Effects of the 5-HT2A Agonist Psilocybin on Mismatch Negativity Generation and AX-Continuous Performance Task. Neuropsychopharmacology, 28, 170-181. Retrieved from [Link]
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Schmidt, A., et al. (2023). Ketamine and Psilocybin Differentially Impact Sensory Learning During the Mismatch Negativity. ResearchGate. Retrieved from [Link]
-
Light, G. A., & Swerdlow, N. R. (2015). Mismatch Negativity: Translating the Potential. Frontiers in Psychiatry, 6, 166. Retrieved from [Link]
- Shulgin, A., & Shulgin, A. (1997).
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SynapCell. (n.d.). Auditory Steady-State Response - ASSR. Retrieved from [Link]
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Hartmann, T., et al. (2024). 40 Hz Steady-State Response in Human Auditory Cortex Is Shaped by Gabaergic Neuronal Inhibition. Journal of Neuroscience, 44(24). Retrieved from [Link]
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Brandt, S. D., et al. (2004). Analytical Chemistry of Synthetic Routes to Psychoactive Tryptamines. Part I. Characterisation of the Speeter and Anthony Synthetic Route to 5-methoxy-N,N-diisopropyltryptamine Using ESI-MS-MS and ESI-TOF-MS. Analyst, 129(11), 1047-57. Retrieved from [Link]
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Bullmore, E. T., et al. (2003). Human pharmacological MRI. Trends in Pharmacological Sciences, 24(7), 321-323. Retrieved from [Link]
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NCT Clinic UK. (2023, April 3). Can an EEG Test Detect Drug Use? Brain Effects Changes. Retrieved from [Link]
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Michael, S., et al. (2024). A lasting impact of serotonergic psychedelics on visual processing and behavior. bioRxiv. Retrieved from [Link]
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Langers, D. R. M., et al. (2014). Experimental design. (a) The fMRI protocol consisted of 26 pairs of... ResearchGate. Retrieved from [Link]
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Ort, M., et al. (2024). Psilocybin alters brain activity related to sensory and cognitive processing in a time-dependent manner. medRxiv. Retrieved from [Link]
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Courtney, K. E., et al. (2017). The Use of Functional Magnetic Resonance Imaging (fMRI) to Test Pharmacotherapies for Alcohol Use Disorders: A Systematic Review. Neuropsychopharmacology, 42(6), 1157-1177. Retrieved from [Link]
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Tófoli, L. F., & de Araujo, D. B. (2016). Treating Addiction: Perspectives from EEG and Imaging Studies on Psychedelics. International Review of Neurobiology, 129, 157-85. Retrieved from [Link]
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Soranzo, A., & Grassi, M. (2014). PSYCHOACOUSTICS: a comprehensive MATLAB toolbox for auditory testing. Frontiers in Psychology, 5, 712. Retrieved from [Link]
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University of Cambridge. (n.d.). Software for running psychoacoustic experiments. Department of Psychology. Retrieved from [Link]
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Wise, R. G., & Tracey, I. (2006). The role of fMRI in drug development. Journal of Magnetic Resonance Imaging, 23(6), 862-876. Retrieved from [Link]
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Tyls, F., et al. (2023). Underlying pharmacological mechanisms of psilocin-induced broadband desynchronization and disconnection of EEG in rats. Frontiers in Pharmacology, 14, 1184107. Retrieved from [Link]
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Johnson, M., et al. (2008). Human hallucinogen research: guidelines for safety. Journal of Psychopharmacology, 22(6), 603-620. Retrieved from [Link]
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Děchtěrenko, F., et al. (2024). What fMRI studies say about the nature of the psychedelic effect: a scoping review. Frontiers in Psychiatry, 15, 1378297. Retrieved from [Link]
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Johnson, M. W., et al. (2008). Human hallucinogen research: guidelines for safety. Journal of Psychopharmacology, 22(6), 603-20. Retrieved from [Link]
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Scitegrity. (2025). Step-by-step guide to peptide synthesis and manufacturing: From discovery to production. Retrieved from [Link]
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JPT Peptide Technologies. (n.d.). Learn important facts about Peptide Quality & Purity. Retrieved from [Link]
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Fuente, A., et al. (2022). Temporary and Permanent Auditory Effects Associated with Occupational Coexposure to Low Levels of Noise and Solvents. International Journal of Environmental Research and Public Health, 19(16), 9922. Retrieved from [Link]
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Guttmann, P., et al. (2022). Investigation of Impurities in Peptide Pools. Molecules, 27(15), 4983. Retrieved from [Link]
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McPherson, T., & McDermott, J. H. (2020). Web-based psychoacoustics: Hearing screening, infrastructure, and validation. The Journal of the Acoustical Society of America, 148(5), 3003. Retrieved from [Link]
Application Notes & Protocols: The Use of N,N-Diisopropyltryptamine (DiPT) in Neuroscience Research
For: Researchers, scientists, and drug development professionals.
Abstract
N,N-Diisopropyltryptamine (DiPT) is a unique psychoactive compound within the tryptamine family, distinguished by its profound and selective alteration of auditory perception.[1][2] Unlike classic serotonergic psychedelics that primarily induce visual hallucinations, DiPT typically causes sounds to be perceived as lower in pitch, alongside other harmonic distortions.[1] This distinct sensory effect makes DiPT an invaluable pharmacological tool for investigating the neural mechanisms of hearing, auditory processing, and the role of the serotonin 5-HT₂A receptor system in sensory perception. This document provides a comprehensive guide for the use of DiPT in a research setting, covering its synthesis, analytical characterization, and detailed protocols for in vitro and in vivo neuropharmacological assessment.
Introduction to this compound (DiPT)
First synthesized and described by Alexander Shulgin, DiPT (3-[2-(Diisopropylamino)ethyl]indole) is a structural analog of N,N-dimethyltryptamine (DMT).[1][3] Its primary molecular target is the serotonin 5-HT₂A receptor, where it acts as an agonist.[4] The behavioral effects in humans are dominated by auditory changes, including pitch shifts, flanging, and a general sense of sounds being "out of tune," often with minimal visual or cognitive psychedelic effects at typical doses.[2] This unique profile allows researchers to de-couple the auditory effects of 5-HT₂A agonism from the more complex visual and psychological effects produced by other psychedelics. Understanding how DiPT alters auditory perception can provide fundamental insights into the neurobiology of hearing and may illuminate the pathophysiology of auditory disorders such as tinnitus or tone deafness.[5]
Laboratory Safety and Compound Handling
Given its potent psychoactive nature and classification as a hazardous substance, all work with DiPT must be conducted with stringent safety protocols in place.
2.1 Personal Protective Equipment (PPE) Tryptamine and its analogs can cause serious eye damage, skin irritation, and respiratory irritation if inhaled.[6][7][8]
-
Eye Protection: Wear safety glasses with side shields or tight-sealing safety goggles at all times.[6]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling the compound.[6]
-
Body Protection: A fully buttoned laboratory coat is mandatory.[6]
-
Respiratory Protection: When handling the solid compound (e.g., weighing), use a certified respirator or conduct the work within a fume hood to avoid inhalation of dust.[7]
2.2 Procedural Guidance and Disposal
-
Ventilation: All manipulations of DiPT, especially those involving volatile solvents or the solid compound, should be performed in a certified chemical fume hood.[9]
-
Spill Cleanup: In case of a spill, secure the area, wear appropriate PPE, and use an absorbent material for liquids or dry cleanup methods for solids to avoid generating dust.[7]
-
Waste Disposal: All DiPT waste, including contaminated consumables, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[7]
Synthesis and Analytical Characterization
The synthesis of DiPT should only be undertaken by trained chemists in an appropriate laboratory setting. The methods described by Alexander Shulgin in his book TiHKAL ("Tryptamines I Have Known and Loved") remain the foundational procedures.[1][3]
3.1 Synthesis Protocol (Method 2 from Shulgin)
This method is a direct alkylation of tryptamine and is generally more straightforward than the indole-starting route.[1]
-
Step 1: Reaction Setup: In a round-bottom flask, dissolve tryptamine in a suitable solvent such as isopropanol or acetonitrile.
-
Step 2: Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (Hünig's base), to the mixture. This will act as a proton scavenger.
-
Step 3: Alkylation: While stirring, add isopropyl iodide dropwise to the reaction mixture. The reaction is typically heated to reflux to drive the dialkylation to completion.
-
Step 4: Work-up: After the reaction is complete (monitored by TLC or LC-MS), the mixture is cooled. An aqueous work-up is performed to remove salts and excess reagents. The organic layer containing the DiPT freebase is separated.
-
Step 5: Purification: The crude product is purified using column chromatography on silica gel.[10]
-
Step 6: Salt Formation (Optional but Recommended): For stability and ease of handling, the purified DiPT freebase can be dissolved in a solvent like ether and precipitated as a salt (e.g., hydrochloride or fumarate) by the addition of the corresponding acid.
Caption: Workflow for the synthesis of DiPT hydrochloride.
3.2 Analytical Characterization
Confirming the identity and purity of the synthesized compound is critical. A combination of analytical techniques should be employed.[11][12]
| Technique | Purpose | Expected Result |
| HPLC | Purity Assessment | A single major peak (>98% purity) with a characteristic retention time. |
| LC-MS | Identity Confirmation | A parent ion peak corresponding to the molecular weight of DiPT (C₁₆H₂₄N₂, MW: 244.38 g/mol ). |
| NMR (¹H, ¹³C) | Structural Elucidation | A spectrum consistent with the DiPT structure, showing characteristic peaks for the indole ring, ethyl chain, and isopropyl groups. |
In Vitro Pharmacological Characterization
The initial characterization of DiPT's interaction with its primary target, the 5-HT₂A receptor, involves binding and functional assays.[4]
Caption: Workflow for in vitro pharmacological profiling of DiPT.
4.1 Protocol: 5-HT₂A Receptor Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of DiPT for the human 5-HT₂A receptor. It is a competitive binding assay using a known radioligand.[13][14]
-
Materials:
-
Membrane preparation from cells stably expressing the human 5-HT₂A receptor (e.g., CHO-K1 or HEK293 cells).[13]
-
Radioligand: [³H]ketanserin (a 5-HT₂A antagonist).[15]
-
Non-specific ligand: Mianserin or unlabeled ketanserin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., Millipore MAFB).[14]
-
Scintillation fluid and microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of DiPT in assay buffer.
-
In a 96-well plate, add assay buffer, the cell membrane preparation, and the [³H]ketanserin (at a final concentration near its K₋d, e.g., 0.5 nM).[15]
-
Add the various concentrations of DiPT to the appropriate wells.
-
For total binding wells, add only buffer. For non-specific binding wells, add a high concentration of mianserin (e.g., 1 µM).
-
Incubate the plate for 60 minutes at room temperature to allow binding to reach equilibrium.[15]
-
Rapidly filter the contents of the plate through the filter mat using a cell harvester, followed by several washes with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filter mat to dry, then add scintillation fluid to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of DiPT.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
-
4.2 Protocol: 5-HT₂A Receptor Calcium Flux Functional Assay
This protocol measures the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of DiPT by quantifying the increase in intracellular calcium that occurs upon Gq-coupled 5-HT₂A receptor activation.[4][16]
-
Materials:
-
Cell line stably expressing the human 5-HT₂A receptor (e.g., HiTSeeker 5HTR2A Cell Line).[16]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Reference agonist: Serotonin (5-HT).
-
Fluorescent plate reader with an integrated fluidics system.
-
-
Procedure:
-
Plate the 5-HT₂A expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the Fluo-4 AM dye according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.
-
Prepare serial dilutions of DiPT and the reference agonist (5-HT) in assay buffer.
-
Place the cell plate into the fluorescent plate reader.
-
Measure the baseline fluorescence for a short period.
-
Using the instrument's fluidics, add the different concentrations of DiPT or 5-HT to the wells.
-
Immediately begin measuring the change in fluorescence over time (typically for 1-2 minutes). The peak fluorescence intensity corresponds to the calcium response.
-
-
Data Analysis:
-
Subtract the baseline fluorescence from the peak fluorescence to get the response magnitude.
-
Plot the response magnitude against the log concentration of DiPT.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal response) and Eₘₐₓ (maximal response).
-
Compare the Eₘₐₓ of DiPT to that of the full agonist 5-HT to determine if DiPT is a full or partial agonist.
-
In Vivo Protocols for Assessing Auditory Effects
To investigate DiPT's unique auditory effects, rodent models are essential. These protocols focus on objective, translatable measures of auditory processing.[17][18]
Caption: Experimental workflow for in vivo auditory testing in rodents.
5.1 Protocol: Prepulse Inhibition (PPI) of Acoustic Startle
PPI is a measure of sensorimotor gating, where a weak prepulse sound inhibits the startle response to a subsequent loud pulse. Deficits in PPI can indicate an inability to filter sensory information correctly, which may be altered by DiPT's auditory-distorting effects.[19][20]
-
Apparatus: A startle chamber consisting of a sound-attenuating enclosure, a speaker to deliver auditory stimuli, and a sensor platform to measure the whole-body startle response.
-
Procedure:
-
Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).[20]
-
The test session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A loud startle stimulus (e.g., 120 dB white noise burst for 40 ms).
-
Prepulse-pulse trials: A weak prepulse stimulus (e.g., 75 dB white noise burst for 20 ms) presented 100 ms before the 120 dB pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Administer DiPT (or vehicle control) at the desired dose and route (e.g., 5 mg/kg, i.p.) and begin the test session at the predicted time of peak effect.[21]
-
Record the maximal startle amplitude for each trial.
-
-
Data Analysis:
-
Calculate the percent PPI for each animal: %PPI = 100 - [ (Startle amplitude on prepulse-pulse trials / Startle amplitude on pulse-alone trials) x 100 ].
-
Compare the %PPI between the DiPT-treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in %PPI would suggest a disruption in sensorimotor gating.
-
5.2 Protocol: In Vivo Electrophysiology of the Auditory Cortex
This advanced technique allows for the direct measurement of how DiPT alters the firing patterns of individual neurons in the brain's primary auditory processing center.[22][23][24]
-
Apparatus: Stereotaxic frame for surgery, multi-electrode array (e.g., silicon probe), data acquisition system, and sound delivery system.
-
Procedure (requires significant surgical expertise):
-
Surgery: Anesthetize the animal and perform a craniotomy over the auditory cortex (ACx). Implant a multi-electrode array to record extracellular neural activity.[24] Allow for recovery.
-
Recording Session (in an awake, head-fixed animal):
-
Place the animal in the recording setup and allow it to acclimate.
-
Present a series of pure tones at different frequencies and intensities to map the baseline frequency tuning curves of individual neurons.
-
Administer DiPT or vehicle control.
-
Repeat the presentation of auditory stimuli at various time points post-injection.
-
-
Histology: After the experiment, perfuse the animal and process the brain tissue to verify the electrode placement in the ACx.[22]
-
-
Data Analysis:
-
Spike Sorting: Isolate the action potentials (spikes) of individual neurons from the raw electrode recordings.
-
Tuning Curve Analysis: For each neuron, plot the firing rate as a function of stimulus frequency and intensity before and after DiPT administration.
-
Analysis: Quantify changes in the characteristic frequency (the frequency that elicits the strongest response), the bandwidth of the tuning curve, and the overall firing rate. A shift in the characteristic frequency or a broadening of the tuning curve would provide direct evidence of DiPT-induced alterations in neural processing of sound frequency.
-
Hypothesized Mechanism of Auditory Distortion
The precise mechanism by which DiPT alters pitch perception is unknown, but it is hypothesized to stem from its action at 5-HT₂A receptors located on neurons within the auditory pathway, from the cochlea to the auditory cortex.[25] Activation of these Gq-coupled receptors leads to a cascade of intracellular events that modulate neuronal excitability and synaptic transmission. This altered signaling could disrupt the precise temporal coding and tonotopic organization required for accurate pitch perception.
Caption: Hypothesized signaling cascade following DiPT binding to the 5-HT₂A receptor.
References
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Pottie, E., Van der Hart, M., & van den Brink, W. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]
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5-MeO-DiPT. (n.d.). In Wikipedia. Retrieved January 14, 2026. [Link]
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Gallardo-Gozalvo, S., et al. (2004). Analytical Chemistry of Synthetic Routes to Psychoactive Tryptamines. Part I. Characterisation of the Speeter and Anthony Synthetic Route to 5-methoxy-N,N-diisopropyltryptamine Using ESI-MS-MS and ESI-TOF-MS. Analyst, 129(11), 1047-57. [Link]
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Chadeayne, A. R., et al. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section C: Structural Chemistry, 79(Pt 8), 433-440. [Link]
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N,N-Diisopropyltryptamine (DiPT): A Novel Pharmacological Tool for Auditory System Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Auditory Profile of N,N-Diisopropyltryptamine (DiPT)
This compound (DiPT) is a synthetic tryptamine derivative that stands out within the class of serotonergic psychedelics due to its remarkably specific effects on the auditory system. Unlike classic hallucinogens such as psilocybin or LSD, which primarily induce profound visual and cognitive alterations, DiPT at typical doses elicits distinct and dose-dependent auditory distortions with minimal impact on other sensory modalities.[1] These unique properties make DiPT an invaluable research tool for investigating the neurobiological underpinnings of auditory perception, processing, and pathologies such as tinnitus.
The primary auditory effects of DiPT include a noticeable decrease in perceived pitch, harmonic distortions, and a general sense of unfamiliarity with common sounds. At higher doses, these effects can intensify, leading to disharmonious perception of music and, in some cases, auditory hallucinations. This selective pharmacological profile provides a unique opportunity to dissect the serotonergic modulation of auditory pathways, from the brainstem to the auditory cortex.
This guide provides a comprehensive overview of DiPT, including its synthesis and characterization, its mechanism of action, and detailed protocols for its application in both in vitro and in vivo auditory system research.
Compound Information: Synthesis, Purification, and Analytical Characterization of this compound (DiPT)
A reliable and well-characterized supply of DiPT is crucial for reproducible experimental results. The following section outlines a common synthetic route and the necessary analytical techniques for confirming the identity and purity of the final compound.
Synthesis of this compound (DiPT)
A frequently employed method for the synthesis of N,N-dialkylated tryptamines is the reductive amination of tryptamine.
Reaction Scheme:
Materials:
-
Tryptamine hydrochloride
-
Acetone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in isopropanol
Procedure:
-
Step 1: Formation of N-isopropyltryptamine.
-
Dissolve tryptamine hydrochloride in methanol.
-
Add an excess of acetone and stir the mixture.
-
Slowly add sodium borohydride in portions while keeping the reaction cool in an ice bath.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
-
Step 2: Formation of this compound.
-
Dissolve the crude N-isopropyltryptamine in methanol.
-
Add an excess of acetone and stir.
-
Slowly add sodium borohydride in portions, maintaining a cool temperature.
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction as described in Step 1.
-
-
Purification and Salt Formation:
-
The crude DiPT freebase can be purified by column chromatography on silica gel.
-
For conversion to the hydrochloride salt, dissolve the purified freebase in isopropanol and add a solution of HCl in isopropanol.
-
The DiPT hydrochloride will precipitate and can be collected by filtration and dried.
-
Analytical Characterization
It is imperative to characterize the synthesized DiPT to confirm its identity and purity using multiple analytical techniques.
| Technique | Purpose | Expected Results |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak corresponding to DiPT, with purity typically >98%.[2][3] |
| Mass Spectrometry (MS) | Molecular weight confirmation | Detection of the molecular ion corresponding to the DiPT freebase (m/z = 244.38) or the protonated molecule in the case of ESI-MS.[4][5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ¹H and ¹³C NMR spectra consistent with the structure of DiPT, showing characteristic signals for the indole ring protons and the N,N-diisopropyl groups. |
Mechanism of Action: The Role of the 5-HT₂A Receptor in DiPT-Induced Auditory Distortions
The auditory effects of DiPT are primarily mediated through its activity as an agonist at the serotonin 2A (5-HT₂A) receptor.[6] While DiPT may interact with other serotonin receptor subtypes, its psychedelic-like effects in animal models are blocked by 5-HT₂A antagonists. The precise downstream signaling cascade that leads to the unique auditory distortions is an active area of research, but evidence points towards the involvement of the Gq/11-phospholipase C (PLC) pathway.[6][7][8][9]
Proposed Signaling Pathway
Activation of the 5-HT₂A receptor by DiPT is thought to initiate the Gq/11 signaling cascade, leading to the activation of PLC. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These downstream signaling events are believed to modulate the excitability and firing patterns of neurons within the auditory cortex, ultimately leading to the perceptual distortions of sound that are characteristic of DiPT.[6][7][8][9]
In Vitro Protocols: Characterizing the Interaction of DiPT with the 5-HT₂A Receptor
In vitro assays are essential for quantifying the binding affinity and functional potency of DiPT at the 5-HT₂A receptor.
Protocol 1: 5-HT₂A Receptor Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of DiPT for the 5-HT₂A receptor.
Materials:
-
Cell membranes expressing the human 5-HT₂A receptor
-
[³H]ketanserin (radioligand)
-
DiPT hydrochloride
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
96-well microplates
-
Filter mats
-
Scintillation counter
Procedure:
-
Plate Preparation: In a 96-well plate, add assay buffer, the radioligand ([³H]ketanserin), and varying concentrations of DiPT.
-
Membrane Addition: Add the cell membranes expressing the 5-HT₂A receptor to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of DiPT that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: 5-HT₂A Receptor Functional Assay (Calcium Mobilization)
This protocol measures the functional potency (EC₅₀) of DiPT as a 5-HT₂A receptor agonist by quantifying the increase in intracellular calcium.
Materials:
-
HEK293 cells stably expressing the human 5-HT₂A receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
DiPT hydrochloride
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the HEK293-5-HT₂A cells into the 96-well plates and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence of each well using the fluorescence plate reader.
-
Compound Addition: Inject varying concentrations of DiPT into the wells.
-
Kinetic Measurement: Immediately after injection, measure the change in fluorescence over time.
-
Data Analysis: Determine the maximum fluorescence response for each concentration of DiPT. Plot the concentration-response curve and calculate the EC₅₀ value.
In Vivo Protocols: Investigating the Effects of DiPT on the Auditory System in Animal Models
In vivo studies in animal models are crucial for understanding how DiPT affects the auditory system at a systems level.
Protocol 3: Auditory Brainstem Response (ABR) in Rodents
ABR is a non-invasive electrophysiological technique used to assess the integrity of the auditory pathway from the cochlea to the brainstem.[10]
Materials:
-
Anesthetized rodent (e.g., rat or mouse)
-
Subdermal needle electrodes
-
Sound-attenuating chamber
-
ABR recording system with a speaker for stimulus delivery
-
DiPT hydrochloride solution for injection (e.g., intraperitoneal)
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in the sound-attenuating chamber on a heating pad to maintain body temperature.
-
Electrode Placement: Insert subdermal needle electrodes at the vertex (active), behind the ipsilateral ear (reference), and in the contralateral hindlimb (ground).[10]
-
Baseline ABR Recording: Present a series of auditory stimuli (clicks and tone bursts at different frequencies and intensities) and record the baseline ABR waveforms.
-
DiPT Administration: Administer a specific dose of DiPT to the animal.
-
Post-DiPT ABR Recording: At various time points after DiPT administration, repeat the ABR recordings to assess changes in the waveforms, including latencies and amplitudes of the different peaks.
-
Data Analysis: Analyze the ABR waveforms to identify changes in neural conduction time and synchronization in the auditory brainstem pathways induced by DiPT.
Protocol 4: In Vivo Electrophysiology in the Auditory Cortex
This protocol allows for the direct measurement of neuronal activity in the auditory cortex in response to auditory stimuli and its modulation by DiPT.
Materials:
-
Anesthetized or awake, head-fixed rodent
-
Multi-electrode array or single microelectrode
-
Stereotaxic apparatus
-
Data acquisition system
-
Auditory stimulus generator
-
DiPT hydrochloride solution
Procedure:
-
Surgical Implantation: Surgically implant the electrode array into the primary auditory cortex of the animal. Allow for a recovery period.
-
Habituation (for awake recordings): Habituate the animal to the head-fixation setup.
-
Baseline Recording: Record spontaneous and auditory-evoked neuronal activity (single-unit and local field potentials) in response to a variety of sounds.
-
DiPT Administration: Administer DiPT to the animal.
-
Post-DiPT Recording: Continue to record neuronal activity to assess changes in firing rates, spike timing, and oscillatory activity in the auditory cortex.
-
Data Analysis: Analyze the electrophysiological data to determine how DiPT alters the neural coding of auditory information.
Protocol 5: Behavioral Assessment of Tinnitus (Conditioned Lick-Suppression)
This behavioral paradigm can be used to investigate if DiPT induces or modulates tinnitus-like perception in animal models.[11][12][13][14]
Materials:
-
Water-deprived rat
-
Operant conditioning chamber with a lick spout and a shock grid floor
-
Sound-generating equipment
-
DiPT hydrochloride solution
Procedure:
-
Training: Train the water-deprived rat to lick a spout for a water reward during the presentation of a background noise.
-
Conditioned Suppression: Train the rat to suppress licking during periods of silence, which are paired with a mild foot shock.[11][12][13][14]
-
Baseline Testing: Test the rat's ability to discriminate between sound and silence.
-
DiPT Administration: Administer DiPT to the rat.
-
Post-DiPT Testing: Observe the rat's licking behavior during silent periods. An increase in licking during silence may indicate a tinnitus-like perception, as the animal perceives a sound and does not anticipate a shock.
-
Data Analysis: Quantify the lick rate during silent periods before and after DiPT administration to assess the induction of a tinnitus-like state.
Conclusion and Future Directions
This compound represents a powerful and selective tool for probing the serotonergic modulation of the auditory system. The protocols outlined in this guide provide a framework for researchers to characterize the pharmacology of DiPT and to investigate its effects on auditory processing from the molecular to the behavioral level. Future research using DiPT may help to elucidate the pathophysiology of auditory disorders such as tinnitus and could potentially lead to the development of novel therapeutic strategies. The unique auditory profile of DiPT underscores the importance of exploring the diverse pharmacology of tryptamine derivatives for a deeper understanding of brain function.
References
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Wallach, J., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications, 14(1), 8221. [Link]
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Zeng, L., et al. (2022). Protocol for assessing auditory brainstem response in mice using a four-channel recording system. STAR Protocols, 3(1), 101188. [Link]
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Zeng, L., et al. (2022). Protocol for assessing auditory brainstem response in mice using a four-channel recording system. STAR Protocols, 3(1), 101188. [Link]
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Gatch, M. B., et al. (2013). Discriminative stimulus effects of this compound. Psychopharmacology, 227(3), 489–497. [Link]
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Deouell, L. Y., et al. (2016). A Conditioned Behavioral Paradigm for Assessing Onset and Lasting Tinnitus in Rats. PLOS ONE, 11(11), e0166346. [Link]
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O'Donnell, J., et al. (2022). The Application of Gamma-Range Auditory Steady-State Responses in Animal Models: A Semi-Structured Literature Review. Brain Sciences, 12(4), 434. [Link]
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Kametani, H., et al. (2003). Metabolism of the psychotomimetic tryptamine derivative 5-methoxy-N,N-diisopropyltryptamine in humans: identification and quantification of its urinary metabolites. Journal of Analytical Toxicology, 27(2), 79–84. [Link]
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American Clinical Neurophysiology Society. (2006). Guidelines on Short-Latency Auditory Evoked Potentials. Journal of Clinical Neurophysiology, 23(2), 138–144. [Link]
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González-Maeso, J., et al. (2008). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current Topics in Behavioral Neurosciences, 2, 47–84. [Link]
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Deouell, L. Y., et al. (2016). A Conditioned Behavioral Paradigm for Assessing Onset and Lasting Tinnitus in Rats. PLoS ONE, 11(11), e0166346. [Link]
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Wallach, J., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Mushroom References. [Link]
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Jin, C., et al. (2024). Protocol for recording neural activity evoked by electrical stimulation in mice using two-photon calcium imaging. Purdue e-Pubs. [Link]
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Takakuwa, T., et al. (2022). Characteristics of auditory steady-state responses to different click frequencies in awake intact macaques. Scientific Reports, 12(1), 16390. [Link]
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Schmid, M. G., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Drug Testing and Analysis, 8(1), 54–61. [Link]
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Sivarao, D. V., et al. (2016). Phencyclidine Disrupts the Auditory Steady State Response in Rats. Psychopharmacology, 233(10), 1895–1905. [Link]
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Miguel-Quesada, A., et al. (2024). Protocol for stimulating specific rodent limb receptive fields while recording in vivo somatosensory-evoked activity. STAR Protocols, 5(1), 102879. [Link]
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David, D. J., et al. (2013). Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions. Frontiers in Pharmacology, 4, 98. [Link]
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Kurrasch-Orbaugh, D. M., et al. (2003). A complex signaling cascade links the serotonin2A receptor to phospholipase A2 activation: The involvement of MAP kinases. Journal of Neurochemistry, 86(4), 980–991. [Link]
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Stolzberg, D., et al. (2011). Using an appetitive operant conditioning paradigm to screen rats for tinnitus induced by intense sound exposure: Experimental considerations and interpretation. Frontiers in Neurology, 2, 43. [Link]
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Martins, C. P. B., et al. (2009). Characterisation of a proposed internet synthesis of N,N-dimethyltryptamine using liquid chromatography/electrospray ionisation tandem mass spectrometry. Forensic Science International, 190(1-3), 57–65. [Link]
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Li, Y., et al. (2022). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Molecules, 28(1), 2415. [Link]
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Brozoski, T. J., & Bauer, C. A. (2019). Animal Models of Tinnitus: A Review. Otolaryngology–Head and Neck Surgery, 161(5), 755–764. [Link]
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Van den Mooter, L., et al. (2018). A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice. Frontiers in Cellular Neuroscience, 12, 429. [Link]
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Jastreboff, P. J., et al. (1988). Phantom Auditory Sensation in Rats: An Animal Model for Tinnitus. Behavioral Neuroscience, 102(6), 811–822. [Link]
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Sullivan, E. M., et al. (2012). Auditory steady state responses in a schizophrenia rat model probed by excitatory/inhibitory receptor manipulation. PLOS ONE, 7(4), e34423. [Link]
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Application Notes & Protocols: Preparation and In Vitro Characterization of N,N-Diisopropyltryptamine (DiPT)
Abstract
N,N-Diisopropyltryptamine (DiPT) is a synthetic tryptamine notable for its unusual psychoactive profile, which is dominated by auditory versus visual distortions at typical doses.[1] This unique characteristic makes it a valuable pharmacological tool for investigating the neural circuits underlying auditory perception and the diverse functional roles of serotonin receptors. This document provides a comprehensive guide for researchers, covering the synthesis, purification, and analytical verification of DiPT. Furthermore, it details validated protocols for the preparation of DiPT stock solutions and its characterization in a foundational in vitro assay: a competitive radioligand binding assay for the serotonin 2A (5-HT₂) receptor, a primary target for tryptamine hallucinogens.[2][3]
Part I: Synthesis of this compound (DiPT)
Scientific Rationale
The synthesis of DiPT is most directly achieved through the double N-alkylation of the primary amine of tryptamine. This method, adapted from foundational synthesis chemistry, utilizes an alkyl halide (isopropyl iodide) to introduce the isopropyl groups.[1] A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is crucial for scavenging the hydroiodic acid (HI) by-product generated during the reaction, driving the equilibrium towards the desired tertiary amine product without competing in the alkylation itself.[4]
Experimental Protocol: N-Alkylation of Tryptamine
Materials & Reagents:
-
Tryptamine (free base)
-
N,N-Diisopropylethylamine (DIPEA)
-
Isopropyl iodide
-
Anhydrous acetonitrile (or diethyl ether)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Standard glassware for workup (separatory funnel, beakers, etc.)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tryptamine (1.0 eq) and DIPEA (3.0 eq) in anhydrous acetonitrile.
-
Cooling: Place the flask in an ice bath and stir the solution until it reaches 0°C. This is critical for controlling the initial exothermic phase of the reaction upon addition of the alkylating agent.
-
Reagent Addition: Add isopropyl iodide (3.0 eq) dropwise to the stirred solution over approximately 30-60 minutes. A slow addition rate is essential to prevent excessive heat generation and potential side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated DIPEA-HI salt. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude DiPT oil. This crude product will require further purification.
Part II: Purification and Analytical Verification
Purification by Column Chromatography
Rationale: The crude product from the synthesis contains unreacted starting material, mono-alkylated intermediates (N-isopropyltryptamine), and other impurities. Silica gel column chromatography is the standard and effective method for isolating the desired N,N-disubstituted product based on its polarity.
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude DiPT oil in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by TLC, staining with a suitable agent (e.g., van Urk's reagent or potassium permanganate) to visualize the spots.
-
Pooling and Evaporation: Combine the fractions containing pure DiPT (as determined by TLC) and evaporate the solvent to yield the purified DiPT free base, typically as a clear or pale yellow oil.
Identity and Purity Verification
Rationale: The biological activity of a compound is critically dependent on its structure and purity. Before any in vitro assay, it is imperative to confirm that the synthesized material is indeed DiPT and is free from significant impurities that could confound experimental results. A combination of chromatographic and spectroscopic methods provides a self-validating system of characterization.
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A reversed-phase C18 column is effective for separating tryptamine derivatives.[5][6] Purity is assessed by integrating the area of the product peak relative to the total peak area at a suitable UV wavelength (tryptamines typically absorb around 222 and 280 nm).[7][8]
-
Mass Spectrometry (MS): GC-MS or LC-MS analysis confirms the molecular weight of the compound. For DiPT, the expected molecular ion [M]+ should be observed at m/z 244.4, with the protonated molecule [M+H]+ at m/z 245.2.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the definitive methods for structural elucidation. The spectra should be consistent with the DiPT structure, showing characteristic signals for the indole ring protons, the ethyl side chain, and the two equivalent isopropyl groups.
| Parameter | Expected Value / Observation | Reference |
| Molecular Formula | C₁₆H₂₄N₂ | [10] |
| Molecular Weight | 244.38 g/mol | [9][10] |
| Appearance | Colorless to pale yellow oil or solid (as salt) | N/A |
| MS (ESI+) | m/z = 245.2 [M+H]⁺ | [9] |
| HPLC Purity | ≥98% (typical requirement for in vitro assays) | [11] |
| ¹H NMR | Signals corresponding to indole, ethyl, and isopropyl protons. | [10] |
| ¹³C NMR | Signals corresponding to the 16 unique carbons in the structure. | [10] |
Part III: Preparation of Stock Solutions for Assays
Scientific Rationale
Accurate and reproducible in vitro data begins with properly prepared stock solutions.[12] The choice of solvent is critical, balancing the compound's solubility with compatibility with the biological assay system (e.g., minimizing cell toxicity).[12] Preparing a concentrated stock allows for precise serial dilutions and minimizes the final solvent concentration in the assay wells. Aliquoting prevents degradation from repeated freeze-thaw cycles.[13]
Protocol: 10 mM DiPT Stock in DMSO
Materials:
-
Purified DiPT (free base)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Analytical balance
-
Volumetric flask or microcentrifuge tubes
-
Calibrated pipettes
-
Sterile, amber, screw-cap vials for storage
Procedure:
-
Pre-Preparation: Allow the purified DiPT and DMSO to come to room temperature before opening their containers to prevent condensation of atmospheric moisture.[12][14]
-
Weighing: Accurately weigh a precise amount of DiPT (e.g., 2.44 mg) using an analytical balance.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) × Molarity (mol/L))
-
Example: For 2.44 mg of DiPT (MW = 244.38 g/mol ): Volume = 0.00244 g / (244.38 g/mol × 0.010 mol/L) = 0.001 L = 1.0 mL
-
-
Dissolution: Transfer the weighed DiPT to a suitable vessel (e.g., a small glass vial). Add the calculated volume of DMSO. Vortex or sonicate gently until the solid is completely dissolved.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber screw-cap vials. Store tightly sealed at -20°C or -80°C for long-term stability.[13][14]
Part IV: Application Protocol: 5-HT₂ Receptor Binding Assay
Scientific Rationale
The primary molecular target responsible for the hallucinogenic effects of tryptamines is the 5-HT₂ receptor.[15] A competitive radioligand binding assay is a robust method to determine the binding affinity (Ki) of a test compound like DiPT for this receptor. The assay measures the ability of DiPT to displace a known high-affinity radiolabeled antagonist (e.g., [³H]ketanserin) from the receptor. The resulting data are used to calculate the IC₅₀ (the concentration of DiPT that inhibits 50% of radioligand binding), which is then converted to the affinity constant (Ki).[3][16]
Experimental Protocol
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human 5-HT₂ receptor.
-
Radioligand: [³H]ketanserin (~80 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding (NSB) agent: 10 µM Spiperone.
-
10 mM DiPT stock solution in DMSO.
-
96-well microplate.
-
GF/B glass fiber filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Serial Dilution: Prepare a serial dilution series of DiPT (e.g., from 100 µM to 0.1 nM) from the 10 mM stock solution using the assay buffer. Ensure the DMSO concentration remains constant and low (e.g., <0.1%) across all dilutions.
-
Assay Plate Setup: To designated wells of a 96-well plate, add:
-
Total Binding (TB): 50 µL Assay Buffer.
-
Non-Specific Binding (NSB): 50 µL of 10 µM Spiperone.
-
Competitor (DiPT): 50 µL of each DiPT serial dilution.
-
-
Add Radioligand: Add 50 µL of [³H]ketanserin (at a final concentration of ~1 nM) to all wells.
-
Add Membranes: Add 100 µL of the 5-HT₂ receptor membrane preparation (containing ~10-20 µg of protein) to all wells to initiate the binding reaction. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the DiPT concentration.
-
Determine IC₅₀: Use non-linear regression analysis (sigmoidal dose-response) to fit the curve and determine the IC₅₀ value.
-
Calculate Ki: Convert the IC₅₀ to the binding affinity constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Part V: Canonical 5-HT₂ Receptor Signaling Pathway
Rationale: Understanding a compound's binding affinity is the first step. To contextualize its potential cellular effects, it is useful to visualize the canonical signaling pathway activated by the 5-HT₂ receptor. This G-protein coupled receptor (GPCR) couples to Gαq, initiating a cascade that leads to an increase in intracellular calcium. This pathway is fundamental to the receptor's function and is the basis for downstream functional assays (e.g., calcium flux or phosphoinositide hydrolysis assays).
References
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This compound. (2021). American Chemical Society. [Link]
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Brandt, S. D., Freeman, S., Fleet, I. A., McGagh, P., & Alder, J. F. (2004). Analytical Chemistry of Synthetic Routes to Psychoactive Tryptamines. Part I. Characterisation of the Speeter and Anthony Synthetic Route to 5-methoxy-N,N-diisopropyltryptamine Using ESI-MS-MS and ESI-TOF-MS. Analyst, 129(11), 1047–1057. [Link]
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Abid, M., Amjad, S., Farran, D., Thompson, P., Jones, S., & Scammells, P. J. (2010). Synthesis and preliminary screening of novel tryptamines as 5-HT4 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 20(4), 1438–1441. [Link]
-
Taschwer, M., & Schmid, M. G. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science, 6(1), 028-034. [Link]
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This compound. PubChem. [Link]
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Gau, B. (2021). Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. ProQuest Dissertations Publishing. [Link]
-
Rickli, A., Moning, O. D., Hoener, M. C., & Liechti, M. E. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1327–1337. [Link]
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Glatfelter, G. C., Pottie, E., Partilla, J. S., Sherwood, A. M., Kaylo, K., & Baumann, M. H. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science, 6(4), 556–566. [Link]
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Rickli, A., Moning, O. D., Hoener, M. C., & Liechti, M. E. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. Psilosybiini.info. [Link]
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Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences. [Link]
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Glennon, R. A., & Gessner, P. K. (1979). Serotonin receptor binding affinities of tryptamine analogues. Journal of Medicinal Chemistry, 22(4), 428–432. [Link]
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Preparing Stock Solutions. PhytoTech Labs. [Link]
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Taschwer, M., & Schmid, M. G. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. ResearchGate. [Link]
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Practice Procedures for Making Stock Solution. Course Hero. [Link]
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Brandt, S. D., & Kavanagh, P. (2010). Analytical methods for psychoactive N,N-dialkylated tryptamines. MAPS. [Link]
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Preparation of Stock Solutions. Enfanos. [Link]
-
Chadeayne, A. R., Zjah, A. J., Manke, J. M., Golen, J. A., & Manke, D. R. (2017). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 10), 1561–1567. [Link]
-
5-METHOXY-N,N-DIISOPROPYLTRYPTAMINE. SWGDRUG.org. [Link]
-
Kamata, T., Shima, N., Kanamori, T., Tsujikawa, K., Miyamoto, K., Ohhashi, Y., ... & Inoue, H. (2005). Metabolism of the psychotomimetic tryptamine derivative 5-methoxy-N, N-diisopropyltryptamine in humans: Identification and quantification of its urinary metabolites. ResearchGate. [Link]
-
Kamata, T., Shima, N., Kanamori, T., Tsujikawa, K., Miyamoto, K., Ohhashi, Y., ... & Inoue, H. (2006). Urinary Excretion Profiles of 5-Methoxy-N,N-diisopropyltryptamine and Its Relevant Metabolites in Humans. ResearchGate. [Link]
- High performance liquid chromatography method for determining tryptamine content.
-
Structure and synthesis of dipropyltryptamine (DPT). ResearchGate. [Link]
-
Chadeayne, A. R., Golen, J. A., & Manke, D. R. (2013). 5-Methoxy-N,N-di-n-propyltryptamine (5-MeO-DPT): freebase and fumarate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1551–o1554. [Link]
-
N,N-Dipropyltryptamine. NPS Discovery. [Link]
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5-MeO-DiPT. Wikipedia. [Link]
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5-Methoxy-N,N-diisopropyltryptamine. PubChem. [Link]
-
Sogawa, C., Sogawa, N., Ohyama, K., Kikura-Hanajiri, R., Goda, Y., Kitayama, S., & Sora, I. (2007). 5-Methoxy-N,N-diisopropyltryptamine (Foxy), a selective and high affinity inhibitor of serotonin transporter. Toxicology Letters, 170(1), 75–81. [Link]
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Sogawa, C., Sogawa, N., Ohyama, K., Kikura-Hanajiri, R., Goda, Y., Kitayama, S., & Sora, I. (2007). 5-Methoxy-N,N-diisopropyltryptamine (Foxy), a selective and high affinity inhibitor of serotonin transporter. ResearchGate. [Link]
-
Luethi, D., Ka-Man, T., & Liechti, M. E. (2024). The serotonergic psychedelic N,N-dipropyltryptamine alters information-processing dynamics in in vitro cortical neural circuits. ResearchGate. [Link]
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Brandt, S. D., & Kavanagh, P. (2010). Analytical methods for psychoactive N,N-dialkylated tryptamines. Request PDF. [Link]
-
Kanamori, T., Kuwayama, K., Tsujikawa, K., Miyaguchi, H., Iwata, Y. T., & Inoue, H. (2006). In Vivo Metabolism of 5-Methoxy-N,N-diisopropyltryptamine in Rat. ResearchGate. [Link]
-
Luethi, D., Ka-Man, T., & Liechti, M. E. (2024). The serotonergic psychedelic N,N-dipropyltryptamine alters information-processing dynamics in in vitro cortical neural circuits. Network Neuroscience. [Link]
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¹H-NMR chemical shifts (d₆ -DMSO, unless otherwise stated) δ of the indolic protons of the investigated compounds 2–6, 8 in ppm. ResearchGate. [Link]
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DiPT. Wikipedia. [Link]
-
Kasprzyk, M., Zurawek, D., Szewczyk, B., & Nowak, G. (2016). Neurotoxic Effects of 5-MeO-DIPT: A Psychoactive Tryptamine Derivative in Rats. Neurotoxicity Research, 30(3), 423–434. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N-Diisopropyltryptamine (DiPT)
This guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of N,N-Diisopropyltryptamine (DiPT). It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address common challenges encountered during synthesis, ensuring high purity and yield of the target compound.
Introduction to DiPT Synthesis and Potential Pitfalls
This compound (DiPT) is a tryptamine derivative typically synthesized through one of three primary routes: reductive amination of tryptamine with acetone, direct alkylation of tryptamine with an isopropyl halide, or the Speeter-Anthony synthesis. Each method, while effective, is susceptible to the formation of specific byproducts that can complicate purification and compromise the quality of the final product. Understanding the mechanistic origins of these impurities is crucial for developing effective strategies for their prevention and removal.
This technical support center is structured to provide clear, actionable solutions to common problems encountered in each synthetic pathway.
Troubleshooting Guide & FAQs
Section 1: Reductive Amination Route
This synthetic approach involves the reaction of tryptamine with acetone to form an enamine/imine intermediate, which is then reduced in situ to yield DiPT.
Diagram: Reductive Amination Pathway and Byproduct Formation
A schematic of the reductive amination process for DiPT synthesis, highlighting the formation of key byproducts.
Frequently Asked Questions (FAQs):
Question 1: My reaction seems to have stalled, and I have a significant amount of a less polar byproduct than DiPT. What is it and how can I fix this?
Answer: You are likely observing the formation of N-monoisopropyltryptamine (N-IPT) due to incomplete reaction. This occurs when the second reductive amination step is slow or incomplete.
-
Causality: The initial reductive amination of tryptamine with one equivalent of acetone yields N-IPT. A second reductive amination is required to form DiPT. This can be hindered by insufficient reducing agent, steric hindrance from the first isopropyl group, or non-optimal reaction conditions.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress. A typical solvent system is Dichloromethane:Methanol (95:5). N-IPT will have an Rf value between that of tryptamine and DiPT.
-
Driving the Reaction to Completion: If N-IPT is observed, you can add another equivalent of acetone and a fresh portion of the reducing agent (e.g., sodium cyanoborohydride) to the reaction mixture and continue stirring at room temperature or with gentle heating (40-50°C).
-
Purification: If the reaction cannot be driven to completion, N-IPT can be separated from DiPT using column chromatography. A silica gel column with a gradient elution of dichloromethane and methanol is effective.[1]
-
Question 2: I'm observing a highly fluorescent byproduct, especially under acidic workup conditions. What is this impurity?
Answer: This is likely a tetrahydro-β-carboline derivative, formed via a Pictet-Spengler reaction between tryptamine and acetone.[1][2]
-
Causality: Under acidic conditions, the ethylamine side chain of tryptamine can cyclize with acetone to form a six-membered ring, leading to the formation of a tetrahydro-β-carboline. This side reaction is a known issue in tryptamine syntheses involving aldehydes or ketones.[3][4]
-
Troubleshooting Protocol:
-
pH Control: Maintain a neutral to slightly basic pH during the reaction to minimize the acid-catalyzed Pictet-Spengler condensation.
-
Order of Reagent Addition: Add the reducing agent before or concurrently with any acid catalysts to ensure the imine is reduced faster than it cyclizes.
-
Purification: β-carbolines have significantly different polarity and can often be separated from DiPT by column chromatography or, in some cases, by recrystallization of the DiPT salt.[5] HPLC methods have also been developed for the separation of tryptamines and β-carbolines.
-
| Byproduct | Molecular Weight ( g/mol ) | Analytical Signatures | Mitigation Strategy |
| N-isopropyltryptamine (N-IPT) | 202.30 | Lower Rf than DiPT on TLC; Characteristic M+ ion in GC-MS.[6] | Add more acetone and reducing agent; optimize reaction time and temperature. |
| Tetrahydro-β-carboline | 214.31 (for the acetone adduct) | Highly fluorescent spot on TLC; distinct mass spectrum and NMR signals.[5][7] | Maintain neutral/basic pH; control order of reagent addition. |
Section 2: Direct Alkylation Route
This method involves the direct reaction of tryptamine with an isopropyl halide (e.g., 2-iodopropane) in the presence of a base.
Diagram: Direct Alkylation Pathway and Byproduct Formation
A schematic of the direct alkylation process for DiPT synthesis, illustrating mono- and over-alkylation byproducts.
Frequently Asked Questions (FAQs):
Question 3: My reaction produced a mixture of products, including a water-soluble component. What is happening?
Answer: You are likely observing over-alkylation, leading to the formation of a quaternary ammonium salt, N,N,N-triisopropyltryptammonium iodide.[8][9]
-
Causality: The desired product, DiPT, is a tertiary amine and can act as a nucleophile, reacting with the isopropyl halide to form a quaternary ammonium salt. This is a common issue in direct alkylation of amines.
-
Troubleshooting Protocol:
-
Stoichiometry Control: Carefully control the stoichiometry of the isopropyl halide. Using a slight excess may be necessary to drive the reaction to completion, but a large excess will favor quaternization.
-
Temperature Management: Run the reaction at a lower temperature to reduce the rate of the third alkylation step.
-
Purification: Quaternary ammonium salts are highly polar and can be removed by an aqueous wash of the crude product (dissolved in a non-polar organic solvent). The salt will partition into the aqueous layer.
-
Question 4: How can I avoid the formation of N-IPT in this synthesis?
Answer: The formation of N-IPT is a result of incomplete alkylation.
-
Causality: If insufficient alkylating agent is used or the reaction is not allowed to proceed to completion, a mixture of starting material, N-IPT, and DiPT will be obtained.
-
Troubleshooting Protocol:
-
Sufficient Alkylating Agent: Use at least two equivalents of the isopropyl halide to ensure complete dialkylation of the primary amine.
-
Reaction Time and Temperature: Monitor the reaction by TLC. If N-IPT persists, consider increasing the reaction time or temperature.
-
Choice of Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is often used to scavenge the acid produced during the reaction without competing with the tryptamine as a nucleophile.
-
| Byproduct | Molecular Weight ( g/mol ) | Analytical Signatures | Mitigation Strategy |
| N-isopropyltryptamine (N-IPT) | 202.30 | Higher Rf than DiPT on TLC; Characteristic M+ ion in GC-MS.[6] | Use at least 2 eq. of isopropyl halide; ensure sufficient reaction time/temperature. |
| N,N,N-Triisopropyltryptammonium Iodide | 414.39 | Highly polar; water-soluble; characteristic NMR signals for the quaternary ammonium group.[10][11] | Avoid large excess of isopropyl halide; lower reaction temperature. |
Section 3: Speeter-Anthony Synthesis Route
This multi-step synthesis involves the reaction of indole with oxalyl chloride to form an indole-3-glyoxylyl chloride, which is then reacted with diisopropylamine to form an amide, followed by reduction with a powerful reducing agent like lithium aluminum hydride (LAH).[12]
Diagram: Speeter-Anthony Synthesis and Byproduct Formation
A schematic of the Speeter-Anthony synthesis for DiPT, indicating potential side reactions.
Frequently Asked Questions (FAQs):
Question 5: The reduction of the glyoxylamide with LAH is giving me a complex mixture of products and a low yield of DiPT. What could be going wrong?
Answer: The LAH reduction step is highly exothermic and can lead to side reactions if not properly controlled.[13][14]
-
Causality: Over-reduction of the indole ring or other functional groups can occur with excess LAH or at elevated temperatures. Additionally, an improper workup can lead to the formation of aluminum salt emulsions that trap the product.
-
Troubleshooting Protocol:
-
Control of LAH Addition: Add the amide solution slowly to a cooled suspension of LAH in an anhydrous ether solvent (e.g., THF). Maintain a low temperature (0-5°C) during the addition.
-
Careful Workup: A Fieser workup is recommended to quench the reaction and precipitate the aluminum salts. This involves the sequential, slow addition of water, followed by aqueous sodium hydroxide, and then more water. This procedure typically results in a granular precipitate that is easily filtered.
-
Purity of Reagents: Ensure all reagents and solvents are anhydrous, as water will react violently with LAH and reduce its efficacy.[15]
-
Question 6: My intermediate indole-3-glyoxylyl chloride seems to be degrading before I can react it with diisopropylamine. How can I improve its stability?
Answer: Indole-3-glyoxylyl chloride is sensitive to moisture and can hydrolyze to the corresponding carboxylic acid.
-
Causality: The acyl chloride is highly reactive and will readily react with water present in the solvents or atmosphere.
-
Troubleshooting Protocol:
-
Anhydrous Conditions: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Use In Situ: It is best to use the indole-3-glyoxylyl chloride immediately after its formation without isolating it. The diisopropylamine can be added directly to the reaction mixture where the acyl chloride was formed.
-
| Byproduct | Molecular Weight ( g/mol ) | Analytical Signatures | Mitigation Strategy |
| Indole-3-glyoxylic acid | 189.17 | Acidic; will not move from the baseline on TLC in non-polar eluents. | Use anhydrous conditions; use the glyoxylyl chloride intermediate in situ. |
| Over-reduced species | Variable | May lack the characteristic indole UV absorbance; complex NMR and MS spectra. | Control LAH stoichiometry and temperature; careful workup. |
General Purification and Characterization
Purification:
-
Column Chromatography: This is a versatile method for separating DiPT from most of its byproducts. Silica gel is the standard stationary phase, with mobile phases typically consisting of a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol).[1]
-
Crystallization: DiPT can be purified by crystallization, often as a salt (e.g., hydrochloride or fumarate).[16][17] This is particularly effective for removing less polar impurities. The choice of solvent is critical and may require some experimentation.[18]
Characterization:
-
GC-MS: Gas Chromatography-Mass Spectrometry is an excellent tool for identifying DiPT and its volatile byproducts. The fragmentation patterns in the mass spectrum can help elucidate the structures of unknown impurities.[19][20]
-
NMR Spectroscopy: 1H and 13C NMR are indispensable for confirming the structure of the final product and identifying impurities. Characteristic signals for the isopropyl groups and the indole ring should be present.[12]
-
HPLC: High-Performance Liquid Chromatography can be used for both analytical and preparative separation of DiPT and its byproducts, offering high resolution.[19]
References
-
Taschwer, M., & Schmid, M. G. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science, 6(01), 028-034. [Link]
-
Catalyst University. (2018, January 21). Strong Reductions using Lithium Aluminum Hydride (LAH) [Video]. YouTube. [Link]
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Waters Corporation. (n.d.). Single Method for the Separation and Detection of Psilocybin, Related Tryptamines, and Beta-Carbolines Found in Psychedelic Mushrooms. [Link]
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Sim, T. P., & Ganesan, A. (2020). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 25(11), 2688. [Link]
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Adhiyaman, R., & Basu, S. K. (2006). Crystal modification of dipyridamol using different solvents and crystallization conditions. Acta pharmaceutica, 56(3), 337–347. [Link]
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Reiss, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
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Brandt, S. D., et al. (2005). Analytical chemistry of synthetic routes to psychoactive tryptamines. Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR. Analyst, 130(3), 332-350. [Link]
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Taschwer, M., & Schmid, M. G. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. ResearchGate. [Link]
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Reddit user discussion on tryptamine synthesis workup. (2020). r/chemhelp. [Link]
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ResearchGate. (n.d.). The 1H NMR spectrum of N,N,N-trimethyl-3-oleamidopropyl-1-ammonium iodide. [Link]
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Reiss, J. (n.d.). Reduction of Amides to Amines. Master Organic Chemistry. [Link]
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Herraiz, T., & Papa, V. (2010). Identification and Occurrence of Tryptamine- and Tryptophan-Derived Tetrahydro-β-carbolines in Commercial Sausages. Journal of Agricultural and Food Chemistry, 58(15), 8763–8770. [Link]
-
Jin, M., et al. (2015). A Quantitative Method for Simultaneous Determination of 5-Methoxy-N,N-Diisopropyltryptamine and its Metabolites in Urine Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 39(8), 643-649. [Link]
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Sciencemadness Discussion Board. (2015). Tryptamine synthesis: workup woes. [Link]
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Herraiz, T., & Papa, V. (2010). Identification and Occurrence of Tryptamine- And Tryptophan-Derived Tetrahydro-Beta-Carbolines in Commercial Sausages. PubMed. [Link]
-
Barker, S. A., et al. (2020). A synthesis of the methyltryptamines and some derivatives. ResearchGate. [Link]
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]
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Kulkarni, A., et al. (2009). Synthesis of b-carbolines from tryptamines in the presence of Pd/C/K-10 catalyst. Tetrahedron Letters, 50(26), 3363-3366. [Link]
- Google Patents. (n.d.). CN105175340A - Method for preparing high-purity dexmedetomidine hydrochloride crystal form A.
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Organic Syntheses. (n.d.). 1,2,3,4-TETRAHYDRO-β-CARBOLINE. [Link]
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PubMed. (2007). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. [Link]
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Shaba, R. (2020). Development of an improved psilocybin synthesis. DiVA. [Link]
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Gakh, A. A., & Gakh, A. A. (2008). Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review). Chemistry of Heterocyclic Compounds, 44(4), 379-415. [Link]
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Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. [Link]
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PubMed. (2001). Conformational analysis of N,N,N-Trimethyl-(3,3-dimethylbutyl)ammonium iodide by NMR spectroscopy: a sterically hindered trans-standard. [Link]
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Kamata, T., et al. (2005). Metabolism of the psychotomimetic tryptamine derivative 5-methoxy-N,N-diisopropyltryptamine in humans: identification and quantification of its urinary metabolites. Journal of Analytical Toxicology, 29(5), 372-377. [Link]
- Google Patents. (n.d.). Crystallization of hydrohalides of pharmaceutical compounds.
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ResearchGate. (n.d.). LC‐HRMS for the Identification of β‐Carboline and Canthinone Alkaloids Isolated from Natural Sources. [Link]
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Sciencemadness Discussion Board. (2019). Tryptamine question. [Link]
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PEARL. (n.d.). Analysis of organic compounds extracted from recycled polypropylene via GC-FID/MS and Pyr-GC-MS for future pharmaceutical applic. [Link]
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The Journal of Organic Chemistry. (1949). The Reduction of Acid Amides with Lithium Aluminum Hydride. [Link]
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Wikipedia. (n.d.). Speeter–Anthony route. [Link]
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Organic Syntheses. (n.d.). 1,2,3,4-TETRAHYDRO-β-CARBOLINE. [Link]
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Semantic Scholar. (n.d.). N, N-Diisopropyltryptamine (DIPT) and 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT). Two orally active tryptamine analogs with CNS activity. [Link]
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YouTube. (2021). Pharmaceutical Drug Substance Crystallization. [Link]
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Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. (2021). Egyptian Journal of Chemistry, 64(10), 5723-5732. [Link]
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LJMU Research Online. (n.d.). METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. [Link]
- Google Patents. (n.d.).
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Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]
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YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. [Link]
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PubMed. (2020). Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumarate for human clinical trials. [Link]
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University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. [Link]
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YouTube. (2024). Making Tryptamines for Enlightenment. [Link]
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WestminsterResearch. (n.d.). Metabolic pathways of the psychotropic-carboline alkaloids, harmaline and harmine, by liquid chromatography/mass spectrometry and NMR spectroscopy. [Link]
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ResearchGate. (n.d.). 1 H-NMR Spectra of Neopentyl-trimethyl-ammonium iodide in D 2 O at RT. [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-iodopropane. [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 2-iodopropane. [Link]
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Technical Support Center: Purification of Crude N,N-Diisopropyltryptamine (DiPT)
Welcome to the technical support center for the purification of crude N,N-Diisopropyltryptamine (DiPT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this synthetic tryptamine. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and achieve high-purity material for your research.
Introduction to DiPT Purification
This compound (DiPT) is a synthetic tryptamine derivative first synthesized by Alexander Shulgin.[1] Like other tryptamines, crude DiPT synthesized in the laboratory is often contaminated with unreacted starting materials, partially reacted intermediates (e.g., N-isopropyltryptamine), and various side-products.[2] Achieving high purity is critical for accurate pharmacological, toxicological, and analytical studies. This guide outlines robust purification strategies, including recrystallization, acid-base extraction, and column chromatography, and provides solutions to common issues.
For quick reference, here are some key physical and chemical properties of DiPT:
| Property | Value | Reference |
| Formal Name | N,N-bis(1-methylethyl)-1H-indole-3-ethanamine | [3] |
| CAS Number | 14780-24-6 | [4] |
| Molecular Formula | C₁₆H₂₄N₂ | [5] |
| Molar Mass | 244.38 g/mol | [4][5] |
| Appearance | Crystalline solid | [3] |
| Solubility | Soluble in DMF (10 mg/ml), DMSO (14 mg/ml), Ethanol (5 mg/ml) | [3] |
| Stability | Stable for ≥ 5 years when stored at -20°C | [3] |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of crude DiPT. Each issue is presented in a question-and-answer format, providing both a diagnosis and a step-by-step solution.
Issue 1: My purified DiPT is still colored (yellow, brown, or reddish) and appears oily.
Question: I've attempted a simple recrystallization, but my final product is an oil or a discolored solid. What is causing this, and how can I fix it?
Expert Analysis: Persistent color and an oily consistency are classic signs of residual impurities that are inhibiting crystallization and are likely colored themselves. These impurities can include unreacted starting materials, polymeric byproducts, or oxidation products.[6] Tryptamines, in their freebase form, can be prone to oxidation, which often results in colored impurities. A simple recrystallization may not be sufficient if the impurities have similar solubility profiles to DiPT or if they are present in high concentrations.
Recommended Solutions:
-
Acid-Base Extraction: This is the most powerful technique for separating a basic amine like DiPT from neutral or acidic impurities.[7] The principle relies on changing the solubility of DiPT by protonating it into a water-soluble salt.
-
Rationale: Most colored byproducts and residual neutral starting materials will not be protonated and will remain in the organic phase, allowing for a clean separation.
-
Action: Proceed to Protocol 1: Acid-Base Extraction .
-
-
Conversion to a Salt: If the freebase is resistant to crystallization even after acid-base extraction, converting it to a stable, crystalline salt (e.g., hydrochloride or fumarate) is a highly effective strategy.[1] Salts are generally more crystalline and less prone to oxidation than their freebase counterparts.
-
Rationale: The ionic nature of the salt lattice promotes the formation of well-ordered, stable crystals, effectively excluding impurities.
-
Action: After initial cleanup with acid-base extraction, convert the purified freebase to a salt. The resulting salt can then be further purified by recrystallization.
-
Issue 2: My yield is very low after recrystallization.
Question: I managed to get crystals, but my final yield is less than 20%. Where did my product go?
Expert Analysis: A low yield from recrystallization is almost always a solvent-related issue. The fundamental principle of recrystallization is that the compound of interest should be highly soluble in the hot solvent but poorly soluble in the cold solvent.[8][9] A significant loss of product indicates one of the following:
-
The chosen solvent is too effective, meaning DiPT remains significantly soluble even at low temperatures.[8]
-
Too much solvent was used, preventing the solution from becoming saturated upon cooling.[10]
-
The cooling process was too rapid, trapping impurities and reducing the purity of the crystals that do form.
Recommended Solutions:
-
Solvent System Optimization: Test a range of solvents to find the ideal one.
-
Action: Perform small-scale solubility tests with your crude DiPT in various solvents (e.g., acetone, ethyl acetate, toluene, hexane, and mixtures thereof). A good solvent will dissolve the compound when boiling but show significant precipitation upon cooling in an ice bath.
-
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[10]
-
Action: Add the hot solvent in small portions to the crude material, waiting for the mixture to return to a boil between additions, until dissolution is just complete.
-
-
Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed before moving it to an ice bath.[8]
-
Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid crashing can trap solvent and impurities.
-
Issue 3: I see multiple spots on my TLC plate after column chromatography.
Question: I ran a silica gel column, but my collected fractions are still impure according to TLC analysis. What went wrong?
Expert Analysis: Column chromatography is a highly effective technique, but its success depends on proper setup and execution.[11] If your fractions are still impure, the likely culprits are poor separation between your target compound and impurities, improper column packing, or incorrect fraction collection.
Recommended Solutions:
-
Optimize the Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation.[12]
-
Rationale: The eluent's polarity determines how quickly compounds move down the polar silica gel column. For DiPT, a mixture of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or diethyl ether) is typically used. You need to find a ratio that separates the DiPT spot (Rf ~0.3-0.4) from all impurity spots on a TLC plate.
-
Action: Before running the column, test various eluent mixtures with TLC. The ideal system will show clear separation between the DiPT spot and all other spots.
-
-
Proper Column Packing and Sample Loading: An improperly packed column will have channels and cracks, leading to poor separation.
-
Action: Ensure the silica gel is packed uniformly without any air bubbles (the "wet method" is generally more reliable).[11] Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, dry it, and then load the dry powder onto the top of the column. This "dry loading" technique often results in sharper bands and better separation.
-
-
Collect Smaller Fractions: Collecting large fractions can lead to the remixing of separated compounds.
-
Action: Collect numerous small fractions and analyze each one by TLC to identify and combine only the pure fractions containing your product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude DiPT?
-
A1: Impurities are largely dependent on the synthetic route. For a typical synthesis involving the alkylation of tryptamine with an isopropyl halide, common impurities include:
Q2: How can I effectively monitor the purity of my DiPT during the purification process?
-
A2: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. A typical system would be a silica gel plate eluted with a mixture like 9:1 Dichloromethane:Methanol with a few drops of ammonia. Spots can be visualized under UV light (254 nm). For final purity assessment, more quantitative methods are required, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) .[13][14][15] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and detect impurities with high sensitivity.[16]
Q3: Is it better to purify DiPT as a freebase or as a salt?
-
A3: It depends on the impurities and the intended use. Purifying as a freebase is common, especially using column chromatography or acid-base extraction. However, DiPT freebase can be an oil or a low-melting solid, making recrystallization difficult. Converting to a salt (like hydrochloride or fumarate) often yields a more stable, highly crystalline solid that is easier to handle and purify by recrystallization.[17][18] For many applications, the salt form is preferred for its stability and ease of weighing. If the freebase is required, the purified salt can be easily converted back.[19]
Q4: How should I store my final, purified DiPT?
-
A4: Tryptamines can be sensitive to light, air (oxygen), and heat.[20] Purified DiPT should be stored in an airtight, amber glass vial in a cold (-20°C is recommended), dark, and dry environment.[3] Purging the vial with an inert gas like argon or nitrogen before sealing can further extend its shelf life by preventing oxidation.
Visualized Purification Workflow
The following diagram outlines a general strategy for purifying crude this compound.
Caption: General purification workflow for crude DiPT.
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
This technique is ideal for removing non-basic and acidic impurities from crude DiPT.
Principle of Separation: This diagram illustrates how DiPT (represented as B) is separated from a neutral impurity (N).
Caption: Principle of Acid-Base Extraction for DiPT purification.
Methodology:
-
Dissolution: Dissolve the crude DiPT (~1g) in a suitable organic solvent (~50 mL) like dichloromethane (DCM) or ethyl acetate in a separatory funnel.
-
Acidic Extraction: Add an equal volume of 1M hydrochloric acid (HCl) to the funnel. Shake vigorously for 1-2 minutes, venting frequently to release pressure.
-
Separation: Allow the layers to separate. The protonated DiPT salt is now in the upper aqueous layer. Drain the lower organic layer (containing neutral impurities) and set it aside.
-
Wash: Wash the aqueous layer with a fresh portion of DCM (~25 mL) to remove any remaining non-basic impurities. Discard this organic wash.
-
Basification: Place the aqueous layer in a clean flask or beaker and cool it in an ice bath. Slowly add 1M sodium hydroxide (NaOH) solution while stirring until the pH is >10 (confirm with pH paper). The DiPT freebase will precipitate or form an oil.
-
Final Extraction: Return the basic aqueous solution to the separatory funnel. Extract the DiPT freebase back into an organic solvent by adding DCM (~50 mL) and shaking. Repeat the extraction twice more with fresh DCM.
-
Drying and Concentration: Combine the organic extracts. Wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure (e.g., using a rotary evaporator) to yield the purified DiPT freebase.
Protocol 2: Recrystallization
This protocol is used for purifying solid DiPT that contains minor impurities.[21]
Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent system in which DiPT is soluble when hot but insoluble when cold (e.g., acetone, ethyl acetate/hexane).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to create a slurry. Heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[10]
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[8]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer them to a watch glass or drying dish.
Protocol 3: Column Chromatography
This is a highly effective method for separating DiPT from impurities with different polarities.[11][12]
Methodology:
-
TLC Analysis: First, determine the optimal eluent (mobile phase) using TLC. A good solvent system will give your DiPT an Rf value of ~0.3-0.4 and show good separation from all impurities. A common starting point is a mixture of heptane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in your chosen eluent and pour it into your chromatography column. Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just at the top of the silica. Never let the column run dry.[11]
-
Sample Loading: Dissolve your crude DiPT in the minimum amount of a polar solvent (like DCM). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of your packed column.
-
Elution: Gently add the eluent to the top of the column and begin to run the column, collecting the solvent that passes through (the eluate) in a series of labeled test tubes or flasks (fractions).
-
Fraction Analysis: Spot each collected fraction on a TLC plate. Develop the plate to see which fractions contain your purified product.
-
Combine and Concentrate: Combine all the pure fractions (those showing only a single spot for DiPT) into a round-bottom flask. Remove the solvent using a rotary evaporator to yield the final purified product.
References
-
American Chemical Society. (2021). This compound. [Link]
-
Erowid. (n.d.). Tryptamine from Tryptophan. Rhodium.ws. [Link]
-
Brandt, S. D., Freeman, S., Fleet, I. A., McGagh, P., & Alder, J. F. (2004). Analytical Chemistry of Synthetic Routes to Psychoactive Tryptamines. Part I. Characterisation of the Speeter and Anthony Synthetic Route to 5-methoxy-N,N-diisopropyltryptamine Using ESI-MS-MS and ESI-TOF-MS. The Analyst, 129(11), 1047–1057. [Link]
-
ResearchGate. (n.d.). Structure and synthesis of dipropyltryptamine (DPT). [Link]
-
Sciencemadness Discussion Board. (2021). Improved Purification Procedure Decarboxylation of L-tryptophan to Tryptamine with Benzoate salt. [Link]
-
Tokarek, W., Listwan, S., Pagacz, J., Leśniak, P., & Latowski, D. (2016). Column chromatography as a useful step in purification of diatom pigments. Acta Biochimica Polonica, 63(3), 443–447. [Link]
-
Reddit. (2016). DPT HCL to Freebase Conversion Tek. r/researchchemicals. [Link]
-
Manke, D. R., & Gembicky, M. (2021). 5-Methoxy-N,N-di-n-propyltryptamine (5-MeO-DPT): freebase and fumarate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 551–555. [Link]
-
Psychedelic Spotlight. (2024). Preservation and Care: How to Store and Handle DMT After Extraction. [Link]
-
Sciencemadness.org. (2015). Tryptamine synthesis: workup woes. [Link]
-
Wikipedia. (n.d.). DiPT. [Link]
-
Wikipedia. (n.d.). Column chromatography. [Link]
-
UMass Lowell. (n.d.). Recrystallization-1.doc.pdf. [Link]
-
Williamson, M. J., & Hartholt, A. (2019). Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. Methods in Molecular Biology, 1883, 1-15. [Link]
-
Manke, D. R., & Gembicky, M. (2021). 5-Methoxy-N,N-di-n-propyltryptamine (5-MeO-DPT): freebase and fumarate. IUCrData, 6(5). [Link]
-
YouTube. (2020). Recrystallizing and using melting point to identify a compound. [Link]
-
YouTube. (2021). column chromatography & purification of organic compounds. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
YouTube. (2020). Recrystallization. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ANALYTICAL METHODS. [Link]
-
Agilent. (2016). CHEMICAL PURITY ANALYSIS. [Link]
-
LCGC International. (2023). Breakthrough Method for Peptide Purity Analysis: Gas Chromatography–Isotope Dilution Infrared Spectrometry Takes Center Stage. [Link]
Sources
- 1. acs.org [acs.org]
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- 3. caymanchem.com [caymanchem.com]
- 4. DiPT - Wikipedia [en.wikipedia.org]
- 5. This compound | C16H24N2 | CID 26903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - Tryptamine synthesis: workup woes - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Column chromatography - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Analytical chemistry of synthetic routes to psychoactive tryptamines. Part I. Characterisation of the Speeter and Anthony synthetic route to 5-methoxy-N,N-diisopropyltryptamine using ESI-MS-MS and ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.iucr.org [journals.iucr.org]
- 18. 5-Methoxy-N,N-di-n-propyltryptamine (5-MeO-DPT): freebase and fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reddit.com [reddit.com]
- 20. Preservation and Care: How to Store and Handle DMT After Extraction [greenskybio.com]
- 21. youtube.com [youtube.com]
Stability and proper storage conditions for N,N-Diisopropyltryptamine
Technical Support Center: N,N-Diisopropyltryptamine (DiPT)
Introduction
Welcome to the technical support guide for this compound (DiPT). As a substituted tryptamine of significant interest in neurological and pharmacological research, maintaining the chemical integrity of DiPT is paramount for reproducible and reliable experimental outcomes.[1][2] This document provides a comprehensive resource for researchers, scientists, and drug development professionals on the stability, proper storage, and handling of DiPT. It is structured to provide quick answers through FAQs and in-depth solutions via troubleshooting guides, ensuring the long-term viability of your research materials.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound (DiPT)?
For maximum long-term stability, solid DiPT should be stored at -20°C (-4°F) in a tightly sealed, opaque container.[3] The environment should be dry and, for ultimate protection against oxidative degradation, the container can be purged with an inert gas like argon or nitrogen before sealing. One supplier indicates a stability of at least five years under these conditions.[3] General best practices for tryptamine compounds also strongly advise protection from light and moisture.[4][5]
Q2: I need to use DiPT frequently. Can I store it at a different temperature?
For short-term use, storing DiPT at 2-8°C (refrigerator temperature) is acceptable. However, for periods longer than a few weeks, -20°C is strongly recommended to minimize the rate of potential degradation reactions. Avoid storing the compound at room temperature for extended periods, as this can accelerate degradation.[4]
Q3: How can I visually assess if my DiPT sample has degraded?
Pure DiPT is typically a white to off-white crystalline solid.[6][7] The most common signs of degradation for tryptamine-based compounds are:
-
Color Change: A shift from white to yellow, orange, or brown is a primary indicator of oxidation or other chemical degradation.
-
Change in Consistency: The powder may become clumpy, oily, or sticky, which can indicate hydration or the formation of degradation byproducts.
-
Odor: While subtle, the development of a distinct "indole" or unusual chemical smell may suggest decomposition.
If any of these changes are observed, it is crucial to verify the purity of the sample analytically before use.
Q4: Should I store DiPT as a solid or in solution?
For long-term storage, DiPT is most stable as a dry, crystalline solid.[3] Storing tryptamines in solution is generally not recommended for extended periods. If you must prepare stock solutions, they should be used as quickly as possible. For maximum stability in solution, use a dry (anhydrous) organic solvent such as DMSO or ethanol, store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, and purge the headspace of the vial with inert gas.[8] Aqueous solutions are particularly unstable and should not be stored for more than a day.[8]
Q5: Is there a stability difference between the freebase and salt (e.g., HCl) forms of DiPT?
Yes. Generally, the salt form of an amine, such as DiPT HCl, is more stable than the freebase form. Salts are typically more crystalline, less volatile, and less susceptible to atmospheric oxidation. The freebase form, with its lone pair of electrons on the nitrogen atom, is more nucleophilic and thus more prone to reacting with atmospheric components like carbon dioxide and oxygen. For long-term archival purposes, the hydrochloride salt is often preferred.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, linking them to the stability and purity of your DiPT sample.
Issue 1: Inconsistent or Non-Reproducible Experimental Results
You've performed an assay multiple times, but the results are inconsistent or weaker than expected.
-
Primary Suspect: Compound Degradation. The indole ring system common to all tryptamines is susceptible to oxidation, and the tertiary amine can also degrade.[9] This chemical change means a lower concentration of the active compound is being introduced into your experiment, leading to variable or diminished effects.
-
Causality: Exposure to air (oxygen), light (photodegradation), or elevated temperatures can catalyze the formation of various degradation products.[10][11] Even trace amounts of acidic or basic impurities in your solvents or on your labware can contribute to hydrolysis or other reactions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Issue 2: Sample Fails to Dissolve Completely or Solution is Hazy
You are attempting to dissolve DiPT in a recommended solvent, but it does not fully solubilize or the resulting solution appears cloudy.
-
Primary Suspects:
-
Incorrect Solvent/Concentration: You may be exceeding the solubility limit for the chosen solvent.
-
Degradation Products: Degradants are often less soluble than the parent compound, leading to particulate matter.
-
Hydration: The sample may have absorbed moisture from the atmosphere, which can affect its solubility characteristics in organic solvents.
-
-
Causality: Tryptamines can oxidize to form polymeric materials or other less soluble species. If stored improperly in a humid environment, the crystalline solid can adsorb water.
-
Solutions:
-
Verify Solubility: Cross-reference your concentration with published solubility data. DiPT is soluble in DMF (10 mg/ml), DMSO (14 mg/ml), and Ethanol (5 mg/ml).[3][12]
-
Gentle Warming/Sonication: Gently warm the solution or place it in an ultrasonic bath to aid dissolution. If particulates remain, it is a strong indication of impurity.
-
Purity Check: Analyze the sample using HPLC. The presence of multiple peaks, especially early-eluting (more polar) ones, can confirm the presence of degradation products.[13]
-
Storage Conditions and Degradation Risks
The stability of DiPT is directly tied to its storage environment. The following table summarizes recommended conditions and the risks associated with deviations.
| Parameter | Recommended Condition | Risk of Improper Storage | Potential Degradation Pathway |
| Temperature | -20°C (Long-term) [3] 2-8°C (Short-term) | Increased rate of all chemical degradation reactions. | Thermolysis |
| Atmosphere | Inert Gas (Argon, N₂) Tightly sealed container | Oxidation of the indole ring and/or the ethylamine side chain. | Oxidation |
| Light | Opaque Container (Amber Vial) [4] Store in the dark. | Photodegradation, formation of free radicals leading to polymerization. | Photolysis |
| Moisture | Dry/Anhydrous Use of a desiccator | Hydrolysis (especially for salt forms), physical clumping, accelerates other reactions. | Hydrolysis |
Conceptual Degradation Pathway
While specific degradation products of DiPT are not extensively documented in the public literature, the general chemistry of indole alkaloids provides a strong basis for predicting its degradation pathways.[9] Exposure to oxygen, light, and heat can lead to complex reactions.
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity of a DiPT sample. Forced degradation studies are essential for confirming that the method can separate the intact compound from its potential degradation products.[10][11][14]
Objective: To quantify the purity of DiPT and detect the presence of degradation products.
1. Materials & Equipment:
-
HPLC system with UV or PDA detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
DiPT sample
2. Standard & Sample Preparation:
-
Stock Solution: Accurately weigh ~5 mg of DiPT and dissolve in 5 mL of a 50:50 ACN/Water mixture to create a 1 mg/mL stock solution.
-
Working Standard: Dilute the stock solution to a final concentration of ~50 µg/mL with the mobile phase.
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 222 nm and 282 nm (characteristic absorbance maxima for tryptamines)[3]
4. Forced Degradation (Method Validation): To ensure the method is "stability-indicating," stress the DiPT sample under various conditions to generate degradation products.[15] Aim for 5-20% degradation.[15]
-
Acid Hydrolysis: 1 mg/mL DiPT in 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 1 mg/mL DiPT in 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 1 mg/mL DiPT in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid DiPT at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of DiPT to a photostability chamber (ICH Q1B guidelines).
5. Analysis & Interpretation:
-
Inject the working standard and the prepared samples (including stressed samples).
-
Purity Calculation: The purity of the unstressed sample is calculated as the percentage of the area of the main DiPT peak relative to the total area of all peaks detected.
-
Method Validation: In the chromatograms of the stressed samples, new peaks (degradation products) should be baseline-resolved from the main DiPT peak. This demonstrates the method's ability to separate DiPT from its impurities.[13]
References
-
This compound. (2021). American Chemical Society. [Link]
-
Mishra, A., et al. (2014). Long-term stability in biomass and production of terpene indole alkaloids by hairy root culture of Rauvolfia serpentina. Biotechnology Letters. [Link]
-
5-Methoxy-N,N-Diisopropyltryptamine. PubChem, National Center for Biotechnology Information. [Link]
-
5-METHOXY-N,N-DIISOPROPYLTRYPTAMINE Monograph. (2005). SWGDRUG.org. [Link]
-
Whitmer, S., et al. (2003). Long-term instability of alkaloid production by stably transformed cell lines of Catharanthus roseus. Plant Cell, Tissue and Organ Culture. [Link]
-
Sierra, M. I., et al. (1992). Stability of alkaloid production in cell suspension cultures of Tabernaemontana divaricata during long-term subculture. Plant Cell, Tissue and Organ Culture. [Link]
-
DiPT. Wikipedia. [Link]
-
Schedules of Controlled Substances: Placement of various tryptamines in Schedule I. (2022). Federal Register. [Link]
-
Dipropyltryptamine. Wikipedia. [Link]
-
Rawat, T., & Pandey, I. P. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Kaur, R., & Kumar, R. (2011). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). Recent Progress in Medicinal Plants. [Link]
-
Preservation and Care: How to Store and Handle DMT After Extraction. (2024). [Link]
-
DiPT. PsychonautWiki. [Link]
-
George, A., & Kuttan, G. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Pham, D. N. K., et al. (2021). 5-Methoxy-N,N-di-n-propyltryptamine (5-MeO-DPT): freebase and fumarate. IUCrData. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]
-
Kudláček, K., et al. (2019). Long-Term Stability of Alkaloids in Solid Dosage Forms. Charles Explorer. [Link]
-
Kumar, V. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]
-
Synthesis of diisopropyltryptamine. (2021). Reddit. [Link]
-
A Review: Stability Indicating Forced Degradation Studies. (2017). Research Journal of Pharmacy and Technology. [Link]
-
Kumar, V. D., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica. [Link]
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- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Troubleshooting Low Yield in Tryptamine Synthesis
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during tryptamine synthesis. The following question-and-answer-based troubleshooting guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: My overall yield is unexpectedly low. Where should I begin my investigation?
A1: A low overall yield is a cumulative problem. A systematic review of your entire process is more effective than randomly tweaking parameters. The issue typically lies in one of three areas: purity of starting materials, reaction conditions, or the workup and purification process.
Begin by assessing the purity of your reagents. Impurities in precursors, such as the arylhydrazine or carbonyl compound in a Fischer indole synthesis, can introduce significant side reactions that consume starting material and complicate purification.[1] It is always recommended to use freshly distilled or recrystallized starting materials.
If starting materials are pure, critically evaluate your reaction conditions. Minor deviations in temperature, reaction time, or atmospheric control can have a major impact. Finally, review your workup and purification strategy. Product loss during extractions, chromatography, or crystallization is common, especially when dealing with impure tryptamines that are prone to oiling out.[2][3]
Below is a logical workflow to diagnose the source of low yield.
Caption: General troubleshooting workflow for low yield diagnosis.
Q2: I'm performing a Fischer indole synthesis, but the yield is poor and my TLC shows multiple byproducts. What's going wrong?
A2: The Fischer indole synthesis is a powerful but sensitive reaction.[4] Poor yields and byproduct formation often trace back to the choice of acid catalyst, reaction temperature, or solvent.[1][5]
Causality: The mechanism involves an acid-catalyzed intramolecular electrophilic aromatic substitution.[6] The key is to facilitate this cyclization without promoting side reactions like aldol condensations or decomposition of the starting hydrazone.
Troubleshooting Steps:
-
Acid Catalyst Selection: The choice of acid is critical.[5] Both Brønsted (HCl, H₂SO₄, p-TsOH) and Lewis acids (ZnCl₂, BF₃·OEt₂, PPA) are effective, but the optimal choice is substrate-dependent.[1][5] If one catalyst gives poor results, screen others. Polyphosphoric acid (PPA) is often a robust choice as it can also serve as the solvent.[1]
-
Temperature and Time Control: Elevated temperatures are necessary, but excessive heat can cause decomposition.[1] Monitor the reaction closely with TLC. The disappearance of the hydrazone intermediate should be tracked. Microwave-assisted synthesis can sometimes offer improved yields and dramatically shorter reaction times by providing rapid, uniform heating.[1]
-
Atmosphere Control: For electron-rich or sensitive substrates, conducting the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions that lead to tar formation.
-
Consider a One-Pot Procedure: To minimize handling losses and degradation of the intermediate, consider a one-pot method where the arylhydrazine and carbonyl compound are mixed with the acid catalyst without isolating the hydrazone.[1]
| Parameter | Problem | Recommended Solution | Rationale |
| Acid Catalyst | Low conversion, multiple spots on TLC. | Screen different Brønsted and Lewis acids (e.g., p-TsOH, ZnCl₂, PPA). | The optimal acid depends on the electronic properties of the specific substrates.[5] |
| Temperature | Dark tar-like mixture, low yield. | Cautiously decrease temperature; monitor reaction progress via TLC to find the minimum required temperature. | High temperatures can cause decomposition of the starting materials and product.[1] |
| Reaction Time | Incomplete conversion or product degradation. | Track the disappearance of the hydrazone intermediate by TLC to determine the optimal endpoint. | Prolonged reaction times can lead to byproduct formation.[1] |
| Atmosphere | Formation of colored impurities. | Run the reaction under an inert atmosphere (N₂ or Ar). | Prevents oxidation of sensitive indole and hydrazine substrates. |
Q3: My Speeter-Anthony synthesis is failing at the final reduction step. How can I improve the conversion of the glyoxalylamide to the tryptamine?
A3: The Speeter-Anthony synthesis is a reliable two-step method involving acylation of the indole with oxalyl chloride, followed by reduction of the resulting N,N-dialkylglyoxalylamide intermediate.[7][8] Failure at the final step—the metal hydride reduction—is a common bottleneck.
Causality: The reduction of the double amide functionality with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) can be complex. Incomplete reduction, side reactions, and difficult workups are frequent issues. The intermediate's purity and the specific quenching protocol used are critical for success.[9]
Troubleshooting the Reduction Step:
-
Purity of the Intermediate: Ensure the indole-3-yl-glyoxalylamide is pure before reduction. Impurities from the first step can interfere with the hydride reagent. Recrystallization of the intermediate is highly recommended.
-
Choice of Reducing Agent and Solvent: While LiAlH₄ is standard, its reactivity can be hard to control. Ensure you are using a sufficient excess (typically 2-4 equivalents) in an anhydrous ether solvent like THF. For some substrates, a milder or more selective reducing agent might be necessary, although LiAlH₄ is generally required for this specific transformation.
-
Reaction Conditions: The reduction is typically run at reflux in THF.[9] Ensure the reaction goes to completion by monitoring with TLC until the starting material is consumed.
-
Workup/Quenching Protocol: This is arguably the most critical step for achieving a high yield. Improper quenching of the LiAlH₄ can lead to the formation of aluminum hydroxide gels that trap the product, making extraction extremely difficult.[9] A Fieser workup is highly recommended.
Detailed Protocol: Fieser Workup for LiAlH₄ Reduction
This procedure is designed to produce a granular, easily filterable aluminum salt precipitate, preventing product loss in an emulsion.
-
After the reaction is complete, cool the reaction vessel in an ice bath to 0°C.
-
Slowly and cautiously add X mL of water, where X is the mass (in grams) of LiAlH₄ used. (e.g., for 1 g of LiAlH₄, add 1 mL of water).
-
Add X mL of 15% aqueous NaOH solution.
-
Add 3X mL of water.
-
Remove the ice bath and stir the mixture vigorously at room temperature for 30-60 minutes.
-
The mixture should separate into a clear organic layer and a white, granular precipitate.
-
Filter the solid precipitate through a pad of Celite and wash thoroughly with the reaction solvent (e.g., THF, Et₂O).
-
Combine the filtrates and proceed with standard extraction and purification.
Q4: I am attempting a Madelung synthesis, but my yields are nonexistent. Are the harsh conditions destroying my product?
A4: Yes, that is a very likely possibility. The classical Madelung synthesis requires extremely high temperatures (200–400 °C) and a very strong base (e.g., sodium or potassium alkoxide), conditions under which many functional groups will not survive.[10][11] This method is generally limited to the preparation of simple 2-alkinylindoles.[10]
Causality: The reaction proceeds via the intramolecular cyclization of an N-phenylamide.[10] The strong base deprotonates both the amide nitrogen and the benzylic position of the ortho-alkyl group, allowing the resulting carbanion to attack the amide carbonyl.[12] The high activation energy of this step necessitates the harsh conditions.
Troubleshooting & Alternatives:
-
Verify Substrate Suitability: This reaction is not suitable for substrates with sensitive functional groups. If your starting material contains esters, halides, or other reactive moieties, they will likely be destroyed.
-
Modern, Milder Variants: Several modifications have been developed to avoid the extreme conditions of the classical Madelung synthesis.
-
The Smith-Madelung Synthesis: This modification uses organolithium reagents (like n-BuLi or t-BuLi) at much lower temperatures.[10] It allows for the synthesis of a wider variety of substituted indoles.
-
Directed Ortho-Metalation: If your aniline precursor has a directing group, it may be possible to achieve cyclization under milder conditions.
-
Introduction of Electron-Withdrawing Groups: Adding an electron-withdrawing group to the ortho-alkyl substituent can increase its acidity, facilitating deprotonation under less harsh conditions.[13]
-
Caption: Decision process for troubleshooting the Madelung synthesis.
Q5: My final product is an impure oil that refuses to crystallize. How can I effectively purify my tryptamine?
A5: This is one of the most common frustrations in tryptamine synthesis.[2][3] Impure tryptamines are notoriously difficult to crystallize and often present as persistent oils or waxes. Purification is best achieved by leveraging the basicity of the side-chain nitrogen.
Troubleshooting Purification and Crystallization:
-
Acid-Base Extraction: This is the most robust method for removing non-basic impurities.
-
Dissolve the crude oily product in a non-polar organic solvent (e.g., DCM, toluene).
-
Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl, 5% acetic acid). The basic tryptamine will move into the aqueous layer as its protonated salt, leaving non-basic impurities behind in the organic layer.
-
Wash the aqueous layer with a fresh portion of organic solvent to remove any remaining impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH, K₂CO₃) until the pH is >10. The freebase tryptamine will precipitate or form an oil.
-
Extract the freebase back into an organic solvent, dry the organic layer with MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
-
Salt Formation for Crystallization: Often, the freebase tryptamine is difficult to crystallize, but its salt is a well-behaved, stable solid.[3]
-
After purifying the freebase via acid-base extraction, dissolve the resulting oil in a suitable solvent (e.g., isopropanol, acetone, ethyl acetate).
-
Add a solution of an appropriate acid (e.g., fumaric acid in ethanol, or gaseous HCl) dropwise until precipitation is complete.
-
The resulting salt (e.g., tryptamine fumarate, tryptamine hydrochloride) can be easily isolated by filtration and washed with a cold solvent. The pure freebase can be recovered later by basification if needed.
-
-
Vacuum Distillation: For thermally stable, low-to-medium molecular weight tryptamines, vacuum distillation can be an effective purification method, though it can be technically challenging.[3] A short-path distillation apparatus is recommended to minimize product loss.[3]
| Purification Challenge | Recommended Technique | Key Considerations |
| Crude product is a dark, non-crystalline oil. | Acid-Base Extraction | Ensure complete separation of layers. Back-extract the aqueous layer to maximize recovery.[2] |
| Purified freebase will not crystallize. | Convert to a Salt (e.g., Fumarate, HCl) | Choose an appropriate salt and crystallization solvent. The hydrochloride salt is often stable but can be hygroscopic.[3] |
| Thermally stable, non-polar impurities present. | Vacuum Distillation | Requires good vacuum and careful temperature control. Not suitable for heat-sensitive tryptamines.[3] |
| Minor impurities remain after extraction. | Column Chromatography | Use a deactivated silica gel (e.g., treated with triethylamine) to prevent product streaking and decomposition on the column. |
References
-
Optimization of Fischer indole reaction in flow. (n.d.). ResearchGate. Retrieved from [Link]
-
Tryptamine synthesis: workup woes. (2015). Sciencemadness.org. Retrieved from [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Advances. Retrieved from [Link]
-
One-Pot Synthesis of Tryptamines. (n.d.). ResearchGate. Retrieved from [Link]
-
Tryptamine refusing to crystallize. (2010). Sciencemadness.org. Retrieved from [Link]
-
Madelung synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Abramovitch shapiro tryptamine synthesis. (2024). YouTube. Retrieved from [Link]
-
The profiling of psychoactive tryptamine drug synthesis focusing on mass spectrometry. (2025). ResearchGate. Retrieved from [Link]
- Process of purifying tryptamine compounds. (1960). Google Patents.
-
Synthesis and Chemistry of Indole. (n.d.). SlideShare. Retrieved from [Link]
-
Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review). (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of Tryptamines from Radical Cyclization of 2-Iodoaryl Allenyl Amines and Coupling with 2-Azallyls. (2022). ACS Publications. Retrieved from [Link]
-
Analytical chemistry of synthetic routes to psychoactive tryptamines. Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR. (n.d.). PubMed. Retrieved from [Link]
-
(PDF) Madelung Indole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
The Speeter-Anthony Tryptamine Synthesis. (n.d.). Rhodium.ws. Retrieved from [Link]
-
Synthesis of Tryptamines from Radical Cyclization of 2-Iodoaryl Allenyl Amines and Coupling with 2-Azallyls. (n.d.). ResearchGate. Retrieved from [Link]
-
Madelung synthesis of indole. (n.d.). Química Organica.org. Retrieved from [Link]
-
Trouble understanding the procedure from a paper (Catalytic synthesis of Tryptamine from L-Tryptophan). (2020). Reddit. Retrieved from [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]
-
Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation of Indoles. (n.d.). ACS Publications. Retrieved from [Link]
-
Silencing of tryptamine biosynthesis for production of nonnatural alkaloids in plant culture. (2009). PNAS. Retrieved from [Link]
-
An Improved, Practical, and Scalable Five-Step Synthesis of Psilocybin. (2020). ACS Publications. Retrieved from [Link]
-
Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Speeter–Anthony route. (n.d.). Wikipedia. Retrieved from [Link]
-
The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. (n.d.). MDPI. Retrieved from [Link]
-
Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. (2021). MDPI. Retrieved from [Link]
- Leggans Group: Tryptamine Derivatives and Indole Alkaloid Natural Product Syntheses. (n.d.). Georgia Southern University.
-
Reductive Aminations by Imine Reductases: From Milligrams to Tons. (2022). White Rose Research Online. Retrieved from [Link]
-
Scalable Total Syntheses of N-Linked Tryptamine Dimers by Direct Indole-Aniline Coupling: Psychotrimine and Kapakahines B & F. (n.d.). NIH. Retrieved from [Link]
-
Tryptamine question. (2019). Sciencemadness Discussion Board. Retrieved from [Link]
-
Synthesis and cytotoxic properties of tryptamine derivatives. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - Tryptamine synthesis: workup woes - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Sciencemadness Discussion Board - Tryptamine refusing to crystallize - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Analytical chemistry of synthetic routes to psychoactive tryptamines. Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Speeter–Anthony route - Wikipedia [en.wikipedia.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 11. bhu.ac.in [bhu.ac.in]
- 12. Madelung synthesis of indole [quimicaorganica.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N,N-Diisopropyltryptamine (DiPT) Dosage for Rodent Studies
This guide provides in-depth technical support for researchers and drug development professionals on the optimization of N,N-Diisopropyltryptamine (DiPT) dosage for rodent studies. It is designed to address common challenges and provide evidence-based protocols to ensure experimental success and data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DiPT) and what are its primary effects in rodents?
This compound (DiPT) is a psychedelic tryptamine that is structurally related to serotonin. In humans, it is known for its unique auditory effects. In rodent models, DiPT has been shown to induce a range of behavioral and physiological effects, including head-twitch responses (a proxy for hallucinogenic potential in humans), altered locomotor activity, and changes in body temperature. The specific effects and their intensity are highly dose-dependent.
Q2: What are the key considerations before starting a rodent study with DiPT?
Before initiating any rodent study with DiPT, it is crucial to:
-
Define clear scientific objectives: What specific research question are you trying to answer? This will guide your choice of rodent model, dosage range, and behavioral assays.
-
Ensure ethical approval: All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.
-
Conduct a thorough literature review: Familiarize yourself with existing studies on DiPT and related tryptamines to inform your experimental design.
-
Source high-purity DiPT: The purity of your compound will significantly impact the reliability and reproducibility of your results. Obtain a certificate of analysis (CoA) from your supplier.
-
Establish a safe handling protocol: DiPT is a potent psychoactive substance. Implement appropriate safety measures to protect research personnel.
Q3: What is a typical starting dose range for DiPT in rodents?
Based on available literature, a recommended starting dose range for DiPT in rodents is between 1 and 10 mg/kg for intraperitoneal (IP) administration. However, this can vary depending on the specific rodent species and strain, as well as the intended route of administration. It is always advisable to start with a low dose and escalate gradually while closely monitoring the animals for any adverse effects.
Troubleshooting Guide
Problem 1: High variability in behavioral responses between animals at the same dose.
Possible Causes:
-
Inconsistent drug administration: Variations in injection volume or technique can lead to differences in the actual dose received by each animal.
-
Individual differences in metabolism: Genetic variations between animals can affect how they metabolize DiPT.
-
Environmental factors: Stress, time of day, and housing conditions can all influence behavioral responses.
Solutions:
-
Standardize administration technique: Ensure all personnel are trained in the same administration protocol. Use precise injection volumes based on individual animal weight.
-
Acclimatize animals: Allow animals to acclimate to the experimental environment for at least one hour before drug administration.
-
Control for circadian rhythms: Conduct experiments at the same time of day to minimize variations due to the animals' natural light-dark cycle.
-
Increase sample size: A larger number of animals per group can help to mitigate the impact of individual variability.
Problem 2: No observable behavioral effects at the expected dose.
Possible Causes:
-
Incorrect dosage calculation: Double-check all calculations to ensure the correct dose was administered.
-
Degradation of DiPT: Improper storage or handling can lead to the degradation of the compound.
-
Route of administration: The chosen route of administration may not be optimal for achieving the desired bioavailability.
Solutions:
-
Verify dosage calculations: Have a second person independently verify all dosage calculations.
-
Ensure proper storage of DiPT: Store DiPT in a cool, dark, and dry place, preferably under an inert atmosphere.
-
Consider alternative routes of administration: If IP injection is not effective, consider subcutaneous (SC) or oral (PO) administration, although these may require different dosage ranges.
Problem 3: Adverse events or toxicity observed in animals.
Possible Causes:
-
Dose is too high: The administered dose may be exceeding the therapeutic window and entering the toxic range.
-
Impurities in the DiPT sample: Contaminants in the drug sample could be causing unexpected adverse effects.
Solutions:
-
Reduce the dose: Immediately lower the dose in subsequent experiments.
-
Verify the purity of your DiPT: Use a fresh, high-purity batch of DiPT and obtain a CoA.
-
Monitor animals closely: Continuously monitor animals for signs of distress, such as seizures, respiratory depression, or excessive weight loss. Provide supportive care as needed and consult with a veterinarian.
Experimental Protocols
Protocol 1: Preparation of DiPT Solution for Intraperitoneal (IP) Injection
-
Materials:
-
This compound (DiPT) HCl
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter
-
Sterile 0.22 µm syringe filters
-
-
Procedure:
-
Weigh the desired amount of DiPT HCl using an analytical balance.
-
Dissolve the DiPT HCl in a small volume of sterile 0.9% saline.
-
Vortex the solution until the DiPT is completely dissolved.
-
Adjust the pH of the solution to 6.5-7.5 with sterile NaOH or HCl if necessary.
-
Bring the solution to the final desired concentration with sterile 0.9% saline.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Store the solution at 4°C for short-term use (up to one week) or at -20°C for long-term storage.
-
Protocol 2: Dose-Response Study for Head-Twitch Response (HTR) in Mice
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Housing: Group-housed (4-5 per cage) with ad libitum access to food and water, maintained on a 12:12 h light-dark cycle.
-
Experimental Groups:
-
Vehicle (0.9% saline)
-
DiPT (1 mg/kg, IP)
-
DiPT (3 mg/kg, IP)
-
DiPT (10 mg/kg, IP)
-
DiPT (30 mg/kg, IP)
-
-
Procedure:
-
Acclimatize mice to the observation chambers for 60 minutes.
-
Administer the assigned treatment (vehicle or DiPT) via IP injection.
-
Immediately after injection, begin recording the number of head twitches for 30 minutes.
-
A head twitch is defined as a rapid, rotational movement of the head that is not associated with grooming or sniffing.
-
Analyze the data using a one-way ANOVA followed by a post-hoc test for multiple comparisons.
-
Data Presentation
Table 1: Recommended Starting Dose Ranges for DiPT in Rodents
| Species | Route of Administration | Recommended Starting Dose Range (mg/kg) | Primary Behavioral Effects |
| Mouse | Intraperitoneal (IP) | 1 - 10 | Head-twitch response, altered locomotor activity |
| Mouse | Subcutaneous (SC) | 5 - 20 | Similar to IP, but with a slower onset |
| Rat | Intraperitoneal (IP) | 1 - 10 | Prepulse inhibition deficits, altered locomotor activity |
| Rat | Oral (PO) | 10 - 50 | Lower bioavailability, higher doses required |
Visualizations
Caption: Workflow for optimizing DiPT dosage in rodent studies.
References
How to avoid degradation of N,N-Diisopropyltryptamine in solution
A Guide to Ensuring Solution Stability for Researchers
Introduction
N,N-Diisopropyltryptamine, commonly known as DiPT, is a synthetic tryptamine and a structural analog of N,N-dimethyltryptamine (DMT).[1] It is utilized in forensic, toxicological, and neurological research.[2][3] The integrity of experimental results depends entirely on the stability of DiPT in solution. Degradation not only reduces the effective concentration of the active compound but can also introduce confounding variables through the presence of unknown degradation products.
This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to understand and mitigate the degradation of DiPT in solution. We will explore the core principles of tryptamine stability, answer frequently asked questions, provide validated protocols, and offer a systematic approach to troubleshooting common issues.
Core Principles of Tryptamine Instability
The stability of DiPT, like other tryptamines, is primarily threatened by three environmental factors. Understanding these mechanisms is crucial for designing robust experimental and storage protocols.
-
Oxidation : The indole ring, the core structure of tryptamine, is electron-rich and highly susceptible to oxidation.[4] Dissolved oxygen in solvents, exposure to air, or the presence of oxidizing agents can lead to the formation of colored degradation products, often observed as a yellowing or browning of the solution.[4] This is the most common degradation pathway.
-
Photodegradation : Tryptamines are photosensitive molecules.[4] Exposure to light, particularly ultraviolet (UV) radiation from ambient or direct light sources, can provide the energy needed to initiate degradation reactions.[5] This process can occur even in the absence of significant oxygen, though the two are often synergistic.
-
Adverse pH Conditions : DiPT is more stable in slightly acidic conditions.[4] Neutral to alkaline (basic) environments can accelerate oxidative degradation pathways.[4] Therefore, the choice of solvent or buffer system is a critical determinant of long-term stability.
Frequently Asked Questions (FAQs)
Q1: My DiPT solution has turned a pale yellow color. What happened and can I still use it?
A color change to yellow or brown is a definitive sign of oxidative degradation.[4] The indole ring of the DiPT molecule has likely been oxidized, forming new, colored compounds. It is strongly recommended not to use a discolored solution for any quantitative or biological experiments. The presence of these impurities can lead to inaccurate concentration measurements and unpredictable off-target effects. The best practice is to discard the solution and prepare a fresh one, following protocols to minimize oxygen exposure.
Q2: What is the best solvent for preparing a DiPT stock solution?
The choice of solvent depends on the intended application and desired storage duration. Based on supplier data, DiPT exhibits good solubility in DMF (10 mg/ml), DMSO (14 mg/ml), and Ethanol (5 mg/ml).[3] For long-term storage, aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally preferred as they are less reactive than protic solvents like ethanol or water. However, for biological assays, a stock in DMSO or ethanol is often necessary for compatibility with aqueous buffers. Always use high-purity, anhydrous or deoxygenated solvents where possible.
Q3: How should I store my DiPT solutions for short-term and long-term use?
Storage conditions are critical for preserving the integrity of your compound.[6]
| Parameter | Short-Term (≤ 1-2 weeks) | Long-Term (> 2 weeks) | Rationale |
| Temperature | 4°C (Refrigerated)[6] | -20°C or -80°C (Frozen)[6] | Lower temperatures significantly slow the rate of all chemical degradation reactions.[4] |
| Container | Amber glass vial[4] | Amber glass vial with PTFE-lined cap | Protects from light to prevent photodegradation.[4][6] PTFE caps provide a superior seal against moisture and air. |
| Atmosphere | Standard Air (if used quickly) | Inert Gas (Argon or Nitrogen) | Displacing oxygen with an inert gas is the most effective way to prevent oxidative degradation. |
| Form | Dilute working solutions | Concentrated stock solution | Minimizes solvent-related degradation and reduces the number of freeze-thaw cycles for the primary stock. |
Q4: How many times can I freeze and thaw my DiPT stock solution?
Avoid repeated freeze-thaw cycles. Each cycle introduces a risk of condensation (water) entering the solution and can accelerate degradation. The best practice is to aliquot your primary stock solution into smaller, single-use volumes. This way, you only thaw the amount needed for a specific experiment, preserving the integrity of the main stock.
Q5: I don't have access to inert gas. What are the best alternative practices?
While an inert atmosphere is ideal, you can still significantly improve stability.
-
Use Deoxygenated Solvents : You can sparge your solvent with nitrogen or argon for 15-20 minutes before use to remove dissolved oxygen.[7]
-
Minimize Headspace : When storing your solution, use a vial that is appropriately sized for the volume to minimize the amount of air (and thus oxygen) trapped in the headspace above the liquid.
-
Work Quickly : Prepare solutions and make dilutions efficiently to minimize the time the compound is exposed to the atmosphere.
-
Add Antioxidants : For aqueous-based buffers, adding an antioxidant like ascorbic acid (0.1-1 mM) can help scavenge oxygen and protect the DiPT.[7]
Standard Operating Procedures (SOPs)
SOP-01: Preparation of a High-Integrity DiPT Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution in DMSO, incorporating best practices to ensure maximum stability.
Materials:
-
This compound (as solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined screw cap
-
Argon or Nitrogen gas with a regulator and tubing
-
Sterile syringes and needles
Procedure:
-
Pre-Weighing Preparation : Place the required number of amber vials and caps in a desiccator for at least one hour to remove residual moisture.
-
Weighing : Tare the analytical balance with a clean, dry vial. Carefully weigh the desired amount of DiPT solid directly into the vial. Record the exact weight.
-
Solvent Addition : Calculate the precise volume of DMSO required to achieve the target concentration (e.g., for 5.0 mg of DiPT, add 500 µL of DMSO for a 10 mg/mL solution).
-
Inert Gas Purge : Insert a needle connected to the inert gas line into the vial, ensuring the needle tip is above the solid. Insert a second, wider-gauge "vent" needle. Gently flush the vial with argon or nitrogen for 1-2 minutes to displace all air.
-
Dissolution : While still under the gentle, positive pressure of the inert gas, add the calculated volume of DMSO using a syringe. Remove the needles and immediately cap the vial tightly.
-
Homogenization : Vortex or sonicate the vial until the DiPT is completely dissolved. The final solution should be clear and colorless.
-
Labeling and Storage : Clearly label the vial with the compound name, concentration, solvent, and date of preparation. For long-term storage, proceed to SOP-02. For short-term use, store at 4°C.
SOP-02: Aliquoting and Long-Term Storage
Procedure:
-
Preparation : Gather the required number of smaller, single-use amber vials (e.g., 0.5 mL capacity). Ensure they are clean and dry.
-
Aliquoting Under Inert Gas : In a glove box or using the dual-needle technique from SOP-01, carefully transfer small volumes of the primary stock solution into the single-use vials.
-
Purge and Seal : Before sealing each aliquot, flush the headspace with inert gas to remove any air that entered during the transfer. Seal tightly with a PTFE-lined cap.
-
Storage : Place the labeled aliquots in a freezer box and store them at -20°C or -80°C.
-
Record Keeping : Maintain a detailed log of the stock solution, including the number of aliquots and their storage location.
Visual Guides
Degradation Pathway Overview
The following diagram illustrates the primary environmental factors that lead to the degradation of the DiPT molecule.
Caption: Key environmental factors promoting DiPT degradation.
Troubleshooting Workflow
Use this flowchart to diagnose and resolve common issues with DiPT solution stability.
Caption: A logical workflow for troubleshooting DiPT solution issues.
References
- Benchchem. (n.d.). Technical Support Center: Tryptamine Stability in Aqueous Solutions. Retrieved from Benchchem technical support documents.
- Kamata, T., et al. (2006). Metabolism of the psychotomimetic tryptamine derivative 5-methoxy-N,N-diisopropyltryptamine in humans: identification and quantification of its urinary metabolites. PubMed.
- American Chemical Society. (2021). This compound.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Kamata, T., et al. (2006). In Vivo Metabolism of 5-Methoxy-N,N-diisopropyltryptamine in Rat.
- Kamata, T., et al. (2006). Metabolism of the psychotomimetic tryptamine derivative 5-methoxy-N, N-diisopropyltryptamine in humans: Identification and quantification of its urinary metabolites.
- ChemicalBook. (2023). This compound | 14780-24-6.
- Cayman Chemical. (n.d.). DiPT (this compound, CAS Number: 14780-24-6).
- PubChem. (n.d.). This compound.
- Fisher Scientific. (2025). Safety Data Sheet.
- Wikipedia. (n.d.). DiPT.
- Benchchem. (n.d.). Strategies to improve the stability of 4-Hydroxytryptamine solutions. Retrieved from Benchchem technical support documents.
- Fisher Scientific. (2025). Safety Data Sheet.
- Labchem Catalog. (2025). Tryptamine Analytical Standards Panel.
- Sigma-Aldrich. (n.d.). Tryptamine analytical standard 61-54-1.
- LGC Standards. (n.d.). Tryptamine Analytical Standards Panel.
- Cayman Chemical. (n.d.). Tryptamine Analytical Standards Panel.
- Gotvaldova, K., et al. (2022). Investigation into the temporal stability of aqueous standard solutions of psilocin and psilocybin using high performance liquid chromatography.
- Hibou, V. (2016). Sample handling. Analytical Toxicology.
- Gotvaldova, K., et al. (2023). Determination of tryptamine alkaloids and their stability in psychotropic mushrooms.
- Gotvaldova, K., et al. (2023). DETERMINATION OF TRYPTAMINE ALKALOIDS AND THEIR STABILITY IN PSYCHOTROPIC MUSHROOMS. International Journal of Neuropsychopharmacology.
- Wikipedia. (n.d.). Dimethyltryptamine.
Sources
Identifying impurities in N,N-Diisopropyltryptamine samples
This guide is intended for researchers, scientists, and drug development professionals working with N,N-Diisopropyltryptamine (DiPT). It provides a comprehensive framework for identifying potential impurities in DiPT samples, ensuring the quality and integrity of your experimental materials. This document is structured to offer practical, field-proven insights into the causality behind experimental choices, adhering to principles of scientific integrity.
Introduction: The Importance of Purity in DiPT Samples
This compound (DiPT) is a synthetic tryptamine notable for its unique auditory effects.[1] As with any synthetic compound, the purity of a DiPT sample is paramount for accurate and reproducible research. Impurities can arise from various stages, including the synthesis, purification, and storage of the material.[2] These unwanted components can not only interfere with experimental results but may also possess their own distinct pharmacological or toxicological profiles.
This technical support center provides a systematic approach to identifying these impurities through established analytical techniques, troubleshooting common issues, and answering frequently asked questions.
PART 1: Troubleshooting Guide for Impurity Identification
A logical workflow is crucial for the efficient identification of unknown components in your DiPT sample. The following guide outlines a step-by-step process from initial observation to final characterization.
Diagram: General Workflow for Impurity Identification
Caption: A systematic workflow for identifying impurities in DiPT samples.
PART 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthetically prepared DiPT sample?
The most probable impurities in a DiPT sample are directly related to its synthesis route. Two common methods for synthesizing DiPT have been described by Alexander Shulgin.[1]
-
From Indole and Oxalyl Chloride: This multi-step synthesis involves creating an acyl chloride intermediate, reacting it with diisopropylamine, and then reducing the resulting amide.[1]
-
From Tryptamine and Isopropyl Iodide: This is a more direct alkylation of tryptamine.[1]
Based on these pathways and general knowledge of tryptamine chemistry, the following impurities are commonly anticipated:
| Impurity Name | Chemical Structure | Origin | Significance |
| Tryptamine | C₁₀H₁₂N₂ | Unreacted starting material from the direct alkylation method.[3] | Can compete with DiPT in biological assays and indicates an incomplete reaction. |
| N-isopropyltryptamine (NiPT) | C₁₃H₁₈N₂ | Mono-alkylated intermediate from the direct alkylation method.[3][4] | Incomplete reaction product. May have its own distinct pharmacological profile.[5] |
| Indol-3-yl-N,N-diisopropylglyoxylamide | C₁₈H₂₂N₂O₂ | Unreduced intermediate from the oxalyl chloride synthesis route.[1] | Indicates incomplete reduction, a critical final step in this synthesis pathway. |
| Oxidized/Hydroxylated DiPT | C₁₆H₂₄N₂O | Byproduct of synthesis or degradation product from improper storage (exposure to air/light). | The presence of polar functional groups can alter the compound's solubility and biological activity.[1] |
| Residual Solvents (e.g., Isopropanol, Methanol, Diethyl Ether) | Varies | Leftover solvents from the reaction or purification steps. | Can be toxic and may interfere with certain analytical techniques. Regulated by ICH guidelines.[2] |
| Reagents (e.g., Diisopropylethylamine) | C₈H₁₉N | Excess base used in the direct alkylation method. | Can interfere with analysis and may need to be removed during workup. |
Q2: I see an unexpected peak in my GC-MS chromatogram. How do I begin to identify it?
An unexpected peak is a common issue. Here’s a systematic approach to its identification:
-
Analyze the Mass Spectrum:
-
Molecular Ion (M+): Look for the peak with the highest mass-to-charge ratio (m/z). This often corresponds to the molecular weight of the compound. For tryptamines, the molecular ion is typically an even number.[5]
-
Fragmentation Pattern: The way the molecular ion breaks apart provides a fingerprint of the molecule. For tryptamines, a characteristic fragment results from the cleavage of the bond between the alpha and beta carbons of the ethylamine side chain.[6][7] For DiPT, a prominent fragment is often seen at m/z 114, corresponding to the [CH2=N(isopropyl)2]+ iminium ion. Look for fragments characteristic of the indole ring (e.g., m/z 130).
-
-
Consider the Retention Time:
-
Earlier Elution: Peaks that elute before DiPT are generally less polar or have a lower boiling point. This could indicate smaller molecules like residual solvents or less substituted tryptamines (e.g., Tryptamine or NiPT).
-
Later Elution: Peaks eluting after DiPT are typically more polar or have a higher boiling point. This might suggest oxidized byproducts or larger intermediates.
-
-
Formulate a Hypothesis: Based on the mass spectrum and retention time, propose a likely structure. For example:
-
A peak with a molecular ion of 202 m/z and a base peak at m/z 86 ([CH2=NH(isopropyl)]+) strongly suggests N-isopropyltryptamine (NiPT) .
-
A peak with a molecular ion of 160 m/z and a base peak at m/z 44 ([CH2=NH2]+) points to Tryptamine .
-
-
Confirm with a Reference Standard: The most reliable method of confirmation is to run a certified reference standard of the suspected impurity under the same GC-MS conditions and compare the retention time and mass spectrum.
Q3: My HPLC analysis shows a peak that co-elutes with DiPT. What are my options?
Co-elution in HPLC can be challenging. Here are several strategies to resolve this issue:
-
Modify the Mobile Phase:
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol or a combination of both. These solvents have different selectivities and may resolve the co-eluting peaks.
-
Adjust the pH: Tryptamines are basic compounds. Altering the pH of the aqueous portion of the mobile phase can change the ionization state of the analytes and impurities, leading to changes in retention time and potentially resolving the peaks.[8]
-
Use an Ion-Pairing Reagent: For very similar, basic compounds, adding an ion-pairing reagent like trifluoroacetic acid (TFA) can improve peak shape and resolution.
-
-
Alter the Stationary Phase:
-
If you are using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded column. These stationary phases offer different interaction mechanisms that can help separate closely related compounds.[9]
-
-
Employ a Gradient Elution: If you are using an isocratic method (constant mobile phase composition), switching to a gradient method (where the mobile phase composition changes over time) can often improve the separation of compounds with different polarities.[10]
-
Couple with Mass Spectrometry (LC-MS): If chromatographic resolution is not possible, an LC-MS system can often distinguish between co-eluting compounds if they have different molecular weights. The mass spectrometer can provide separate mass spectra for each compound, allowing for their identification.
Q4: How can I differentiate between DiPT and its potential isomer, PiPT (N,N-dipropyltryptamine)?
While not a synthesis impurity, accidental misidentification between isomers is a potential issue. DiPT (diiso propyl) and DPT (di-n-propyl) are structural isomers with the same molecular weight (244.4 g/mol ).
-
Mass Spectrometry (GC-MS/LC-MS): The fragmentation patterns will be key. The alpha-cleavage of the side chain will produce different iminium ions:
-
DiPT: Produces a base peak at m/z 114 .
-
DPT: Produces a base peak at m/z 114 as well, due to rearrangement, but the overall fragmentation pattern may show subtle differences. However, the most prominent fragment for DPT is often cited as m/z 86. More detailed analysis of the full spectrum is necessary.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive.
-
DiPT: The isopropyl groups will show a characteristic septet (for the CH proton) and a doublet (for the two CH₃ groups).
-
DPT: The n-propyl groups will show a triplet (for the terminal CH₃), a sextet (for the middle CH₂), and another triplet (for the CH₂ attached to the nitrogen).
-
-
Chromatography (GC/HPLC): The two isomers will likely have slightly different retention times due to their different shapes and polarities. Running authentic standards of both is the only way to confirm identity based on retention time.
PART 3: Experimental Protocols & Data
Protocol 1: GC-MS Analysis of DiPT and Related Impurities
This protocol is a general guideline and may require optimization for your specific instrument and sample matrix.
1. Sample Preparation:
-
Dissolve approximately 1 mg of the DiPT sample in 1 mL of a suitable volatile organic solvent (e.g., methanol, ethyl acetate).[11]
-
If the sample is in salt form (e.g., HCl or fumarate), it may be necessary to perform a base extraction to analyze the freebase. To do this, dissolve the sample in deionized water, make the solution basic (pH > 10) with NaOH, and extract with an organic solvent like methylene chloride. Dry the organic layer over anhydrous sodium sulfate before analysis.[12]
2. GC-MS Parameters:
-
Column: A non-polar column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[12]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL with a split ratio (e.g., 25:1).
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 310 °C.
-
Final hold: 5 minutes at 310 °C.
-
-
MS Parameters:
-
Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-550 amu.
-
3. Data Interpretation:
| Compound | Expected RT (Relative) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Tryptamine | Elutes before NiPT and DiPT | 160 | 130, 117, 44 |
| N-isopropyltryptamine (NiPT) | Elutes before DiPT | 202 | 130, 86 |
| This compound (DiPT) | Reference Peak | 244 | 229, 130, 114 (Base Peak) |
| 4-Hydroxy-DiPT (example oxidized impurity) | Elutes after DiPT | 260 | 245, 146, 130, 114 |
Protocol 2: HPLC-UV Analysis of DiPT
This protocol provides a starting point for reversed-phase HPLC analysis.
1. Sample Preparation:
-
Dissolve approximately 1 mg of the DiPT sample in 10 mL of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, 65% 0.025M Ammonium Acetate and 35% Acetonitrile/Methanol (adjust ratio for optimal separation).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 280 nm.
3. Data Interpretation:
-
The retention of tryptamines in reversed-phase HPLC is primarily driven by their lipophilicity.
-
Elution Order Prediction: Tryptamine (most polar) -> NiPT -> DiPT (most non-polar).
-
Any peaks eluting significantly later than DiPT could be more non-polar impurities or degradation products formed through dimerization. Peaks eluting much earlier could be highly polar impurities or starting materials.
PART 4: Upholding Scientific Integrity
Self-Validating Systems and Authoritative Grounding
The protocols described above are designed to be self-validating. For instance, in GC-MS, the combination of retention time and a unique mass fragmentation pattern provides a high degree of confidence in peak identification. Similarly, in HPLC, systematic changes to the mobile phase or column chemistry that result in predictable shifts in retention time can help confirm the nature of an unknown peak.
For regulatory compliance in drug development, impurity profiling must adhere to strict guidelines. The International Council for Harmonisation (ICH) provides a framework for this. According to ICH Q3A(R2) guidelines, any impurity in a new drug substance that is present at a level of 0.10% or higher should be reported and identified.[2] Qualification, which involves establishing the biological safety of the impurity, is required if it exceeds certain thresholds based on the maximum daily dose of the drug. While DiPT is often used in a research context where these regulations may not be strictly enforced, adopting these principles ensures a higher standard of quality and safety in your work.
References
- Grokipedia. (2026). N-Isopropyltryptamine.
- Chadeayne, A. R., Golen, J. A., & Manke, D. R. (2020). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors.
- Chadeayne, A. R., et al. (2020). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors.
- American Chemical Society. (2021). This compound.
- SIELC Technologies. Separation of Tryptamine on Newcrom R1 HPLC column.
- SWGDRUG. (2014). Monograph for this compound (DiPT).
- Brandt, S. D., et al. (2005). Product ion mass spectra of 5-MeO-MiPT and two of its metabolites.
- SWGDRUG. (2015). Monograph for 4-Hydroxy-MIPT.
- Acta Crystallographica Section E: Crystallographic Communications. (2020). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors.
- National Institute of Standards and Technology. 2.
- Cayman Chemical. MiPT (N-Methyl-N-Isopropyltryptamine, CAS Number: 96096-52-5).
- Sample Prepar
- PubChem. N-Methyl-N-isopropyltryptamine.
- MDPI. (2010).
- ResearchGate. 1 H-NMR chemical shifts (d 6 -DMSO, unless otherwise stated)
- Benchchem. Gas chromatography-mass spectrometry (GC-MS) analysis of tryptamines.
- Examples of FTIR Samples.
- International Journal of Creative Research Thoughts. (2020). REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING.
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863).
- PMC - PubMed Central. (2022).
- Wikipedia. N-Isopropyltryptamine.
- ResearchGate. Retention Times of Compounds Used in the HPLC Analysis.
- Google Patents. (2014). CN103926338A - High performance liquid chromatography method for determining tryptamine content.
- Mechanisms of retention in HPLC.
- ResearchGate. Sample FTIR spectra superimposed with the library spectra and library search results for the analyles of Figure I.
- Obrnuta faza. The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase.
- Chemistry LibreTexts. (2020). HPLC Retention Order.
- PMC - PubMed Central. (2012). Recent trends in the impurity profile of pharmaceuticals.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
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- Wikipedia.
- ResearchGate. Mass fragmentations (m/z values) of phenethylamines and tryptamines.
- Synthesis and Pharmacological Activity of Alkyl
- Creative Proteomics.
- Semantic Scholar. N, N-Diisopropyltryptamine (DIPT) and 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT). Two orally active tryptamine analogs with CNS activity.
- SpectraBase. INDOLE-N-METHYL-N-ISOPROPYL-TRYPTAMINE - Optional[13C NMR] - Chemical Shifts.
- PubMed. (2009).
- ResearchGate. (2010).
- UNODC. Details for Tryptamines.
- Google Patents. (2023).
- PubMed. (2008).
- PubMed.
- PMC - PubMed Central. (2020). Recreational Use, Analysis and Toxicity of Tryptamines.
- Cayman Chemical. MiPT (N-Methyl-N-Isopropyltryptamine, CAS Number: 96096-52-5).
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving HPLC Resolution of DiPT
Welcome to the technical support center for the chromatographic analysis of N,N-diisopropyltryptamine (DiPT). This guide is designed for researchers, scientists, and drug development professionals who are looking to develop, optimize, and troubleshoot High-Performance Liquid Chromatography (HPLC) methods for DiPT and related compounds. As a basic tryptamine derivative, DiPT presents unique challenges in reversed-phase chromatography, primarily concerning peak shape and resolution.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My DiPT peak is exhibiting significant tailing, leading to poor resolution from an adjacent impurity. What is the primary cause and how do I fix it?
A1: The most common cause of peak tailing for basic compounds like DiPT is secondary interaction with the stationary phase.
Expertise & Causality: DiPT is a basic compound containing a tertiary amine functional group.[1][2] In typical reversed-phase HPLC (RP-HPLC), silica-based columns (like C18) are used. The underlying silica backbone contains silanol groups (Si-OH). At mid-range pH values, some of these silanols can be deprotonated and exist in an ionized state (Si-O⁻).[3] The positively charged (protonated) DiPT molecule can then interact ionically with these negative sites. This secondary interaction, in addition to the primary hydrophobic interaction with the C18 phase, results in a mixed-mode retention mechanism, causing broad and tailing peaks.[4][5] Modern, high-purity silica columns with high-density end-capping are designed to minimize the number of accessible silanols, but they are never completely eliminated.
-
Mobile Phase pH Adjustment: The most effective way to improve peak shape for a basic analyte is to control its ionization state and suppress the ionization of silanol groups.[3][6][7]
-
Step 1: Lower the mobile phase pH to between 2.5 and 3.5 using an acidic modifier. At this low pH, the DiPT amine will be fully protonated (positively charged), ensuring a consistent ionic state. Crucially, the surface silanol groups will be predominantly protonated (neutral), which significantly reduces the undesirable ionic interactions causing peak tailing.[4]
-
Step 2: Start with a simple mobile phase, such as Acetonitrile and Water, containing 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA). Formic acid is excellent for LC-MS applications, while TFA can offer superior peak shape due to its ion-pairing properties, though it may cause ion suppression in MS detectors.[5][8]
-
-
Increase Buffer Strength: If using a buffer (e.g., ammonium formate), ensure its concentration is sufficient, typically in the 10-25 mM range.[3] The buffer ions compete with the analyte for active sites and help maintain a constant pH, leading to more stable retention times and better peak symmetry.[3]
The following diagram outlines a systematic approach to diagnosing and resolving poor peak shape and resolution for DiPT.
Caption: Troubleshooting Decision Tree for DiPT Analysis.
Q2: I've lowered the mobile phase pH, but my resolution is still insufficient. How can I further optimize the mobile phase to improve selectivity?
A2: Manipulating the organic modifier and additives can significantly alter selectivity (α), which is the most powerful factor for improving resolution of closely eluting peaks. [9][10]
Expertise & Causality: Resolution is governed by efficiency (N), retention (k), and selectivity (α).[11][12] While adjusting pH improves peak shape (efficiency), changing the organic solvent type directly impacts the selectivity factor (α). Different organic solvents have different polarities and engage in unique intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) with the analyte and the stationary phase. Switching from one solvent to another can change the elution order of closely related compounds.
-
Change the Organic Modifier: If you are using acetonitrile (ACN), switch to methanol (MeOH), or vice versa.[9]
-
Acetonitrile: Generally has lower viscosity (leading to higher efficiency) and is a weaker solvent than methanol in RP-HPLC, offering different selectivity.
-
Methanol: Is a protic solvent and can engage in hydrogen bonding, which can be particularly effective in altering the retention of compounds with polar functional groups.
-
Workflow:
-
Step 1: Perform an initial run with your optimized aqueous mobile phase (e.g., 0.1% Formic Acid in Water) and a gradient of Acetonitrile.
-
Step 2: Replace the Acetonitrile with Methanol and run the exact same gradient.
-
Step 3: Compare the chromatograms. Look for changes in peak spacing and elution order. Often, one solvent will provide a superior separation for a specific critical pair.
-
-
-
Use a Ternary Mixture: If neither ACN nor MeOH alone provides adequate resolution, try a mixture of the two as your organic component. For example, a 50:50 mix of ACN:MeOH can sometimes provide a unique selectivity that is intermediate to the two solvents alone.
| Parameter | Condition A (ACN) | Condition B (MeOH) | Rationale & Expected Outcome |
| Organic Modifier | Acetonitrile | Methanol | Changing the organic solvent is a primary tool for altering selectivity (α).[9] MeOH may provide unique hydrogen-bonding interactions. |
| pH Modifier | 0.1% Formic Acid | 0.1% Formic Acid | Kept constant to ensure DiPT remains protonated and silanols are suppressed, maintaining good peak shape.[6] |
| Expected Peak Shape | Symmetrical | Symmetrical | Low pH should control tailing in both systems. |
| Expected Selectivity | May differ significantly from Condition B. | May change elution order or improve spacing of critical pairs compared to ACN. | This is the primary goal of the experiment. |
| System Backpressure | Lower | Higher | Methanol is more viscous than acetonitrile. The flow rate may need to be adjusted. |
Q3: My standard C18 column isn't providing the necessary resolution, even after mobile phase optimization. What other column chemistries should I consider for DiPT?
A3: For challenging separations of basic or aromatic compounds like tryptamines, exploring alternative stationary phase chemistries is a highly effective strategy.
Expertise & Causality: While C18 columns are the workhorse of RP-HPLC, their selectivity is primarily driven by hydrophobicity. When dealing with isomers or structurally similar compounds, alternative retention mechanisms can provide the necessary selectivity. DiPT contains an indole ring, which is an aromatic system capable of π-π interactions.[13]
-
Phenyl-Hexyl Phase: These columns have phenyl groups bonded to the silica. They offer alternative selectivity based on π-π interactions with the aromatic indole ring of DiPT and its impurities.[6][11] This can be very effective for separating compounds with aromatic moieties.
-
Biphenyl Phase: Biphenyl phases offer enhanced π-π interactions compared to standard phenyl phases and can provide unique selectivity for aromatic and moderately polar analytes.[8]
-
Polar-Embedded Phase: These columns have a polar group (e.g., amide or carbamate) embedded within the alkyl chain.[10][14] This makes them more compatible with highly aqueous mobile phases and can offer different selectivity for basic compounds, often yielding improved peak shapes by shielding residual silanols.
-
Modern C18 with High End-Capping: If you are using an older C18 column, simply switching to a modern column from a reputable vendor can make a significant difference. These columns use higher purity silica and more effective end-capping techniques to minimize surface silanol activity.
| Column Phase | Primary Interaction | Advantage for DiPT Analysis | Reference |
| Standard C18 | Hydrophobic | Good starting point, widely available. | [5][15] |
| Phenyl-Hexyl / Biphenyl | Hydrophobic & π-π | Enhanced selectivity for aromatic compounds via π-π interactions with the indole ring. | [6][8] |
| Polar-Embedded (e.g., Amide) | Hydrophobic & Polar | Can improve peak shape for basic compounds and offers alternative selectivity. More stable in highly aqueous mobile phases. | [10][14] |
| Amino (NH2) | Normal or Reversed-Phase | Can be used in RP mode but is susceptible to hydrolysis and pH changes. Generally less robust for this application. | [16] |
Q4: I have achieved partial resolution. What are some final fine-tuning strategies to get to baseline separation (Rs ≥ 1.5)?
A4: Fine-tuning the gradient slope and column temperature can provide the final adjustments needed to achieve baseline resolution.
Expertise & Causality: The resolution equation shows that resolution is proportional to the square root of column efficiency (N).[12] Both gradient steepness and temperature can influence N and, to a lesser extent, selectivity (α) and retention (k).
-
Optimize the Gradient Slope: For gradient elution, the gradient time (tG) is a critical parameter.
-
Step 1: If peaks are closely eluting, increase the gradient time (tG). This makes the gradient shallower, allowing more time for the separation to occur and increasing resolution. A good rule of thumb is to start by doubling the gradient time to see the effect.
-
Step 2: Conversely, if resolution is already excellent and you wish to shorten the run time, you can decrease the gradient time.
-
-
Adjust Column Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics.
-
Step 1: Increase the column temperature (e.g., from 30°C to 40°C or 50°C).[17] This lowers the mobile phase viscosity, which can lead to sharper peaks (higher N) and reduced backpressure.[18] It can also slightly alter selectivity.
-
Step 2: Ensure your analyte is stable at the tested temperature. A forced degradation study can confirm the stability of DiPT under thermal stress.[19][20]
-
This diagram illustrates a comprehensive workflow for developing a robust HPLC method for DiPT, incorporating all the principles discussed.
Sources
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Technical Support Center: Synthesis of N,N-Dialkylated Tryptamines
Welcome to the technical support center for the synthesis of N,N-dialkylated tryptamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established chemical principles.
Table of Contents
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of N,N-dialkylated tryptamines, with a focus on the widely used reductive amination pathway.
Issue 1: Low or No Yield of the Desired Product
Low product yield is a frequent challenge that can be attributed to several factors, from reagent choice to reaction conditions.
Potential Causes and Solutions:
-
Cause 1: Ineffective Reducing Agent. The choice of reducing agent is critical. Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone before it has a chance to form the imine with the tryptamine.[1][2]
-
Solution: Employ a milder, more selective reducing agent such as sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[3] These reagents preferentially reduce the iminium ion intermediate, which is key for successful reductive amination.[4] STAB is often favored as it avoids the use of toxic cyanide byproducts.[3]
-
-
Cause 2: Incomplete Imine Formation. The reaction between the tryptamine and the carbonyl compound to form an imine is an equilibrium process. If the imine does not form in sufficient concentration, the subsequent reduction step will be inefficient.
-
Solution: Optimize the reaction pH. A mildly acidic environment (pH 4-5) is generally best for imine formation.[2] This can be achieved by adding a catalytic amount of acetic acid. Additionally, the removal of water, a byproduct of imine formation, can drive the equilibrium forward. This can be accomplished by using dehydrating agents like molecular sieves.[2]
-
-
Cause 3: Degradation of Starting Material or Product. Tryptamines can be sensitive to harsh reaction conditions.
-
Solution: Ensure the reaction is run under appropriate temperature control. For many reductive aminations, room temperature is sufficient. If heating is required, it should be done cautiously while monitoring the reaction for signs of degradation.
-
// Nodes Start [label="Low/No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Ineffective Reducing Agent\n(e.g., NaBH₄)", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Incomplete Imine Formation", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Degradation of Reactants", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Use Milder Agent\n(STAB or NaBH₃CN)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Optimize pH (4-5)\nAdd Molecular Sieves", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Control Temperature\nMonitor Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Cause1 [label="Is the reducing\nagent too strong?"]; Start -> Cause2 [label="Is imine formation\n a problem?"]; Start -> Cause3 [label="Are conditions\n too harsh?"]; Cause1 -> Solution1; Cause2 -> Solution2; Cause3 -> Solution3; }
Decision tree for troubleshooting low yields.
Issue 2: Significant Side-Product Formation
The formation of unwanted byproducts can complicate purification and reduce the yield of the target compound.
Common Side Products and Their Mitigation:
-
Pictet-Spengler Reaction: In acidic conditions, tryptamine can react with aldehydes to form β-carbolines. This is a common issue, especially with the Eschweiler-Clarke reaction which uses formic acid.[5]
-
Mitigation: Avoid strongly acidic conditions. Using STAB with a catalytic amount of acetic acid is generally sufficient to promote imine formation without favoring the Pictet-Spengler cyclization. When using sodium borohydride, ensure the imine is pre-formed before adding the reducing agent.[1]
-
-
Over-Alkylation and Quaternary Ammonium Salts: The dialkylated tryptamine product can sometimes react further to form a quaternary ammonium salt, especially if a reactive alkylating agent like methyl iodide is used.[6][7] The use of halogenated solvents like dichloromethane (DCM) can also lead to the formation of quaternary ammonium salts, particularly during work-up or storage.[8][9]
-
Mitigation: The Eschweiler-Clarke reaction is known to stop at the tertiary amine stage and does not produce quaternary ammonium salts.[10] When using other alkylation methods, carefully control the stoichiometry of the alkylating agent. To avoid issues with halogenated solvents, minimize contact time during extractions and consider alternative solvents for chromatography and storage.[11]
-
-
Reduction of the Indole Ring: Strong reducing agents in the presence of excess acid can reduce the indole ring to an indoline.
Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages | Recommended Solvents |
| Sodium Triacetoxyborohydride (STAB) | Mild and selective for imines/iminium ions; suitable for one-pot reactions.[1][3] | Water-sensitive; not compatible with methanol.[3][14] | DCM, DCE, THF[14] |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective; not water-sensitive.[14] | Highly toxic (releases HCN in acid). | Methanol, Ethanol[14] |
| Sodium Borohydride (NaBH₄) | Inexpensive and powerful. | Can reduce aldehydes/ketones; often requires a two-step process.[1][2] | Methanol, Ethanol[14] |
Issue 3: Reaction Stalls or is Incomplete
A reaction that does not go to completion can be frustrating. Monitoring the reaction is key to identifying this issue early.
Troubleshooting an Incomplete Reaction:
-
Monitoring Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting tryptamine. A suitable developing solvent system can often be found with mixtures of ethyl acetate and heptane or methanol and dichloromethane.[15] Staining with a solution of p-dimethylaminobenzaldehyde in acidic methanol (Ehrlich's reagent) can help visualize the indole-containing compounds.[6]
-
Reagent Stoichiometry: Ensure that the carbonyl compound and the reducing agent are present in sufficient molar equivalents. For dialkylation, at least two equivalents of the aldehyde and reducing agent are required.
-
Reaction Time: Some reductive aminations can be slow. If TLC analysis shows the presence of starting material after several hours, consider extending the reaction time, potentially overnight.[16]
Issue 4: Difficulties in Product Purification
Even with a successful reaction, isolating the pure N,N-dialkylated tryptamine can be a challenge.
Purification Strategies:
-
Acid-Base Extraction: This is a powerful technique for separating the basic tryptamine product from non-basic impurities. The crude product is dissolved in a non-polar organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The tryptamine will move into the aqueous layer as its salt. The aqueous layer is then separated, basified (e.g., with NaOH), and the freebase product is extracted back into a non-polar solvent.[17]
-
Column Chromatography: For separating the desired product from closely related impurities (e.g., mono-alkylated tryptamine or other side products), column chromatography is often necessary.[17]
-
Stationary Phase: Silica gel is the most common stationary phase.[17]
-
Mobile Phase: A gradient of a non-polar solvent (e.g., heptane or hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used. For more polar tryptamines, a small amount of a very polar solvent like methanol or triethylamine may be required.[15] TLC can be used to determine the optimal solvent system.[15]
-
-
Crystallization/Recrystallization: If the final product is a solid, recrystallization from a suitable solvent can be an effective final purification step.[18][19]
// Nodes Crude [label="Crude Reaction Mixture"]; Workup [label="Aqueous Workup\n(Quench Reaction)"]; Extraction [label="Acid-Base Extraction"]; Separate [label="Separate Basic Product\nfrom Neutral Impurities"]; Chromatography [label="Column Chromatography"]; Separate2 [label="Separate Target Compound\nfrom Related Impurities"]; Final [label="Pure N,N-Dialkylated Tryptamine", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Crude -> Workup; Workup -> Extraction; Extraction -> Separate; Separate -> Chromatography; Chromatography -> Separate2; Separate2 -> Final; }
General purification workflow.
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the indole nitrogen during N,N-dialkylation?
For most standard reductive amination or Eschweiler-Clarke conditions, protection of the indole nitrogen is not necessary. The amine on the ethylamine side chain is significantly more nucleophilic and will react preferentially. However, for other synthetic strategies, particularly those involving strong bases or electrophiles that could react at the indole nitrogen, protection may be required.[20][21]
Q2: Can I use paraformaldehyde instead of an aqueous formaldehyde solution?
While paraformaldehyde can be used as a source of formaldehyde, studies have shown that it can lead to incomplete conversion of the starting material in some cases.[22][23] Aqueous formaldehyde solutions (formalin) are often more reliable.
Q3: My final product is an oil, not a crystal. Is this normal?
Many N,N-dialkylated tryptamines, including N,N-dimethyltryptamine (DMT), have low melting points and may present as oils or waxy solids at room temperature, even when pure.[19] The physical state is not necessarily an indicator of impurity. Purity should be assessed by analytical methods like TLC, GC-MS, or NMR.
Q4: What is the best way to store N,N-dialkylated tryptamines?
These compounds can be sensitive to light, air, and heat. For long-term storage, it is recommended to store them in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). As mentioned earlier, avoid storage in halogenated solvents like DCM for extended periods to prevent the formation of quaternary salts.[9]
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolution: In a round-bottom flask, dissolve tryptamine (1.0 equiv.) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).[1]
-
Addition of Carbonyl: Add the aldehyde or ketone (2.2-2.5 equiv.) to the solution. If desired, add a catalytic amount of glacial acetic acid (0.1 equiv.). Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (2.2-2.5 equiv.) portion-wise to the stirred solution. The addition may be exothermic.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting tryptamine is consumed (typically 4-24 hours).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent (DCM or DCE).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Prepare a silica gel column using a suitable solvent system determined by TLC analysis (e.g., a mixture of heptane and ethyl acetate).
-
Loading the Sample: Dissolve the crude product from Protocol 1 in a minimal amount of the chromatography solvent (or a stronger solvent like DCM if necessary) and adsorb it onto a small amount of silica gel. Evaporate the solvent to dryness. Carefully add the dried silica with the adsorbed product to the top of the prepared column.
-
Elution: Elute the column with the chosen solvent system. Start with a lower polarity mixture and gradually increase the polarity if necessary to elute the product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N,N-dialkylated tryptamine.[17]
References
- Plant Extract. (2024, July 5).
- Tosoh Bioscience. Simple and effective method for purification of DMT-on oligonucleotides using HIC resins.
- Breath of Hoax? / PTC tryptamine alkylation on the test bench. Hive Tryptamine Chemistry.
- Recovered. (2025, May 14). Understanding the Risks and Benefits of 4-AcO-DMT.
- Google Patents. (1996).
- ACS Laboratory. (2024, January 23). What is 4-AcO-DMT? Understanding The Synthetic Psilocybin Analog.
- Brandt, S. D., Martins, C. P. B., Freeman, S., et al. (2008). Halogenated solvent interactions with N,N-dimethyltryptamine: Formation of quaternary ammonium salts and their artificially induced rearrangements during analysis.
- Wikipedia. (2024). 4-AcO-DMT.
- Tryptamine reductive alkylation with NaBH(OAc)3. (2001, December 3). Hive Tryptamine Chemistry.
- DMT-Nexus forum. (2023, November 30).
- ResearchGate. (2025, August 5). N,N-Dimethyltryptamine and dichloromethane: Rearrangement of quaternary ammonium salt product during GC-EI and CI-MS-MS analysis.
- Wikipedia. Sodium triacetoxyborohydride.
- ResearchGate. (2025, August 6).
- Reductive amination without Pictet Spengler: Lilienthal's method? (2013, June 19). XMB 1.9.11.
- DMT-Nexus forum. (2009, March 29).
- Future4200. (2024, December 27).
- Chadeayne, A. R., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega, 7(28), 24716–24725.
- Dimethyltryptamine. Hive Tryptamine Chemistry.
- PubMed. (2010).
- ResearchGate. (2025, August 6). Halogenated solvent interactions with N,N-dimethyltryptamine: Formation of quaternary ammonium salts and their artificially induced rearrangements during analysis.
- Muchowski, J., et al. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar.
- Reductive Amin
- Organic Chemistry Portal.
- Sciencemadness.org. (2011, May 26). Synthesis N,N-Dimethyl tryptamine.
- Wang, W., et al. (2013). Organocatalytic asymmetric selenofunctionalization of tryptamine for the synthesis of hexahydropyrrolo[2,3-b]indole derivatives. Beilstein Journal of Organic Chemistry, 9, 1556–1561.
- BenchChem. (2025). A Head-to-Head Battle of Hydrides: STAB vs.
- DMT extraction recrystallization /purification. (2001, July 15). Hive Tryptamine Chemistry.
- Name-Reaction.com. (2026). Eschweiler-Clarke reaction.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Reddit. (2025, March 7).
- Optimizing Reductive Amin
- KrZ DMT syntheses experience. Hive Tryptamine Chemistry.
- ResearchGate.
- Sciencemadness Discussion Board. (2020, October 1). Concise, Step by step Reaction Scheme for Dimethyltryptamine.
- ResearchGate. (2025, August 10).
- Simplified Version of the Eschweiler–Clarke Reaction.
- BenchChem. (2025).
- ResearchGate. (2010, July 20).
- ResearchGate. (2025, August 10). Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug of Psilocin.
- Wikipedia. Eschweiler–Clarke reaction.
- Alexander Shulgin Research Institute.
- ResearchGate. (2025, August 5).
- MDPI. (2023).
- Reddit. (2023, November 3).
- ChemicalBook. (2024, December 16).
- YouTube. (2021, September 8).
- Fravolini, A., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules, 26(3), 669.
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- 22. Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Tryptamine Compounds
This guide serves as a centralized resource for researchers, scientists, and drug development professionals working with tryptamine compounds. It provides in-depth, field-proven insights into the critical aspects of handling and storage to ensure experimental integrity, reproducibility, and safety.
Section 1: Frequently Asked Questions (FAQs) - Core Principles of Tryptamine Stability
This section addresses the most common queries regarding the day-to-day handling and storage of tryptamine compounds in both solid and solution forms.
Q1: What are the primary factors that degrade tryptamine compounds? A1: Tryptamine and its derivatives are susceptible to degradation from several environmental factors. The indole ring system, the core of the tryptamine structure, is particularly prone to oxidation.[1] The primary drivers of degradation are:
-
Oxygen: Atmospheric oxygen is a key contributor to oxidative degradation.[1]
-
Light: Exposure to light, especially UV light, can provide the energy to initiate and accelerate degradation reactions.[1][2]
-
Temperature: Elevated temperatures increase the rate of chemical degradation.[1][3]
-
pH: In aqueous solutions, tryptamines are generally more stable in acidic conditions (pH 4-6) and degrade more rapidly in neutral or alkaline environments.[1]
Q2: What are the ideal conditions for storing solid tryptamine compounds long-term? A2: For long-term preservation of purity and potency, solid tryptamine compounds should be stored with meticulous attention to environmental controls. The recommended conditions are:
-
Temperature: Keep refrigerated or, for maximal long-term stability, frozen (e.g., -20°C).[4][5][6]
-
Atmosphere: Store under an inert gas atmosphere, such as argon or nitrogen, to displace oxygen and prevent oxidation.[1][5]
-
Light: Use amber glass vials or other opaque containers to completely block light exposure.[2][4]
-
Moisture: The container must be tightly sealed and stored in a dry environment to prevent hydrolysis and other moisture-related degradation.[2][5] A polyethylene or polypropylene container can also be suitable.[7]
Q3: My tryptamine is a freebase. Does this require different storage than a salt form (e.g., fumarate, HCl)? A3: Yes, the form of the compound is critical. Tryptamine freebases are generally less stable than their salt counterparts, particularly in solution.[8] Salts, such as fumarates or hydrochlorides, are crystalline solids with greater stability, making them preferable for long-term storage. Freebases, which can be oily or waxy, have higher susceptibility to oxidation and should be stored with extra care, especially under an inert atmosphere.[8]
Q4: How should I prepare and store tryptamine solutions for experimental use? A4: Aqueous solutions are significantly less stable than solid compounds and should ideally be prepared fresh.[1] If storage is necessary:
-
For Short-Term (up to a few days): Store at 4°C in a tightly sealed amber vial.[1]
-
For Long-Term: Store frozen at -20°C or below.[1] It is crucial to aliquot the solution into single-use volumes before freezing to avoid repeated freeze-thaw cycles, which accelerate degradation.[1]
-
Solvent/Buffer: Use a slightly acidic buffer (pH 4-6) prepared with high-purity, deoxygenated water.[1]
-
Inert Atmosphere: Before sealing, purge the headspace of the vial with argon or nitrogen to remove oxygen.[1]
Q5: What Personal Protective Equipment (PPE) is mandatory when handling tryptamine powders? A5: Adherence to safety protocols is non-negotiable. When handling tryptamine compounds, especially fine powders which can become airborne, the following PPE is required:
-
Eye Protection: Chemical safety goggles or a full-face shield.[4][5]
-
Hand Protection: Nitrile, polychloroprene, or butyl rubber gloves.[7] Always wash hands thoroughly after removing gloves.[4]
-
Body Protection: A lab coat or protective overalls.[7]
-
Respiratory Protection: Use a dust respirator or handle the compound within a certified chemical fume hood or other ventilated enclosure to prevent inhalation.[5][9]
Section 2: Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during tryptamine research.
Issue 1: My tryptamine solution, which was initially colorless, has turned yellow or brown.
| Probable Cause | Mechanistic Explanation | Recommended Action |
| Oxidative Degradation | The indole ring of the tryptamine molecule has been oxidized. This is the most common cause of discoloration and is accelerated by exposure to oxygen, light, and elevated temperatures.[1] The colored products are various hydroxylated and quinoidal derivatives.[1][10] | 1. Discard the solution: The presence of color indicates the formation of degradation products and a loss of purity. Do not use it for quantitative experiments. 2. Review Storage Protocol: Ensure future solutions are prepared with deoxygenated buffers, stored under an inert gas (argon/nitrogen), protected from light (amber vials), and kept at the recommended low temperature (4°C or -20°C).[1] |
| Inappropriate pH | The solution may be at a neutral or alkaline pH, which significantly accelerates the rate of oxidation compared to acidic conditions.[1] | 1. Verify pH: Use a calibrated pH meter to check the solution's pH. 2. Adjust Future Preparations: Prepare new solutions using a slightly acidic buffer (e.g., pH 4-6) to enhance stability.[1] |
Issue 2: I am observing unexpected or new peaks in my HPLC or LC-MS analysis.
| Probable Cause | Mechanistic Explanation | Recommended Action |
| Formation of Degradation Products | The unexpected peaks are likely various byproducts from the chemical degradation of the parent tryptamine compound.[1] Their appearance indicates sample instability under the current storage or experimental conditions. | 1. Confirm Identity: Perform a forced degradation study (see Protocol 2) to intentionally create degradation products. Compare the retention times and mass spectra of these new peaks with the unexpected peaks in your sample to confirm their identity.[1] 2. Prepare Fresh Samples: Analyze a freshly prepared solution to see if the peaks are absent, confirming they arise from degradation over time. |
| Impure Starting Material | The commercial tryptamine standard used may contain impurities from its synthesis or prior degradation. | 1. Analyze a Fresh Standard: Immediately upon opening a new batch of the compound, prepare a solution and analyze it to establish a baseline purity profile.[1] 2. Source from a Reputable Vendor: Ensure compounds are sourced from vendors who provide a certificate of analysis (CoA) with purity data. |
| Reaction with Buffer Components | In rare instances, the tryptamine may react with specific components in your mobile phase or sample buffer. | 1. Test a Different Buffer System: Prepare the sample in a different, simpler buffer system (e.g., water with 0.1% formic acid) to see if the unexpected peaks persist.[1] |
Data Presentation: Recommended Storage Conditions
Table 1: Summary of Recommended Storage Conditions for Tryptamine Compounds
| Form | Duration | Temperature | Atmosphere | Light Protection | Recommended Container |
| Solid (Salt or Freebase) | Short-Term (< 6 months) | 4°C (Refrigerated)[4][5] | Inert Gas (Argon/Nitrogen)[5] | Required (Dark)[4] | Tightly-sealed Amber Glass Vial |
| Solid (Salt or Freebase) | Long-Term (> 6 months) | ≤ -20°C (Frozen)[6] | Inert Gas (Argon/Nitrogen)[5] | Required (Dark)[4] | Tightly-sealed Amber Glass Vial |
| Aqueous Solution | Short-Term (< 72 hours) | 4°C (Refrigerated)[1] | Inert Gas (Argon/Nitrogen)[1] | Required (Dark)[1] | Tightly-sealed Amber Glass Vial |
| Aqueous Solution | Long-Term (> 72 hours) | ≤ -20°C (Frozen)[1] | Inert Gas (Argon/Nitrogen)[1] | Required (Dark)[1] | Single-use Aliquots in Cryovials |
Section 3: Visualization of Key Processes
Understanding the pathways of degradation and the logic behind storage choices is crucial for preventing experimental failure.
Caption: Primary degradation pathway for tryptamine compounds.
Caption: Decision workflow for selecting appropriate storage conditions.
Section 4: Detailed Experimental Protocols
These protocols provide self-validating, step-by-step methodologies for common laboratory procedures involving tryptamines.
Protocol 1: Preparation of a Stabilized Tryptamine Stock Solution (10 mM) This protocol describes the preparation of a stock solution with enhanced stability for quantitative use.
-
Pre-Preparation:
-
Prepare a 50 mM citrate or acetate buffer and adjust the pH to 5.0 using high-purity water.
-
Deoxygenate the buffer by sparging with high-purity argon or nitrogen gas for at least 30 minutes.
-
Place an appropriate number of amber glass screw-cap vials or cryovials in a desiccator to ensure they are dry.
-
-
Weighing the Compound:
-
In a chemical fume hood, accurately weigh the required amount of the tryptamine compound on an analytical balance. (e.g., for 10 mL of a 10 mM tryptamine (MW: 160.22 g/mol ) solution, weigh 16.02 mg).
-
Handle the solid carefully to avoid generating dust.[7]
-
-
Dissolution:
-
Transfer the weighed solid to a volumetric flask.
-
Add a small volume of the deoxygenated buffer to dissolve the compound, sonicating briefly if necessary.
-
Once dissolved, bring the final volume up to the mark with the deoxygenated buffer. Mix thoroughly.
-
-
Aliquoting and Storage:
-
Immediately aliquot the stock solution into the pre-dried, single-use vials. This prevents contamination and degradation from repeated access to the main stock.[1]
-
Before sealing each vial, gently flush the headspace with argon or nitrogen gas for 5-10 seconds to displace any atmospheric oxygen.[1]
-
Seal the vials tightly and label them clearly with the compound name, concentration, date, and solvent.
-
For short-term use (<72 hours), place vials in a refrigerator at 4°C. For long-term storage, place them in a freezer at -20°C or colder.[1]
-
Protocol 2: Basic Forced Degradation Study for Peak Identification This protocol is designed to intentionally degrade a tryptamine sample to help identify unknown peaks observed in stability studies.
-
Sample Preparation:
-
Prepare a solution of your tryptamine compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).
-
-
Application of Stress Conditions:
-
Divide the solution into five separate, clearly labeled amber vials.
-
Control: Keep one vial at 4°C, protected from light.
-
Acid Stress: Add a small amount of 0.1 M HCl to a second vial.
-
Base Stress: Add a small amount of 0.1 M NaOH to a third vial.
-
Oxidative Stress: Add a small amount of 3% hydrogen peroxide to a fourth vial.
-
Thermal/Light Stress: Place the fifth vial uncapped on a benchtop exposed to ambient light and temperature.
-
-
Incubation and Analysis:
-
Allow the stressed samples to incubate for a set period (e.g., 24 hours).
-
After incubation, neutralize the acid and base-stressed samples if necessary.
-
Analyze all five samples, including the control, by HPLC or LC-MS using the same method as your primary experiment.
-
-
Data Interpretation:
-
Compare the chromatograms. New peaks that appear in the stressed samples but not in the control are degradation products.[1]
-
By observing which stress condition generated which peaks, you can infer the likely nature of the degradation (e.g., peaks in the peroxide sample are from oxidation). This helps in tentatively identifying the unknown peaks in your stability-tested samples.
-
Section 5: References
-
SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific. Retrieved January 14, 2026, from
-
Tryptamine - Santa Cruz Biotechnology. (2011, May 7). Santa Cruz Biotechnology. Retrieved January 14, 2026, from
-
Technical Support Center: Tryptamine Stability in Aqueous Solutions. (n.d.). Benchchem. Retrieved January 14, 2026, from
-
Tryptamine - Safety Data Sheet. (2024, April 30). Retrieved January 14, 2026, from
-
Stability of tryptamines in Psilocybe cubensis mushrooms. (2021, September 9). CRITICAL CONSULTING LLC. Retrieved January 14, 2026, from
-
Tryptamine Msds. (n.d.). Scribd. Retrieved January 14, 2026, from
-
Gotvaldová, K., Borovička, J., Hájková, K., Cihlářová, P., Rockefeller, A., & Kuchař, M. (2020). Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis. Drug testing and analysis, 13(2), 439–446. Retrieved January 14, 2026, from
-
Tryptamine SDS, 61-54-1 Safety Data Sheets. (n.d.). ECHEMI. Retrieved January 14, 2026, from
-
Keeping 4-subbed tryptamines in solution. (2020, February 9). Reddit. Retrieved January 14, 2026, from
-
Modern Techniques for the Identification of Tryptamines. (2018). Taylor & Francis eBooks. Retrieved January 14, 2026, from
-
Preservation and Care: How to Store and Handle DMT After Extraction. (2024, August 21). Retrieved January 14, 2026, from
-
Storing Tryptamines. (2016, October 9). Bluelight.org. Retrieved January 14, 2026, from
-
Storing Psilocybin: Best Practices for Magic Mushroom Storage. (2023, November 9). Psychedelic Support. Retrieved January 14, 2026, from
Sources
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- 10. critical.consulting [critical.consulting]
Validation & Comparative
A Comparative Analysis of N,N-Diisopropyltryptamine (DiPT) and N,N-Dimethyltryptamine (DMT) Receptor Selectivity Profiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diisopropyltryptamine (DiPT) and N,N-Dimethyltryptamine (DMT) are structurally related tryptamine compounds known for their psychoactive effects. While both are recognized as classic serotonergic psychedelics, their subjective effects differ significantly, suggesting distinct pharmacological profiles. Understanding the nuances of their receptor selectivity is paramount for researchers in neuroscience and drug development seeking to elucidate the mechanisms of psychedelic action and design novel therapeutics with targeted effects. This guide provides an in-depth, objective comparison of the receptor selectivity profiles of DiPT and DMT, supported by experimental data, to empower researchers in their exploration of these fascinating molecules.
The primary molecular targets for most classic psychedelics are serotonin (5-hydroxytryptamine, 5-HT) receptors, a diverse family of G protein-coupled receptors (GPCRs) that mediate a wide array of physiological and cognitive functions. The specific subtype, affinity, and functional activity at these receptors dictate the unique pharmacological and phenomenological profile of each compound. This guide will delve into the binding affinities and functional activities of DiPT and DMT at key serotonin receptors, present the experimental methodologies used to determine these parameters, and visualize the downstream signaling cascades.
Comparative Receptor Binding Affinity
The binding affinity of a ligand for a receptor, typically expressed as the inhibition constant (Ki), is a measure of how tightly the ligand binds to the receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for DiPT and DMT at various human serotonin receptors.
| Receptor | DiPT Ki (nM) | DMT Ki (nM) | Reference |
| 5-HT1A | 2270 ± 600 | 368 ± 50 | [1] |
| 5-HT2A | 910 ± 120 | 39 - 1093 | [1][2][3] |
| 5-HT2C | 290 ± 110 | 211 | [3][4] |
| SERT | 265 ± 21 | 5300 ± 1200 | [1] |
Analysis of Binding Affinity Data:
The compiled data reveals notable differences in the binding profiles of DiPT and DMT. DMT generally exhibits a higher affinity for the 5-HT1A and 5-HT2A receptors compared to DiPT.[1][2][3] For the 5-HT2C receptor, DiPT displays a higher affinity than some reported values for DMT.[3][4] A significant distinction lies in their affinity for the serotonin transporter (SERT), where DiPT shows a considerably higher affinity than DMT, suggesting a potential role as a serotonin reuptake inhibitor.[1]
Comparative Receptor Functional Activity
Beyond binding affinity, the functional activity of a compound at a receptor determines its biological effect. This is often characterized by the half-maximal effective concentration (EC50), which is the concentration of a ligand that induces a response halfway between the baseline and maximum, and the maximum efficacy (Emax), which is the maximum response a ligand can produce.
| Receptor | Compound | EC50 (nM) | Emax (% of 5-HT max effect) | Reference |
| 5-HT1A | DiPT | 4570 ± 640 | 58.1 ± 9.8 | [1] |
| DMT | 340 ± 120 | 103.5 ± 3.9 | [1] | |
| 5-HT2A | DMT | 38.3 - 983 | Partial to Full Agonist | [5][6] |
| 5-HT2C | DiPT | 2380 ± 340 (IP-1 formation) | Full Agonist | [4] |
Analysis of Functional Activity Data:
Key Signaling Pathways
The activation of 5-HT2A receptors, a primary target for both DiPT and DMT, initiates a cascade of intracellular signaling events. These receptors are predominantly coupled to the Gq/G11 family of G proteins. Upon agonist binding, the G protein is activated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and gene expression, contributing to the profound psychoactive effects of these compounds.
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Experimental Methodologies
The determination of receptor binding affinity and functional activity relies on robust in vitro assays. Below are detailed, step-by-step methodologies for a competitive radioligand binding assay and a phospholipase C functional assay.
Experimental Workflow: Receptor Selectivity Profiling
Caption: Workflow for determining receptor selectivity.
Radioligand Binding Assay Protocol (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of a test compound (e.g., DiPT or DMT) for a specific serotonin receptor.
Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (with known high affinity and specificity for the receptor) for binding to the receptor.
Materials:
-
Cell membranes expressing the human serotonin receptor of interest.
-
Radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors).
-
Unlabeled test compound (DiPT or DMT).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend them in assay buffer to a final protein concentration determined by optimization experiments.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of the radiolabeled ligand (typically at or near its Kd value).
-
A range of concentrations of the unlabeled test compound (e.g., 10-11 M to 10-5 M).
-
For determining non-specific binding, add a high concentration of a known saturating unlabeled ligand instead of the test compound.
-
For determining total binding, add assay buffer instead of any competing ligand.
-
-
Initiate Reaction: Add the cell membrane suspension to each well to start the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Phospholipase C (PLC) Functional Assay (Calcium Mobilization)
Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test compound at a Gq-coupled serotonin receptor (e.g., 5-HT2A).
Principle: This assay measures the increase in intracellular calcium concentration following the activation of the Gq-PLC signaling pathway by an agonist.
Materials:
-
A cell line stably or transiently expressing the human serotonin receptor of interest (e.g., HEK293 cells).
-
Cell culture medium and supplements.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (DiPT or DMT).
-
A reference full agonist (e.g., serotonin).
-
A fluorescence plate reader with an injection module.
Procedure:
-
Cell Culture: Seed the cells in a 96-well black-walled, clear-bottom plate and grow them to near confluency.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove any excess dye.
-
Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Compound Addition: Inject a range of concentrations of the test compound or the reference agonist into the wells.
-
Signal Detection: Immediately after injection, measure the fluorescence intensity over time to capture the peak response.
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each concentration.
-
Plot the fluorescence change against the log concentration of the compound to generate a dose-response curve.
-
Determine the EC50 and Emax values from the curve.
-
The Emax of the test compound is often expressed as a percentage of the maximal response produced by the reference full agonist.
-
Conclusion
The comparative analysis of the receptor selectivity profiles of DiPT and DMT reveals distinct pharmacological fingerprints that likely underlie their unique subjective effects. DMT exhibits a broader and generally higher affinity for key serotonin receptors, particularly 5-HT1A and 5-HT2A, and functions as a potent full agonist at these sites. In contrast, DiPT displays a more varied affinity profile, with notably higher affinity for the serotonin transporter, suggesting a potential for serotonin reuptake inhibition that is less pronounced with DMT. While both are agonists at 5-HT2A receptors, their differing potencies and activities at other serotonin receptor subtypes and transporters contribute to their distinct pharmacological identities.
For researchers and drug development professionals, these differences are critical. The data presented in this guide can inform the design of experiments aimed at dissecting the specific contributions of various receptor interactions to the overall effects of psychedelic compounds. Furthermore, understanding these structure-activity relationships is essential for the rational design of novel therapeutic agents with improved selectivity and potentially more desirable clinical profiles. The detailed experimental protocols provided offer a foundation for the in-house characterization of these and other novel compounds, ensuring data integrity and reproducibility in the quest to unlock the therapeutic potential of serotonergic modulators.
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DEA. (2022). Schedule of Controlled Substances: Placement of 4-hydroxy-N,N- diisopropyltryptamine (4-OH-DiPT), 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT), 5-methoxy-N,N-diethyltryptamine (5-MeO-DET), and this compound (DiPT) in Schedule I. Federal Register, 87(130), 40756-40765. [Link]
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Stoddart, L. A., et al. (2015). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology, 1335, 15-28. [Link]
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Dean, M. K., et al. (2020). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience, 14, 599-616. [Link]
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Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1-8.3.20. [Link]
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Glatt, S., et al. (2022). Serotonin 1A receptors modulate serotonin 2A receptor-mediated behavioral effects of 5-methoxy-N,N-dimethyltryptamine analogs in mice. bioRxiv. [Link]
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Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1327-1337. [Link]
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Kelly, C. R., et al. (2006). Pharmacological evidence for a functional serotonin-2B receptor in a human uterine smooth muscle cell line. The Journal of pharmacology and experimental therapeutics, 317(2), 837-844. [Link]
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Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science, 6(4), 560-577. [Link]
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JoVE. (2022, July 29). G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview [Video]. YouTube. [Link]
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Cameron, L. P., et al. (2024). RE104: Synthesis and Activity of a Novel Serotonergic Psychedelic Prodrug of 4-Hydroxy- N, N-diisopropyltryptamine. Journal of medicinal chemistry. [Link]
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Dudek, M., et al. (2023). Functional Dimerization of Serotonin Receptors: Role in Health and Depressive Disorders. International Journal of Molecular Sciences, 24(13), 10928. [Link]
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Poulie, C. B. M., et al. (2022). The Psychedelic N,N-Dipropyltryptamine Prevents Seizures in a Mouse Model of Fragile X Syndrome via a Mechanism that Appears Independent of Serotonin and Sigma1 Receptors. ACS Chemical Neuroscience, 13(19), 2824-2834. [Link]
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A Comparative Analysis of Diisopropyltryptamine (DiPT) and Psilocybin on the Auditory Cortex: A Guide for Neuropharmacology and Drug Development
Introduction: The Auditory Enigma of Tryptamines
Within the vast landscape of serotonergic psychedelics, N,N-diisopropyltryptamine (DiPT) presents a unique and compelling anomaly. While classic psychedelics like psilocybin induce profound, multisensory alterations of consciousness, DiPT is distinguished by its remarkably specific effects on the auditory system, producing bizarre distortions of pitch and timbre with minimal visual or cognitive-emotional sequelae at typical doses.[1][2] This selective sensory disruption makes DiPT an invaluable pharmacological tool for interrogating the neural underpinnings of auditory perception.
Psilocybin, the prodrug for the active metabolite psilocin, serves as the archetypal serotonergic psychedelic and has become a focal point of modern neuroscience research for its therapeutic potential.[3][4] Its effects on the brain are global, characterized by altered brain connectivity, ego dissolution, and synesthesia. Recent high-resolution studies in animal models have begun to dissect its specific impact on the auditory cortex, providing a crucial benchmark against which the peculiar effects of DiPT can be compared.[5][6][7]
This guide provides a comparative analysis of DiPT and psilocybin, focusing on their divergent effects on the auditory cortex. We will synthesize findings from preclinical and clinical research, detail relevant experimental methodologies, and explore the underlying neuropharmacological mechanisms. For researchers and drug development professionals, understanding the functional divergence of these two tryptamines offers a unique window into the serotonergic modulation of sensory processing and opens new avenues for therapeutic innovation.
Section 1: Comparative Neuropharmacology
The distinct phenomenological effects of DiPT and psilocybin are rooted in their interactions with central nervous system receptors, primarily within the serotonin (5-hydroxytryptamine, 5-HT) system. Both compounds are agonists at the 5-HT2A receptor, the activation of which is considered necessary for the effects of classic psychedelics.[8][9] However, their complete receptor binding profiles and the downstream signaling cascades they initiate likely hold the key to their unique auditory signatures.
Receptor Binding Profiles
While both molecules target the 5-HT2A receptor, their affinities for this and other serotonin receptor subtypes vary. Psilocin, the active metabolite of psilocybin, demonstrates high affinity for 5-HT2A receptors, and its psychedelic effects in humans correlate directly with cerebral 5-HT2A occupancy.[10] DiPT also acts as a 5-HT2A agonist, and its discriminative stimulus effects in rodents are similar to other 5-HT2A-mediated hallucinogens like LSD and DOM, suggesting a shared primary mechanism.[2][11]
However, subtle differences in affinity for other receptors, such as the 5-HT1A, 5-HT2B, and 5-HT2C subtypes, may contribute to their distinct effects.[1][12] For instance, activation of 5-HT1A receptors can have an inhibitory influence that may modulate the primary effects mediated by 5-HT2A receptors.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT2A | 5-HT1A | 5-HT2C |
|---|---|---|---|
| Psilocin | High Affinity | Moderate Affinity | High Affinity[12] |
| DiPT | Moderate Affinity | Weak Affinity[1] | Moderate Affinity[1] |
Note: This table provides a qualitative summary. Precise Ki values can vary significantly between different assays and tissue preparations. The key takeaway is the differential pattern of affinities.
Signal Transduction Pathways
Activation of the 5-HT2A receptor, a Gq/G11-coupled G protein-coupled receptor (GPCR), canonically initiates the phospholipase C (PLC) signaling cascade.[8][13] This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium and activate protein kinase C (PKC).
It is plausible that DiPT and psilocin exhibit functional selectivity or "biased agonism" at the 5-HT2A receptor, preferentially activating certain downstream pathways over others. This could lead to different patterns of neuronal excitation and plasticity, even when initiated from the same receptor.
Section 2: Effects on Auditory Cortex Function
The most striking divergence between DiPT and psilocybin is observed at the level of sensory processing within the auditory cortex. While DiPT appears to selectively distort the fundamental components of sound, psilocybin seems to alter the contextual processing and integration of auditory information.
Neural Responsiveness and Tuning
Recent studies using two-photon calcium imaging in awake mice have provided unprecedented insight into psilocybin's effects on the primary auditory cortex (A1).
-
Psilocybin: Administration of psilocybin induces a biphasic effect on the amplitude of neural responses to sound.[5][7] Initially, there is a brief period of hyper-responsiveness, followed by a sustained decrease in neural response amplitude approximately 30 minutes post-injection.[5][6] Crucially, despite these changes in response gain, the pure-tone frequency selectivity (tuning) of individual neurons and the overall tonotopic map of the auditory cortex remain stable.[5][7] This suggests that psilocybin does not alter the fundamental encoding of pitch but rather modulates the gain or salience of incoming auditory information.
-
DiPT: Direct electrophysiological data for DiPT is scarce. However, human anecdotal reports consistently describe a lowering of perceived pitch and significant harmonic distortion.[1][14] This strongly implies that, unlike psilocybin, DiPT interferes with the neural mechanisms responsible for encoding frequency itself. A study in mice using the acoustic startle reflex found that DiPT prevented habituation to a repeated tone, suggesting it may disrupt sensory gating or the processing of stimulus familiarity.[14]
Functional Connectivity and Network Dynamics
Psychedelics are known to profoundly alter large-scale brain network dynamics.
-
Psilocybin: At the microcircuit level, psilocybin increases the functional connectivity between neurons in the auditory cortex, as measured by noise correlations.[5][7] This suggests an increase in shared, intrinsic activity within the local network, potentially at the expense of stimulus-driven activity. In human EEG studies, psilocybin has been shown to decrease the power and synchronization of 40 Hz auditory steady-state responses (ASSR), a measure of gamma-band oscillations critical for cognitive processing and sensory binding.[3]
-
DiPT: There is currently no available data on the effects of DiPT on functional connectivity or network oscillations within the auditory cortex. This represents a critical knowledge gap and a promising area for future research.
Table 2: Comparative Summary of Effects on Auditory Cortex
| Feature | Psilocybin | DiPT |
|---|---|---|
| Subjective Effect | Altered sound interpretation, synesthesia | Pitch lowering, harmonic distortion[1][14] |
| Neural Response Amplitude | Biphasic: initial increase, then decrease[5][7] | Unknown (hypothesized alteration) |
| Pure-Tone Frequency Tuning | Stable / Preserved[5][7] | Altered / Distorted (inferred from reports)[1] |
| Functional Connectivity | Increased in A1[5][7] | Unknown |
| Gamma Oscillations (ASSR) | Decreased synchronization[3] | Unknown |
| Habituation to Stimuli | Prevented[15][16] | Prevented[14] |
Note: A key point of convergence is the prevention of habituation, while the key divergence is the effect on frequency tuning.
Section 3: Experimental Methodologies
Investigating the distinct effects of these compounds requires specialized preclinical and clinical research paradigms. Below are protocols for two key experimental approaches.
Protocol: Two-Photon Calcium Imaging in Awake Head-Fixed Mice
This protocol allows for the direct visualization of the activity of hundreds of individual neurons in the auditory cortex of an awake animal responding to auditory stimuli.
Rationale: This technique provides unparalleled spatial and temporal resolution to determine how a pharmacological agent affects response amplitude, frequency tuning, and local network correlations in a specific sensory cortical area.
Step-by-Step Methodology:
-
Animal Preparation: A cranial window is surgically implanted over the primary auditory cortex (A1) of a mouse. A viral vector (e.g., AAV-GCaMP) is injected to express a genetically encoded calcium indicator in cortical neurons. A head-post is affixed for stable, awake imaging.
-
Habituation: The mouse is habituated to head fixation in the imaging setup over several days to minimize stress.
-
Auditory Stimulus Presentation: Pure tones of varying frequencies and intensities are presented to the mouse through a calibrated speaker. Stimulus presentation is controlled by software like MATLAB.[6]
-
Baseline Imaging Session (Pre-Dose): A two-photon microscope is used to record the calcium transients (a proxy for neural activity) from A1 neurons in response to the auditory stimuli.
-
Drug Administration: Psilocybin (e.g., 2 mg/kg, i.p.) or DiPT is administered.[5]
-
Post-Dose Imaging Sessions: Imaging is repeated at specific time points post-injection (e.g., immediately after and 30 minutes after) to capture the time-course of the drug's effects.[6][7]
-
Data Analysis: The recorded imaging data is processed to extract the activity traces of individual neurons. Tuning curves are generated by plotting the response amplitude of each neuron to different sound frequencies. Noise correlations are calculated between pairs of neurons to assess functional connectivity.
Protocol: Auditory Steady-State Response (ASSR) EEG in Humans
This non-invasive protocol measures the brain's ability to synchronize its neural activity to a rhythmic auditory stimulus, providing a proxy for gamma-band oscillations and cortical network integrity.
Rationale: ASSR is a robust measure of cortical function that is disrupted in various neuropsychiatric conditions and is sensitive to pharmacological manipulation. It allows for the translation of preclinical findings on network oscillations to human subjects.
Step-by-Step Methodology:
-
Participant Recruitment: Healthy volunteers are screened for contraindications to psychedelic administration.
-
Study Design: A double-blind, placebo-controlled, crossover design is optimal.[3]
-
EEG Setup: A multi-channel EEG cap is fitted to the participant to record electrical brain activity.
-
Baseline Recording: A pre-drug administration EEG recording is taken while the participant listens to the auditory stimulus. The stimulus typically consists of click trains or amplitude-modulated tones presented at a specific frequency (e.g., 40 Hz).[3]
-
Drug Administration: Participants receive either psilocybin (e.g., 0.26 mg/kg, orally) or a placebo.[3]
-
Peak-Effect Recording: The ASSR recording is repeated during the peak subjective effects of the drug (e.g., 90-120 minutes post-ingestion).
-
Data Analysis: The EEG data is analyzed to determine the phase-locking index (PLI) or evoked power at the stimulus frequency (40 Hz). This quantifies how well the brain's neural activity synchronizes with the sound. These values are then compared between the placebo and psilocybin conditions.
Section 4: Synthesis and Future Directions
The comparison between DiPT and psilocybin illuminates the complex relationship between 5-HT2A receptor agonism and sensory perception.
-
A Tale of Two Mechanisms: Psilocybin appears to act as a "contextual" modulator. It leaves the fundamental encoding of pitch intact but alters the gain and network-level integration of auditory information, likely by increasing the influence of intrinsic cortical activity over stimulus-driven responses.[5][7] This aligns with "relaxed beliefs" or "entropic brain" models of psychedelic action. In contrast, DiPT acts as a "content" modulator, directly interfering with the neural representation of sound frequency. The mechanism for this remains a compelling mystery but could involve specific interactions with ion channels in auditory neurons or unique effects on thalamocortical feedback loops.
-
Convergent Effects on Sensory Gating: Both compounds appear to prevent the normal habituation of auditory cortex neurons to repeated stimuli.[14][15] This shared effect suggests a common mechanism for disrupting sensory gating, potentially leading to a state where stimuli are perpetually processed as novel. This could be a core component of the psychedelic experience, contributing to the sense of wonder and perceptual intensity described by users.
Future Research:
-
Electrophysiology of DiPT: The most urgent need is for direct electrophysiological or two-photon imaging studies of DiPT's effects on the auditory cortex to test the hypothesis that it directly alters frequency tuning.
-
Receptor Pharmacology: A head-to-head comparison of the functional selectivity and downstream signaling profiles of psilocin and DiPT at 5-HT2A and other serotonin receptors is crucial.
-
Human Neuroimaging of DiPT: fMRI or MEG studies in humans could reveal how DiPT's unique auditory effects are represented at the level of whole-brain networks and compare this to the known patterns of psilocybin-induced changes.
By dissecting the functional differences between these two fascinating tryptamines, we can achieve a more granular understanding of how the serotonergic system shapes our sensory world and develop more precise tools to study and potentially treat disorders of auditory processing.
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ProQuest. (2009). The effect of this compound on modified acoustic startle reflex tasks. ProQuest. [Link]
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Nature. (2024). What fMRI studies say about the nature of the psychedelic effect: a scoping review. Translational Psychiatry. [Link]
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Cameron, L. P., & Olson, D. E. (2023). Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action. The Journal of Neuroscience. [Link]
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MDPI. (2023). Silence, Solitude, and Serotonin: Neural Mechanisms Linking Hearing Loss and Social Isolation. International Journal of Molecular Sciences. [Link]
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bioRxiv. (2025). Electrophysiological Mechanisms of Psychedelic Drugs: A Systematic Review. bioRxiv. [Link]
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Ji, W., & Suga, N. (2009). Serotonergic Modulation of Plasticity of the Auditory Cortex Elicited by Fear Conditioning. The Journal of Neuroscience. [Link]
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ResearchGate. (2024). Psilocybin prevents habituation to familiar stimuli and preserves sensitivity to sound following repeated stimulation in mouse primary auditory cortex. ResearchGate. [Link]
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VTechWorks. (2021). Binding Interactions of Psilocin and Serotonin in the 5-HT2A Receptor. Virginia Tech. [Link]
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ResearchGate. (2020). Hallucinogen-like effects of N,N-dipropyltryptamine (DPT): Possible mediation by serotonin 5-HT1A and 5-HT2A receptors in rodents. ResearchGate. [Link]
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Solutions Recovery. (n.d.). DiPT the Auditory Hallucinogen What Is It?. Solutions Recovery. [Link]
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PubMed. (1999). High-affinity agonist binding correlates with efficacy (intrinsic activity) at the human serotonin 5-HT2A and 5-HT2C receptors: evidence favoring the ternary complex and two-state models of agonist action. PubMed. [Link]
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Manzoor, N., & Martin, J. H. (2013). Hearing Loss Alters Serotonergic Modulation of Intrinsic Excitability in Auditory Cortex. Journal of Neurophysiology. [Link]
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A Senior Application Scientist's Guide to Validating N,N-Diisopropyltryptamine Purity
For Researchers, Scientists, and Drug Development Professionals
In any rigorous scientific endeavor involving psychoactive compounds, the certainty of the starting material's purity is not merely a procedural formality—it is the bedrock of valid and reproducible results. N,N-Diisopropyltryptamine (DIPT), a synthetic tryptamine known for its unique auditory effects, is no exception.[1] Impurities arising from synthesis, degradation, or storage can drastically alter its pharmacological and toxicological profile, leading to misleading data and potential safety hazards.
This guide provides an in-depth comparison of analytical methodologies for validating DIPT purity. It moves beyond a simple listing of steps to explain the underlying scientific principles and rationale, empowering researchers to make informed decisions for their specific applications. The protocols described herein are designed as self-validating systems, incorporating best practices in line with established guidelines to ensure data integrity.
The Cornerstone of Purity Analysis: Certified Reference Standards
Before any analysis can begin, a Certified Reference Material (CRM) or a well-characterized reference standard of DIPT is indispensable. A CRM is a highly purified and characterized substance that serves as a benchmark for both qualitative identification and quantitative measurement.[2] Its use allows for the direct comparison of your test sample, ensuring that what you are measuring is indeed DIPT and enabling the accurate quantification of its purity.
Why it's critical: Without a reference standard, any analytical signal is ambiguous. Co-eluting impurities in chromatography or overlapping signals in spectroscopy could be misidentified as the main compound, leading to a significant overestimation of purity. Sourcing a CRM from an accredited vendor like Cayman Chemical, Cerilliant, or LGC Standards ensures that the material has been produced and certified under stringent quality management systems such as ISO 17034.[1][3][4]
Comparative Analysis of Purity Determination Methods
Several analytical techniques can be employed to assess DIPT purity. The choice of method often depends on the available instrumentation, the required level of accuracy, and the specific impurities that need to be detected.
| Method | Principle | Strengths | Weaknesses | Best For |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Differential partitioning of analytes between a stationary and mobile phase. | Robust, reproducible, widely available, excellent for quantifying known and unknown impurities. | Requires chromophore for detection; may not detect non-UV active impurities. | Routine quality control, stability studies, and quantification of UV-active impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity and selectivity; provides structural information for impurity identification.[5] | Requires analytes to be volatile and thermally stable; derivatization may be necessary.[5] | Identification of unknown volatile impurities and trace-level analysis. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of atomic nuclei. | "Absolute" quantification without a specific reference standard for each impurity; non-destructive.[6][7] | Lower sensitivity than chromatographic methods; requires a high-purity internal standard. | Orthogonal validation of purity, quantification of non-chromophoric impurities, and certifying reference materials. |
Visualizing the Purity Validation Workflow
The overall process of validating DIPT purity can be visualized as a systematic workflow, ensuring all critical steps are addressed.
Caption: Workflow for DIPT Purity Validation.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments discussed. These protocols are based on established methods for tryptamine analysis and adhere to validation principles outlined by bodies such as the USP and ICH.[8][9][10]
Protocol 1: Purity Determination by HPLC-UV
This method is ideal for quantifying DIPT and its UV-active impurities. The principle of this self-validating system lies in system suitability testing, ensuring the chromatographic system is performing adequately before sample analysis.
1. Materials and Reagents:
-
DIPT Certified Reference Standard
-
DIPT Test Sample
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Acetate
-
Deionized Water (18.2 MΩ·cm)
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size[11]
-
Mobile Phase: Methanol:Acetonitrile:0.025M Ammonium Acetate (5:30:65 v/v/v)[11]
-
Flow Rate: 1.0 mL/min[11]
-
Column Temperature: 25°C[11]
-
Detection Wavelength: 280 nm[11]
-
Injection Volume: 5 µL[11]
3. System Suitability:
-
Rationale: To verify that the resolution and reproducibility of the chromatographic system are adequate for the analysis to be done.
-
Procedure: Prepare a solution containing DIPT reference standard and a known, closely eluting impurity (if available). Inject five replicate injections.
-
Acceptance Criteria (as per USP <621>):
-
Relative Standard Deviation (RSD) of the peak area for the five replicate injections should be ≤ 2.0%.
-
Tailing factor for the DIPT peak should be ≤ 2.0.
-
Theoretical plates for the DIPT peak should be ≥ 2000.
-
4. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the DIPT reference standard in methanol to a final concentration of 0.5 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the DIPT test sample in methanol to a final concentration of 0.5 mg/mL.
5. Analysis and Calculation:
-
Inject the standard solution followed by the sample solution.
-
Identify the DIPT peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of DIPT Peak / Total Area of All Peaks) x 100
-
Protocol 2: Impurity Identification by GC-MS
This protocol is designed to identify potential volatile or semi-volatile impurities that may not be apparent by HPLC-UV.
1. Materials and Reagents:
-
DIPT Test Sample
-
Methylene Chloride (GC Grade)
-
Anhydrous Sodium Sulfate
-
0.2 N Sodium Hydroxide (NaOH)
2. Sample Preparation (Free Base Extraction):
-
Rationale: To ensure the tryptamine is in its more volatile free base form for GC analysis.
-
Procedure:
-
Dissolve ~1 mg of the DIPT sample in 1.5 mL of deionized water.
-
Add 20 µL of 0.2 N NaOH to basify the solution.[12]
-
Add 1.5 mL of methylene chloride and vortex for 1 minute to extract the DIPT free base.[12]
-
Transfer the organic layer (bottom) to a clean vial and dry it over anhydrous sodium sulfate.[12]
-
3. GC-MS Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[12]
-
Inlet Temperature: 280°C[12]
-
Injection Volume: 1 µL (split ratio 2:1)[12]
-
Oven Program: Initial temperature 50°C for 1 min, then ramp at 10°C/min to 310°C and hold for 3 min.[12]
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Scan Range: m/z 35-400[12]
4. Data Analysis:
-
Identify the main DIPT peak based on its mass spectrum.
-
Analyze the mass spectra of any smaller peaks and compare them against spectral libraries (e.g., NIST, Wiley) to tentatively identify impurities. Common impurities could be related to starting materials or by-products from the synthesis.[13]
Protocol 3: Orthogonal Purity Verification by qNMR
qNMR provides a fundamentally different and powerful way to assess purity, as it is not dependent on the response factor of impurities.[6][14] It quantifies the DIPT molecule directly against a high-purity, stable internal standard.
1. Materials and Reagents:
-
DIPT Test Sample
-
High Purity Internal Standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated Solvent (e.g., DMSO-d6, Methanol-d4)
2. Procedure:
-
Rationale: To obtain an absolute purity value based on the molar ratio of the analyte to a certified internal standard.
-
Sample Preparation:
-
Accurately weigh about 10 mg of the DIPT test sample into a vial.
-
Accurately weigh about 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent.
-
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum under quantitative conditions. This requires a sufficient relaxation delay (D1, typically 5 times the longest T1 relaxation time) to ensure complete signal relaxation for accurate integration.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved, non-overlapping signal for DIPT and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Conclusion: An Integrated Approach to Purity Validation
No single analytical method can provide a complete picture of a compound's purity. A robust validation strategy for this compound employs an integrated approach. HPLC-UV serves as the primary workhorse for routine quality control and quantification. GC-MS provides an orthogonal separation and powerful identification capabilities for volatile impurities. Finally, qNMR offers an absolute and confirmatory assessment of molar purity, providing the highest level of analytical certainty. By combining these methodologies and adhering to rigorous, self-validating protocols, researchers can ensure the integrity of their materials and the reliability of their scientific outcomes.
References
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- Tobin, J. Quantitative NMR Spectroscopy. Acanthus Research. 2022-06-24.
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- Analytical Chemistry of Synthetic Routes to Psychoactive Tryptamines. Part I. Characterisation of the Speeter and Anthony Synthetic Route to 5-methoxy-N,N-diisopropyltryptamine Using ESI-MS-MS and ESI-TOF-MS. PubMed.
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Navigating the Maze: A Comparative Guide to the Cross-reactivity of N,N-Diisopropyltryptamine in Immunoassays
For researchers, scientists, and drug development professionals navigating the complexities of analytical toxicology and pharmacology, understanding the behavior of novel psychoactive substances (NPS) within standard screening methodologies is paramount. N,N-Diisopropyltryptamine (DiPT), a unique tryptamine known for its primarily auditory hallucinogenic effects, presents a distinct challenge to routine drug screening. This guide provides an in-depth technical comparison of DiPT's cross-reactivity in common immunoassays, supported by experimental data, to aid in the accurate interpretation of screening results and to inform the development of more specific detection methods.
The crux of the Matter: Why Immunoassay Cross-Reactivity Matters
Immunoassays are the workhorses of preliminary drug screening due to their speed, cost-effectiveness, and high-throughput capabilities.[1] These assays rely on the principle of competitive binding, where an antibody specific to a target drug or drug class competes for binding with the drug present in a sample and a labeled drug conjugate.[2] A positive result is typically indicated by a signal change when the drug in the specimen displaces the labeled conjugate from the antibody.
However, the specificity of these antibodies is not absolute. Cross-reactivity occurs when a substance structurally similar to the target analyte can also bind to the antibody, potentially leading to a false-positive result.[3] For emerging designer drugs like DiPT, which are not the intended targets of most commercial immunoassays, the potential for cross-reactivity is a significant concern that can complicate clinical diagnoses and forensic investigations.
Decoding the Structure: this compound (DiPT)
To understand the potential for cross-reactivity, we must first examine the molecular structure of DiPT. DiPT is a derivative of tryptamine, characterized by two isopropyl groups attached to the terminal nitrogen of the ethylamine side chain. This bulky substitution pattern is a key feature that influences its interaction with antibodies designed to detect other tryptamines or structurally related compounds like amphetamines.
Caption: Chemical structure of this compound (DiPT).
The Metabolic Dimension: Predicting Cross-Reactivity of DiPT Metabolites
When assessing immunoassay cross-reactivity, it is crucial to consider not only the parent drug but also its metabolites, which may be present in urine at higher concentrations and for longer durations. While specific metabolism studies on DiPT are limited, data from its close structural analog, 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT), provide valuable insights.
Major metabolic pathways for 5-MeO-DiPT include:
-
O-demethylation to form 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT).[4][5]
-
Hydroxylation of the indole ring, for instance at the 6-position to form 6-hydroxy-5-methoxy-N,N-diisopropyltryptamine (6-OH-5-MeO-DIPT).[4][5]
-
N-dealkylation of the isopropyl groups to form 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT).[4][5]
It is plausible that DiPT undergoes similar metabolic transformations, including hydroxylation of the indole ring and N-dealkylation of the isopropyl side chains. These metabolites, which retain the core tryptamine structure, could also contribute to cross-reactivity in immunoassays.
Caption: Predicted metabolic pathways of this compound (DiPT).
Experimental Evidence: Cross-Reactivity of DiPT in Commercial Immunoassays
A key study by Regester et al. (2014) investigated the cross-reactivity of 94 designer drugs, including DiPT, on five commercially available immunoassay screening kits.[1] The results for DiPT are summarized in the table below. It is important to note that a high concentration of DiPT (100 µg/mL) was used to assess cross-reactivity, which is significantly higher than typical therapeutic or recreational doses.
| Immunoassay Kit | Target Analyte(s) | DiPT Concentration Tested | Result | Lowest Concentration for Positive Result (µg/mL) |
| Microgenics DRI® Ecstasy Enzyme Assay | MDMA/Ecstasy | 100 µg/mL | Negative | > 100 |
| Microgenics DRI® Phencyclidine Enzyme Assay | Phencyclidine (PCP) | 100 µg/mL | Negative | > 100 |
| Lin-Zhi Methamphetamine Enzyme Immunoassay | Methamphetamine | 100 µg/mL | Negative | > 100 |
| Siemens/Syva® EMIT®II Plus Amphetamines Assay | Amphetamines | 100 µg/mL | Negative | > 100 |
| CEDIA® DAU Amphetamine/Ecstasy Assay | Amphetamine/Ecstasy | 100 µg/mL | Negative | > 100 |
Data adapted from Regester et al., Journal of Analytical Toxicology, 2014. [1]
The study found that at a concentration of 100 µg/mL, This compound did not produce a positive result on any of the five tested immunoassays .[1] This suggests a low potential for cross-reactivity of the parent DiPT molecule in these specific assays, which are primarily designed to detect amphetamines, MDMA, and PCP. The bulky diisopropyl substitutions on the nitrogen atom of the tryptamine side chain likely hinder its binding to the antibodies used in these kits, which are optimized for the smaller substituent patterns of their target analytes.
A Practical Guide: Experimental Protocol for Assessing DiPT Cross-Reactivity
For laboratories that wish to validate the cross-reactivity of DiPT or its potential metabolites in their specific immunoassay systems, the following experimental protocol provides a robust framework.
Objective: To determine the cross-reactivity of this compound (DiPT) and its potential metabolites in a specific immunoassay.
Materials:
-
This compound (DiPT) standard (certified reference material)
-
Potential DiPT metabolites (if available)
-
Drug-free urine (certified negative for the analyte of interest)
-
The immunoassay kit to be tested (e.g., ELISA, EMIT, CEDIA)
-
Appropriate instrumentation for the chosen immunoassay (e.g., microplate reader, clinical chemistry analyzer)
-
Pipettes, tubes, and other standard laboratory equipment
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a high-concentration stock solution of DiPT (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
If available, prepare stock solutions of potential DiPT metabolites in a similar manner.
-
-
Preparation of Spiked Urine Samples:
-
Create a serial dilution of the DiPT stock solution into drug-free urine to achieve a range of concentrations (e.g., from 1 ng/mL to 100 µg/mL).
-
The concentration range should encompass both physiologically relevant concentrations and the higher concentrations used in cross-reactivity studies.
-
Prepare a negative control (drug-free urine with solvent) and positive controls using the assay's target analyte at known concentrations (e.g., cutoff concentration, 2x cutoff).
-
-
Immunoassay Analysis:
-
Follow the manufacturer's instructions for the specific immunoassay kit.
-
Run the negative controls, positive controls, and the series of DiPT-spiked urine samples in the assay.
-
Perform each measurement in triplicate to ensure reproducibility.
-
-
Data Analysis and Interpretation:
-
Calculate the mean and standard deviation for the signal of each sample.
-
Determine the concentration at which DiPT produces a positive result according to the assay's cutoff criteria.
-
Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (Concentration of target analyte at cutoff / Lowest concentration of DiPT giving a positive result) x 100
-
Caption: Experimental workflow for assessing DiPT cross-reactivity.
Alternative and Confirmatory Methodologies
Given the low cross-reactivity of DiPT in the tested immunoassays, it is likely to be missed in routine screenings. Therefore, more specific and sensitive analytical techniques are necessary for its unambiguous identification and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A gold-standard confirmatory technique that separates compounds based on their volatility and then identifies them based on their mass-to-charge ratio and fragmentation patterns.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Another powerful confirmatory method that offers high sensitivity and specificity, particularly for non-volatile and thermally labile compounds. LC-MS/MS is increasingly the method of choice in forensic and clinical toxicology.[6]
Conclusion and Future Directions
The available experimental data indicates that this compound exhibits low to negligible cross-reactivity in several common commercial immunoassays designed for the detection of amphetamines, MDMA, and PCP. This underscores the potential for DiPT use to go undetected in standard drug screening panels. The bulky diisopropyl substitutions on the tryptamine side chain are the likely reason for this lack of antibody recognition.
For researchers and clinicians, a negative immunoassay result does not definitively rule out the presence of DiPT or other novel psychoactive substances. When DiPT use is suspected based on clinical presentation or other evidence, more specific and sensitive confirmatory methods such as GC-MS or LC-MS/MS are essential for accurate identification.
Future research should focus on:
-
Characterizing the full metabolic profile of DiPT in humans to identify major urinary metabolites and assess their potential for immunoassay cross-reactivity.
-
Developing specific immunoassays for DiPT and its metabolites to improve screening capabilities for this and other emerging tryptamines.
-
Continuously evaluating the cross-reactivity of new psychoactive substances in existing immunoassays to keep pace with the evolving landscape of designer drugs.
By understanding the limitations of current screening tools and employing appropriate analytical strategies, the scientific community can better address the challenges posed by novel psychoactive substances like this compound.
References
-
Kamata, T., Katagi, M., Tsuchihashi, H., et al. (2006). Metabolism of the psychotomimetic tryptamine derivative 5-methoxy-N,N-diisopropyltryptamine in humans: identification and quantification of its urinary metabolites. Drug Metabolism and Disposition, 34(7), 1143-1151. [Link]
-
Regester, L. E., Chmiel, J. D., Vorce, S. P., & Levine, B. (2014). Determination of designer drug cross-reactivity on five commercial immunoassay screening kits. Journal of analytical toxicology, 38(9), 633–639. [Link]
-
SPINREACT. (2014). One Step Drug Screen Test Device (Urine) Package Insert. [Link]
-
Kamata, T., Katagi, M., Tsuchihashi, H., et al. (2006). Urinary Excretion Profiles of 5-Methoxy-N,N-diisopropyltryptamine and Its Relevant Metabolites in Humans. Journal of Health Science, 52(4), 381-387. [Link]
- Moeller, K. E., Lee, K. C., & Kissack, J. C. (2008). Urine drug screening: practical guide for clinicians. Mayo Clinic proceedings, 83(1), 66–76.
-
Siemens Healthineers. (n.d.). EMIT® II Plus Amphetamines Assay. [Link]
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Russo, G., Ciambrone, L., Bilel, S., et al. (2020). Toxicology and Analysis of Psychoactive Tryptamines. International journal of molecular sciences, 21(23), 9279. [Link]
-
Melanson, S. E. (2014). False-positive interferences of common urine drug screen immunoassays: a review. Journal of analytical toxicology, 38(7), 387-391. [Link]
-
Verstraete, A. G., & van de Voorde, W. (2000). Comparison of the sensitivity and specificity of six immunoassays for the detection of amphetamines in urine. Journal of analytical toxicology, 24(5), 334–338. [Link]
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Alkemist Labs. (n.d.). Psychedelics Testing. [Link]
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A Comparative Analysis of the Neurotoxic Potential: N,N-Diisopropyltryptamine vs. 5-MeO-DiPT
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the neurotoxic potential of two structurally related tryptamines: N,N-Diisopropyltryptamine (DiPT) and 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT). While both compounds are recognized for their psychoactive properties, the extent of their neurotoxicity appears to differ significantly based on available research. This document synthesizes current experimental data to offer a comprehensive overview for the scientific community.
Introduction
This compound (DiPT) and 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT) are synthetic tryptamines that have garnered interest within psycho-pharmacological research. DiPT is notable for its unusual auditory distortions, while 5-MeO-DiPT ("Foxy Methoxy") is known for its hallucinogenic and entactogen-like effects.[1][2][3] Despite their structural similarities, emerging evidence suggests a marked difference in their neurotoxic profiles, with 5-MeO-DiPT demonstrating a concerning potential for neuronal damage. This guide will delve into the known mechanisms of action, metabolism, and direct experimental evidence of neurotoxicity for each compound.
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT): A Profile of Neurotoxicity
Current research strongly indicates that 5-MeO-DiPT possesses neurotoxic properties, particularly targeting the serotonergic system.[1] In vivo studies in rodents have revealed significant and lasting adverse effects on the brain.
Serotonergic and Dopaminergic System Alterations
5-MeO-DiPT acts as a non-selective serotonin receptor agonist, with a notable affinity for 5-HT1A and 5-HT2A receptors.[1][4] It is also a potent serotonin transporter (SERT) inhibitor.[5][6][7] This dual action can lead to elevated extracellular serotonin levels.[1][5][6] While this contributes to its acute psychoactive effects, chronic or high-dose exposure is associated with long-term disruptions.
Studies in rats have shown that administration of 5-MeO-DiPT can lead to substantial reductions in cortical and hippocampal serotonin levels, analogous to the neurotoxic effects observed with MDMA, although described as less severe.[1] Furthermore, 5-MeO-DiPT has been shown to increase dopamine release in the striatum, nucleus accumbens, and frontal cortex at higher doses.[5] A decrease in dopamine and its metabolites at later time points suggests potential damage to dopamine terminals or adaptive changes in dopamine turnover.[5][6]
Evidence of Oxidative Stress and DNA Damage
A significant concern regarding 5-MeO-DiPT is its potential to induce oxidative stress and genotoxicity. In vivo studies using the comet assay have demonstrated that a single dose of 5-MeO-DiPT can cause DNA single and double-strand breaks in the rat cortex.[5][6] Worryingly, this damage was found to persist for up to 60 days after administration, indicating a marked and long-lasting neurotoxic effect.[5][6] This suggests that 5-MeO-DiPT may contribute to neuronal damage through the generation of reactive oxygen species.
Cognitive and Behavioral Deficits
The neurochemical and structural changes induced by 5-MeO-DiPT have been linked to lasting cognitive and behavioral impairments. Administration of 5-MeO-DiPT to adolescent rodents has been shown to produce deficits in cognitive flexibility, attention, and spatial navigation performance in adulthood.[1][8] These findings highlight the potential for long-term adverse consequences following exposure, particularly during critical periods of brain development.[9]
Human Case Reports
Several severe and fatal intoxications associated with 5-MeO-DiPT have been reported in humans.[1][10][11] These cases often involve multi-organ toxicity, and in some instances, death has been attributed to acute cardiac failure due to neurotoxicity.[10] While anecdotal, a user report of a massive overdose described a "psychedelic coma" and persistent fatigue, underscoring the potential for severe adverse effects at high doses.[12]
This compound (DiPT): An Unclear Neurotoxic Profile
In stark contrast to 5-MeO-DiPT, there is a significant lack of direct experimental evidence regarding the neurotoxicity of DiPT. The majority of research on DiPT has focused on its unique auditory effects and its pharmacological profile as a serotonin receptor agonist.[2][3]
Pharmacological Profile
DiPT acts as an agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors, with weaker activity at the 5-HT1A receptor.[3] It is also a weak serotonin reuptake inhibitor.[3] While it shares the 5-HT2A agonism with many classic hallucinogens, the specific mechanisms underlying its distinct auditory effects remain unknown.[3] Interestingly, at high doses, DiPT has been reported to cause seizures in mice, indicating complex dose-dependent effects on the central nervous system.[13]
Absence of Neurotoxicity Studies
Comparative Summary
| Feature | 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT) | This compound (DiPT) |
| Primary Psychoactive Effects | Hallucinogenic, entactogen-like, tactile enhancement[1] | Auditory distortions (pitch decrease, harmonic distortion)[3] |
| Mechanism of Action | 5-HT1A & 5-HT2A agonist, potent SERT inhibitor[1][4][5][6][7] | 5-HT2A, 5-HT2B, 5-HT2C agonist, weak 5-HT1A activity, weak SERT inhibitor[3] |
| Neurotransmitter Effects | Decreases serotonin levels long-term, increases acute dopamine release[1][5][6] | Limited data; likely modulates serotonergic systems[13] |
| Evidence of Neurotoxicity | Yes. Induces DNA damage, oxidative stress, and long-term cognitive deficits in rodents.[1][5][6] Associated with fatal and non-fatal intoxications in humans.[1][10][11] | No direct evidence. Lack of studies investigating neurotoxic potential. |
Experimental Protocols for Neurotoxicity Assessment
To facilitate further research into the comparative neurotoxicity of these compounds, the following are detailed methodologies for key experiments.
In Vitro Neuronal Cell Viability Assay
This protocol is designed to assess the direct cytotoxic effects of the compounds on cultured neurons.
-
Cell Culture: Plate primary cortical neurons in 96-well plates at an optimal seeding density (e.g., 25,000 cells per well) and culture for 5 days to allow for differentiation.[14]
-
Compound Exposure: Prepare serial dilutions of DiPT and 5-MeO-DiPT in culture medium. Replace the existing medium with the compound-containing medium and incubate for a predetermined period (e.g., 24, 48 hours).
-
Viability Staining:
-
Prepare a staining solution containing Calcein-AM (for live cells) and Ethidium Homodimer-1 (EthD-1) (for dead cells).[15][16]
-
Remove the culture medium and wash the cells with D-PBS.[17]
-
Add the staining solution to each well and incubate for 15-30 minutes at room temperature, protected from light.[15][17]
-
-
Analysis: Quantify the green (live cells) and red (dead cells) fluorescence using a fluorescence microplate reader or by imaging with a fluorescence microscope.[14][17] The ratio of live to dead cells will determine the dose-dependent cytotoxicity of each compound.
In Vivo Assessment of DNA Damage (Comet Assay)
This protocol details the procedure for measuring DNA strand breaks in brain tissue following in vivo exposure.
-
Animal Dosing: Administer single doses of DiPT or 5-MeO-DiPT (e.g., 2.5, 5, and 10 mg/kg) to rodents.[5] A control group should receive a vehicle injection.
-
Tissue Collection: At specified time points post-administration (e.g., 72 hours and 60 days), euthanize the animals and dissect the brain, isolating the cortex.[5]
-
Cell Lysis and Electrophoresis:
-
Prepare a single-cell suspension from the cortical tissue.
-
Embed the cells in a low-melting-point agarose on a microscope slide.
-
Lyse the cells with a high-salt and detergent solution to remove membranes and cytoplasm, leaving the DNA.
-
Subject the slides to alkaline electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail".
-
-
Visualization and Analysis:
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using appropriate software. The "tail moment" is a common metric.[5]
-
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway for 5-MeO-DiPT-Induced Neurotoxicity
Caption: Proposed mechanism of 5-MeO-DiPT neurotoxicity.
Comparative Experimental Workflow for Neurotoxicity Assessment
Caption: Workflow for comparing DiPT and 5-MeO-DiPT neurotoxicity.
Conclusion and Future Directions
The available scientific evidence strongly suggests that 5-MeO-DiPT possesses significant neurotoxic potential, characterized by its ability to damage the serotonergic system, induce DNA damage, and cause long-term cognitive deficits. In contrast, there is a notable absence of research into the neurotoxicity of DiPT.
This guide highlights a critical need for further investigation into the safety profile of DiPT. Researchers are encouraged to utilize the outlined experimental protocols to assess the potential for DiPT to induce neuronal damage. A direct, systematic comparison of these two compounds is warranted to fully understand their structure-activity relationships with respect to neurotoxicity. Such research is essential for informing both the scientific community and public health discourse on the potential risks associated with these psychoactive substances.
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Noworyta-Sokołowska, K., Kamińska, K., Kreczko, J., Gołembiowska, K. (2016). Neurotoxic Effects of 5-MeO-DIPT: A Psychoactive Tryptamine Derivative in Rats. Neurotoxicity Research, 30(4), 606-619. [Link]
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Tanaka, E., Kamata, T., Katagi, M., Tsuchihashi, H., & Honda, K. (2006). A fatal poisoning with 5-methoxy-N,N-diisopropyltryptamine, Foxy. Forensic Science International, 163(1-2), 152-154. [Link]
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Kamata, T., Shima, N., Zaitsu, K., et al. (2006). Metabolism of the psychotomimetic tryptamine derivative 5-methoxy-N,N-diisopropyltryptamine in humans: identification and quantification of its urinary metabolites. Journal of Analytical Toxicology, 30(6), 373-379. [Link]
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Skelton, M. R., Williams, M. T., & Vorhees, C. V. (2009). Comparison of the developmental effects of 5-methoxy-N, N-diisopropyltryptamine (Foxy) to (±)-3,4-methylenedioxymethamphetamine (ecstasy) in rats. Psychopharmacology, 204(2), 287-297. [Link]
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Li, K., Li, N., Xu, P., et al. (2023). Effects of three tryptamines: alpha-methyltryptamine, 5-methoxy-alpha-methyltryptamine, and 5-methoxy- N , N -diisopropyltryptamine on acute toxicity, locomotor activity, and hallucinogenic behavior in mice. Behavioural Pharmacology, 34(2 & 3), 105-113. [Link]
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A Comparative Guide to the Head-Twitch Response Induced by DiPT and Other Serotonergic Hallucinogens in Mice
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The head-twitch response (HTR) in mice is a critical preclinical behavioral assay used to evaluate the potential hallucinogenic activity of novel compounds. This rapid, involuntary head movement is a reliable behavioral proxy for the activation of the serotonin 2A (5-HT2A) receptor, the primary target of classic serotonergic hallucinogens. While compounds like psilocybin and 2,5-dimethoxy-4-iodoamphetamine (DOI) are well-characterized in this paradigm, the unique tryptamine N,N-diisopropyltryptamine (DiPT) presents a distinct profile. This guide provides a comprehensive comparison of DiPT with other key serotonergic hallucinogens, focusing on their efficacy and potency in inducing the HTR, underpinned by their pharmacological characteristics and the detailed experimental protocols required for robust and reproducible preclinical assessment.
Introduction: The Head-Twitch Response as a Behavioral Biomarker
The head-twitch response is a rapid, side-to-side rotational head movement observed in rodents following the administration of serotonergic hallucinogens.[1][2] This behavior is a well-established in vivo assay for assessing the activation of the 5-HT2A receptor.[2][3] A strong correlation exists between the potency of a compound to induce the HTR in mice and its hallucinogenic potency in humans, making the HTR a valuable tool in the early stages of drug discovery and development for psychiatric and neurological disorders.[3][4][5] The response is quantifiable and can be reliably blocked by 5-HT2A antagonists, further validating its use as a specific behavioral marker.[6]
Pharmacological Profiles: A Tale of Two Receptor Affinities
The hallucinogenic effects of compounds like DiPT, psilocybin (metabolized to psilocin), and DOI are primarily mediated by their agonist activity at the 5-HT2A receptor. However, their affinity for other serotonin receptor subtypes can modulate their overall pharmacological profile and behavioral effects.
This compound (DiPT) is a tryptamine derivative with unique auditory-distorting effects in humans. Its pharmacological profile reveals a complex interaction with multiple serotonin receptors. While it acts as a 5-HT2A agonist to induce the head-twitch response, its affinity for other receptors, such as the 5-HT1A receptor, may influence the overall behavioral output.[6]
In comparison, psilocin, the active metabolite of psilocybin, and DOI, a potent phenylalkylamine hallucinogen, are also classic 5-HT2A agonists. The table below, compiled from a comprehensive study by Ray (2010), outlines the binding affinities (Ki, nM) of these compounds for the human 5-HT2A receptor, providing a basis for understanding their relative potencies.
| Compound | 5-HT2A Ki (nM) |
| DiPT | 130 |
| Psilocin | 130 |
| DOI | 0.7 |
Data sourced from Ray (2010)
This data indicates that while DiPT and psilocin have comparable affinities for the 5-HT2A receptor, DOI exhibits a significantly higher affinity. This difference in receptor binding is a key factor influencing their respective potencies in inducing the head-twitch response.
Head-to-Head Comparison: Potency in the Head-Twitch Response Assay
The potency of a compound in the HTR assay is typically expressed as its ED50 value, the dose required to elicit a half-maximal response. The following table summarizes the ED50 values for DiPT, psilocybin, and DOI in inducing the head-twitch response in male C57BL/6J mice, a commonly used inbred strain in psychedelic research.
| Compound | ED50 (mg/kg) | ED50 (µmol/kg) | Reference |
| DiPT | 1.83 | 6.34 | Halberstadt et al. (2020)[3] |
| Psilocybin | ~1.0 | ~2.5 | Various |
| DOI | ~0.3 | ~0.7 | Various |
Note: ED50 values can vary slightly between studies due to minor differences in experimental protocols.
These data demonstrate that DOI is the most potent of the three compounds in inducing the HTR, followed by psilocybin, and then DiPT. The lower potency of DiPT in the HTR assay, despite its similar 5-HT2A receptor affinity to psilocin, may be attributed to various factors including its pharmacokinetics, metabolism, and interactions with other receptor systems that could modulate the 5-HT2A-mediated response.
The Underlying Mechanism: 5-HT2A Receptor Signaling Cascade
The induction of the head-twitch response by serotonergic hallucinogens is initiated by the binding of these compounds to the 5-HT2A receptor, a G protein-coupled receptor (GPCR). This binding event triggers a cascade of intracellular signaling events, primarily through the Gq/11 pathway.
Caption: 5-HT2A Receptor Signaling Pathway.
Upon activation, the Gq/11 protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These downstream events ultimately lead to increased neuronal excitability in specific brain regions, culminating in the observable head-twitch response.
Experimental Protocol: A Step-by-Step Guide to the Head-Twitch Response Assay
Reproducibility and accuracy are paramount in preclinical behavioral studies. The following is a detailed protocol for conducting the head-twitch response assay in C57BL/6J mice.
Materials:
-
Male C57BL/6J mice (8-12 weeks old)
-
Test compounds (DiPT, psilocybin, DOI) dissolved in an appropriate vehicle (e.g., saline)
-
Vehicle control
-
Standard laboratory mouse cages
-
Video recording equipment or a magnetometer-based detection system
-
Data analysis software
Procedure:
-
Acclimation: Allow mice to acclimate to the housing facility for at least one week before the experiment. On the day of the experiment, transfer the mice to the testing room and allow them to acclimate for at least 60 minutes.
-
Habituation: Place each mouse individually into a clean, standard laboratory cage. Allow for a 10-30 minute habituation period before drug administration.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous). The volume of injection should be consistent across all animals (e.g., 10 ml/kg).
-
Observation Period: Immediately after injection, begin recording the behavior of the mice. The observation period typically lasts for 30-60 minutes.
-
Data Quantification:
-
Manual Scoring: A trained observer, blind to the experimental conditions, manually counts the number of head twitches for each mouse. A head twitch is defined as a rapid, spasmodic, side-to-side movement of the head that is not associated with grooming or exploratory behavior.
-
Automated Detection: Utilize a magnetometer-based system or video analysis software to automatically detect and quantify head twitches.[7]
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the dose-response relationship for each compound and to compare the effects of different treatments.
Caption: Experimental Workflow for HTR Assay.
Conclusion
The head-twitch response in mice remains an indispensable tool for the preclinical evaluation of serotonergic hallucinogens. This guide has provided a comparative analysis of DiPT with the well-characterized hallucinogens, psilocybin and DOI. While all three compounds induce the HTR through activation of the 5-HT2A receptor, they exhibit distinct potencies, with DOI being the most potent and DiPT the least. These differences are likely attributable to a combination of factors, including their respective affinities for the 5-HT2A receptor and their broader pharmacological profiles. The detailed experimental protocol provided herein serves as a foundation for researchers to conduct robust and reproducible HTR studies, contributing to a deeper understanding of the mechanisms of both established and novel psychoactive compounds.
References
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Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727–739.[1][7]
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Halberstadt, A. L., Chatha, M., Klein, A. K., Wallach, J., & Brandt, S. D. (2020). Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species. Neuropsychopharmacology, 45(8), 1396–1404.[3][4][5][8]
- Halberstadt, A. L., et al. (2022). Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines. Psychopharmacology, 239(1), 115-126.
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de la Fuente Revenga, M., et al. (2019). Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection. Journal of Neuroscience Methods, 328, 108428.[9]
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Fantegrossi, W. E., et al. (2006). Hallucinogen-like actions of 5-methoxy-N,N-diisopropyltryptamine in mice and rats. Pharmacology Biochemistry and Behavior, 83(1), 122-129.[6]
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Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727–739.[10]
-
Halberstadt, A. L., et al. (2022). Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines. Psychopharmacology, 239(1), 115-126.[11]
- de la Fuente Revenga, M., et al. (2019). Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection. Journal of Neuroscience Methods, 328, 108428.
-
Halberstadt, A. L., Chatha, M., Klein, A. K., Wallach, J., & Brandt, S. D. (2020). Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species. Neuropsychopharmacology, 45(8), 1396–1404.[4]
-
Halberstadt, A. L., et al. (2022). Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines. Psychopharmacology, 239(1), 115-126.[12]
-
Halberstadt, A. L., Chatha, M., Klein, A. K., Wallach, J., & Brandt, S. D. (2020). Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species. Neuropsychopharmacology, 45(8), 1396–1404.[8]
-
Halberstadt, A. L., Chatha, M., Klein, A. K., Wallach, J., & Brandt, S. D. (2020). Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species. Neuropsychopharmacology, 45(8), 1396–1404.[5]
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Canal, C. E., & Morgan, D. (2012). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: A comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Drug Testing and Analysis, 4(7-8), 556-574.[13]
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Halberstadt, A. L., et al. (2022). Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines. Psychopharmacology, 239(1), 115-126.[14]
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Comparative study of the subjective effects of DiPT and LSD
A Comparative Guide to the Subjective Effects of Diisopropyltryptamine (DiPT) and Lysergic Acid Diethylamide (LSD)
Executive Summary
This guide provides a detailed comparative analysis of the subjective effects of two psychoactive tryptamines: N,N-diisopropyltryptamine (DiPT) and lysergic acid diethylamide (LSD). While both compounds are classified as serotonergic psychedelics, their phenomenological profiles are remarkably distinct. DiPT is notable for its unusual and potent effects on the auditory system, often with minimal visual or cognitive alterations at typical doses.[1][2] In stark contrast, LSD is characterized by profound changes in visual perception, thought processes, and emotional state.[3][4] This document synthesizes available data to elucidate these differences, outlines the pharmacological underpinnings, and provides standardized methodologies for future comparative research.
Introduction: Two Tryptamines, Two Distinct Experiences
The study of psychedelic compounds offers a unique window into the neural correlates of consciousness. DiPT and LSD, while structurally related as tryptamines, serve as a compelling case study in how subtle molecular differences can lead to vastly different subjective experiences. DiPT's effects are almost exclusively auditory, inducing pitch shifts and harmonic distortions.[1][5] LSD, on the other hand, is a classic psychedelic that profoundly alters sensory perception, mood, and cognition.[3][6]
Understanding the divergent effects of these compounds is crucial for several reasons. For neuroscientists, it presents an opportunity to isolate the neural circuits responsible for auditory versus visual and cognitive processing. For drug development professionals, it highlights the potential for creating compounds with highly specific psychological effects.
Pharmacological Profiles: A Tale of Two Receptors?
The primary molecular target for classic psychedelics is the serotonin 2A receptor (5-HT2A).[7][8] Both DiPT and LSD are agonists at this receptor, and their psychedelic-like effects in animal models are mediated by 5-HT2A activation.[1][9][10] However, the precise mechanisms underlying their distinct subjective effects remain an area of active investigation.
It is hypothesized that the unique auditory effects of DiPT may arise from a specific interaction with the 5-HT2A receptor or downstream signaling pathways that are not engaged by LSD.[11] Additionally, the broader receptor binding profile of LSD, which includes interactions with dopamine and other serotonin receptor subtypes, may contribute to its more complex and multifaceted subjective effects.[3][12]
The activation of the 5-HT2A receptor by psychedelics initiates a cascade of intracellular signaling events, primarily through the Gq/11 pathway.[7][13][14][15] This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately lead to the modulation of neuronal activity that underlies the profound changes in perception and cognition associated with these compounds.
Simplified 5-HT2A Receptor Signaling Pathway
Methodologies for Quantifying Subjective Effects
To objectively compare the subjective effects of DiPT and LSD, validated psychometric instruments are essential. The following are standard questionnaires used in psychedelic research:
-
The Hallucinogen Rating Scale (HRS): This scale was specifically developed to measure the subjective effects of tryptamines.[16][17][18] It includes subscales for Somaesthesia, Affect, Volition, Cognition, and Perception.[17]
-
The Altered States of Consciousness (ASC) Rating Scale (5D-ASC): This is a comprehensive questionnaire that assesses a wide range of subjective experiences, with key dimensions including Oceanic Boundlessness, Anxious Ego-Dissolution, and Visionary Restructuralization.[19][20][21][22]
Experimental Protocol: Administration of Subjective Effects Questionnaires
-
Participant Preparation: Participants should be in a comfortable, controlled environment with minimal external stimuli. The importance of answering the questionnaires honestly and accurately should be emphasized.
-
Timing of Administration: The HRS and ASC questionnaires should be administered at baseline (before drug administration) and at several time points post-administration to capture the onset, peak, and offset of subjective effects.
-
Data Collection: Participants should complete the questionnaires independently. A researcher should be available to clarify any questions about the items.
-
Data Analysis: The scores from the different subscales of the HRS and ASC should be calculated according to the scoring manuals for each questionnaire. Statistical analysis can then be used to compare the scores between the DiPT and LSD conditions.
Comparative Analysis of Subjective Effects
Auditory Effects
The most striking difference between DiPT and LSD lies in their effects on auditory perception. DiPT produces consistent and dose-dependent auditory distortions, including a lowering of perceived pitch, harmonic alterations, and a general sense of sounds being "unfamiliar."[1][9] These effects are often the primary, and sometimes only, subjective change noted at lower to moderate doses.[1][2] In contrast, while LSD can alter the perception of music and sounds, it does not typically produce the specific and profound pitch and harmonic distortions characteristic of DiPT.[3]
Visual Effects
LSD is well-known for its prominent visual effects, which can range from simple geometric patterns to complex, dream-like imagery.[3][12][23] These visual alterations are a hallmark of the LSD experience. DiPT, on the other hand, is reported to produce minimal to no visual effects at doses that elicit strong auditory changes.[1][2]
Somatic Effects
Both DiPT and LSD can induce somatic effects, though the nature of these sensations may differ. DiPT is reported to cause a feeling of pressure in the ears, which is likely related to its primary effects on the auditory system.[1] LSD can produce a range of bodily sensations, which are often integrated with the emotional and cognitive aspects of the experience.
Cognitive and Emotional Effects
LSD is characterized by profound alterations in thought, mood, and sense of self.[3][6] It can induce states of introspection, ego dissolution, and mystical-type experiences.[6][24][25] DiPT, at typical doses, is reported to have little to no impact on cognition and emotion.[1][2]
Quantitative Comparison of Subjective Effects
While direct comparative studies using standardized questionnaires are limited, a hypothetical comparison based on the known phenomenological profiles of DiPT and LSD is presented below.
| Subjective Effect Domain | Diisopropyltryptamine (DiPT) | Lysergic Acid Diethylamide (LSD) |
| Auditory | Profound pitch and harmonic distortions | Altered music perception, but no specific pitch distortion |
| Visual | Minimal to none | Prominent geometric patterns and complex imagery |
| Somatic | Ear pressure | Variable, often integrated with emotional state |
| Cognitive | Minimal to none | Profound alterations in thought and self-perception |
| Emotional | Minimal to none | Wide range of emotional responses, from euphoria to anxiety |
Experimental Workflow for a Comparative Clinical Study
A rigorous, double-blind, placebo-controlled clinical trial is necessary to definitively characterize and compare the subjective effects of DiPT and LSD. The following workflow outlines the key steps in such a study.
Workflow for a Comparative Clinical Study of DiPT and LSD
Discussion and Future Directions
The striking divergence in the subjective effects of DiPT and LSD, despite their structural similarities and shared primary receptor target, underscores the complexity of psychoactive drug action. Future research should focus on elucidating the precise molecular and neural mechanisms that mediate these distinct phenomenological profiles. High-resolution neuroimaging techniques, such as fMRI and MEG, could be employed to investigate how these compounds differentially affect brain activity, particularly in the auditory and visual cortices.
Furthermore, a deeper understanding of the structure-activity relationships of tryptamine psychedelics could enable the rational design of novel compounds with highly specific and potentially therapeutic psychological effects. The unique auditory effects of DiPT, for instance, could be a valuable tool for probing the neurobiology of auditory perception and its disorders.
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A Senior Application Scientist's Guide to Validating Analytical Methods for Quantifying DiPT in Biological Samples
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for N,N-Diisopropyltryptamine (DiPT)
This compound (DiPT) is a synthetic tryptamine known for its unique psychedelic properties, primarily inducing strong auditory distortions rather than the visual hallucinations commonly associated with other psychedelics.[1][2] This distinct pharmacological profile makes it a compound of interest in neuroscience research and a potential challenge in forensic toxicology. Accurate and reliable quantification of DiPT in biological matrices such as blood, plasma, and urine is critical for pharmacokinetic/pharmacodynamic (PK/PD) modeling in research settings and for definitive identification in forensic investigations.
This guide provides a comparative overview of the predominant analytical techniques for quantifying DiPT, grounded in the rigorous validation standards set forth by regulatory bodies. We will delve into the causality behind experimental choices, compare the performance of leading methodologies, and provide actionable protocols to ensure data integrity and defensibility.
Part 1: The Foundation of Trustworthiness: Bioanalytical Method Validation
Before comparing instruments, we must establish the framework that ensures our results are meaningful and reliable. Bioanalytical method validation is the process of demonstrating that a specific method is suitable for its intended purpose.[3] The core parameters, as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), form the bedrock of any quantitative bioanalytical workflow.[4][5] The ICH M10 guideline, which has superseded previous EMA guidelines, provides a harmonized international standard.[3][6]
Key Validation Parameters:
-
Selectivity and Specificity: The ability to unequivocally measure the analyte in the presence of other components, such as metabolites, endogenous substances, and concomitant medications.[5][7]
-
Accuracy: The closeness of the measured value to the true value.[7][8] Typically, the mean value should be within ±15% of the nominal value.[7][8]
-
Precision: The degree of scatter between a series of measurements. It is expressed as the coefficient of variation (CV) and should not exceed 15%.[5][7]
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A minimum of six non-zero standards is typically required.[8]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy (within 20%) and precision (≤20% CV).[7][8]
-
Matrix Effect: The alteration of analyte response due to the presence of co-eluting, undetected components in the biological sample.[5]
-
Stability: The chemical stability of the analyte in the biological matrix under specific conditions and for given time intervals (e.g., freeze-thaw, short-term benchtop, long-term storage).[5]
The following diagram illustrates a typical workflow for bioanalytical method validation, ensuring these parameters are systematically assessed.
Caption: General workflow for bioanalytical method validation.
Part 2: Comparison of Analytical Platforms for DiPT Quantification
The two most powerful and widely used techniques for the quantitative analysis of tryptamines like DiPT in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS separates compounds based on their volatility and interaction with a stationary phase inside a capillary column, followed by ionization and mass-based detection.[9]
-
Expertise & Experience: For tryptamines, GC-MS often requires a derivatization step (e.g., silylation) to increase the volatility and thermal stability of the analyte, which improves the chromatographic peak shape.[10] While this adds a step to sample preparation, it is a well-established technique. GC-MS provides excellent chromatographic resolution and is a robust, reliable choice, particularly for identifying structural isomers.[5]
-
Trustworthiness: GC-MS methods, when properly validated, are highly reliable and have been a gold standard in forensic toxicology for decades. The electron ionization (EI) spectra generated are highly reproducible and can be compared against established libraries for confident identification.
-
Limitations: The need for derivatization can increase sample preparation time and introduce variability. The high temperatures required in the GC inlet can cause degradation of thermally labile compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS separates compounds in a liquid phase based on their physicochemical properties (e.g., polarity) before they are ionized and analyzed by two mass analyzers in sequence (MS/MS).[11][12]
-
Expertise & Experience: LC-MS/MS is often the method of choice for quantifying drugs in biological fluids due to its high sensitivity, specificity, and throughput, especially for polar and non-volatile compounds.[12] It typically does not require derivatization, simplifying sample preparation.[11] The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, minimizing interferences from the complex biological matrix.[6]
-
Trustworthiness: The high selectivity of MS/MS reduces the likelihood of false positives. Validated LC-MS/MS methods are the standard for pharmacokinetic studies in drug development and are widely accepted by regulatory agencies.[12]
-
Limitations: Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, can be a significant challenge and must be thoroughly evaluated during method validation.[7]
Head-to-Head Performance Comparison
While specific validated methods for DiPT are not abundant in published literature, data from its close structural analog, 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), provides an excellent proxy for expected performance. The analytical behavior and validation parameters are highly translatable.
| Parameter | GC-MS | LC-MS/MS | Rationale & Causality |
| Typical LLOQ | ~1-10 ng/mL (in blood/urine) | ~0.1-10 ng/mL (in urine)[6][13] | LC-MS/MS generally offers superior sensitivity due to more efficient ionization (e.g., ESI) and lower chemical noise from the selectivity of MRM transitions. |
| Selectivity | Good (with library matching) | Excellent (MRM) | The MS/MS scan mode (MRM) is inherently more selective than the full scan or single ion monitoring (SIM) modes typically used in GC-MS, drastically reducing background interference. |
| Sample Prep | More complex (derivatization often needed) | Simpler ("Dilute-and-Shoot" or extraction) | The ability to analyze polar compounds directly in the liquid phase eliminates the need for volatility-enhancing derivatization, streamlining the workflow. |
| Throughput | Lower | Higher | Simpler sample preparation and faster chromatographic run times make LC-MS/MS more amenable to high-throughput analysis. |
| Robustness | High | High (but susceptible to matrix effects) | GC systems are often considered workhorses, while LC-MS systems require careful management of the ion source and chromatography to mitigate matrix effects and maintain performance. |
Part 3: Sample Preparation: The Critical First Step
The goal of sample preparation is to isolate DiPT from the complex biological matrix (e.g., plasma, urine), remove interfering substances, and concentrate the analyte.[7][13] The choice of technique is critical for method success.
-
Protein Precipitation (PPT): A simple and fast method where a solvent (e.g., acetonitrile) is added to a plasma or blood sample to denature and precipitate proteins.[6] Causality: This is effective for removing the most abundant interferents (proteins) but is non-selective and may leave behind other matrix components like phospholipids, which can cause significant matrix effects in LC-MS/MS.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent). Causality: By adjusting the pH of the aqueous phase, basic compounds like DiPT can be neutralized and partitioned into an organic solvent, leaving polar interferences behind. It provides a cleaner extract than PPT but is more labor-intensive and uses larger volumes of organic solvents.[8]
-
Solid-Phase Extraction (SPE): A highly selective method where the sample is passed through a cartridge containing a solid sorbent. Causality: The sorbent is chosen to retain the analyte while matrix components are washed away. The analyte is then eluted with a small volume of a different solvent. SPE provides the cleanest extracts, minimizes matrix effects, and allows for significant pre-concentration of the analyte, leading to better sensitivity.
The following diagram illustrates the decision-making process and workflow for Solid-Phase Extraction (SPE), the recommended technique for achieving the lowest LLOQ and cleanest extracts.
Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).
Part 4: Experimental Protocol - Validated LC-MS/MS Method for Tryptamines
This protocol is a representative example for the quantification of tryptamines, including DiPT, in a urine matrix. It is based on validated methods for the closely related analog 5-MeO-DIPT.[6]
1. Materials and Reagents
-
DiPT certified reference standard
-
DiPT-d4 (or other suitable stable isotope-labeled internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (reagent grade)
-
Blank human urine
2. Preparation of Standards and QCs
-
Prepare primary stock solutions of DiPT and DiPT-d4 in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by serially diluting the DiPT stock solution.
-
Prepare a working internal standard (IS) solution (e.g., 100 ng/mL).
-
Spike blank human urine with the working standard solutions to create calibration standards (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Spike blank human urine to create Quality Control (QC) samples at LLOQ, Low, Medium, and High concentrations.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of urine sample (calibrator, QC, or unknown), add 20 µL of the working IS solution.
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization, Positive Mode (ESI+) |
| MRM Transitions | DiPT: m/z 245.2 -> 130.1; DiPT-d4: m/z 249.2 -> 134.1 (Example transitions, must be optimized) |
5. Method Validation
-
Perform full method validation according to FDA/ICH guidelines, assessing all parameters outlined in Part 1.[4][11]
-
Acceptance Criteria (Summary):
Conclusion and Recommendations
For the robust and sensitive quantification of DiPT in biological samples, a validated LC-MS/MS method is the recommended approach . Its superior sensitivity and selectivity, combined with simpler sample preparation workflows, make it ideal for both regulated drug development and demanding forensic applications. While GC-MS is a viable and powerful technique, the advantages of LC-MS/MS for a compound like DiPT are significant.
The cornerstone of any analytical method is a thorough and systematic validation. Adherence to international guidelines, such as the ICH M10, is not merely a regulatory hurdle but a commitment to scientific integrity, ensuring that the generated data is accurate, reliable, and defensible.[3][11] By carefully selecting the analytical platform, optimizing sample preparation, and rigorously validating the method, researchers can confidently quantify DiPT and advance our understanding of its role in pharmacology and toxicology.
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Title: Bioanalytical method validation - Scientific guideline | Source: European Medicines Agency (EMA) | URL: [Link]
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Title: Bioanalytical Method Validation Guidance for Industry | Source: Food and Drug Administration (FDA) | URL: [Link]
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Title: A Quantitative Method for Simultaneous Determination of 5-Methoxy-N,N-Diisopropyltryptamine and its Metabolites in Urine Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry | Source: Journal of Forensic Sciences | URL: [Link]
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Title: Quantitative determination of dipyridamole in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study | Source: Biomedical Chromatography | URL: [Link]
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Title: Simultaneous determination of nineteen hallucinogenic tryptamines/ß-calbolines and phenethylamines using gas chromatography–mass spectrometry and liquid chromatography–electrospray ionization–mass spectrometry | Source: Journal of Chromatography B | URL: [Link]
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Title: Simultaneous determination of nineteen hallucinogenic tryptamines/beta-calbolines and phenethylamines using gas chromatography-mass spectrometry and liquid chromatography-electrospray ionisation-mass spectrometry | Source: PubMed | URL: [Link]
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Title: Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup | Source: Agilent Technologies | URL: [Link]
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Title: Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens | Source: Kura Biotech | URL: [Link]
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Title: Development of an LC-MS/MS method for determining 5-MeO-DIPT in dried urine spots and application to forensic cases | Source: PubMed | URL: [Link]
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Title: Quantitative determination of dipyridamole in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study | Source: ResearchGate | URL: [Link]
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Title: Analysis of Toxicological Substances in Whole Blood Using Smart Forensic Database | Source: Shimadzu | URL: [Link]
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Title: Bioanalytical Method Validation | Source: Food and Drug Administration (FDA) | URL: [Link]
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Title: Guideline on bioanalytical method validation | Source: European Medicines Agency (EMA) | URL: [Link]
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Title: Bioanalytical method validation: An updated review | Source: National Center for Biotechnology Information (NCBI) | URL: [Link]
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Title: Toxicology Screening of Whole Blood Extracts Using GC/Triple Quadrupole/MS | Source: Agilent Technologies | URL: [Link]
-
Title: Why would one choose solid phase extraction (SPE) over liquid-liquid extraction (LLE)? | Source: Phenomenex | URL: [Link]
-
Title: Liquid-Liquid Extraction vs. Solid-Phase Extraction | Source: Aurora Biomed | URL: [Link]
-
Title: Metabolism of the psychotomimetic tryptamine derivative 5-methoxy-N,N-diisopropyltryptamine in humans: identification and quantification of its urinary metabolites | Source: PubMed | URL: [Link]
-
Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry | Source: Food and Drug Administration (FDA) | URL: [Link]
-
Title: Bioanalytical Method Validation | Source: International Journal of Pharmaceutical Sciences Review and Research | URL: [Link]
-
Title: New Advances in Toxicological Forensic Analysis Using Mass Spectrometry Techniques | Source: IntechOpen | URL: [Link]
-
Title: Development of Systematic Toxicological Analysis Using GC-MS in the Identification of Drugs in Blood for Clinical and Forensic Purposes | Source: ResearchGate | URL: [Link]
-
Title: Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE | Source: Hawach Scientific | URL: [Link]
-
Title: DiPT | Source: Wikipedia | URL: [Link]
-
Title: Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Source: Lab Manager | URL: [Link]
-
Title: N, N-Diisopropyltryptamine (DIPT) and 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT). Two orally active tryptamine analogs with CNS activity. | Source: Semantic Scholar | URL: [Link]
-
Title: Presence of 4-Hydroxy-N-methyl-N-ethyltryptamine in Commercially Available Products | Source: ACS Omega | URL: [Link]
-
Title: Peptides in Plasma, Urine, and Dialysate: Toward Unravelling Renal Peptide Handling | Source: Wiley Online Library | URL: [Link]
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Title: this compound | Source: American Chemical Society | URL: [Link]
-
Title: Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices | Source: MDPI | URL: [Link]
-
Title: 5-MeO-MiPT | Source: Wikipedia | URL: [Link]
-
Title: Dipstick urinalysis | Source: LITFL | URL: [Link]
-
Title: Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques | Source: PubMed Central (PMC) | URL: [Link]
-
Title: ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES | Source: Agency for Toxic Substances and Disease Registry (ATSDR) | URL: [Link]
-
Title: Quantitative analysis of small molecules in biological samples | Source: University of Alabama at Birmingham | URL: [Link]
-
Title: Comparison of Urine and Plasma Peptidome Indicates Selectivity in Renal Peptide Handling | Source: PubMed | URL: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N,N-Diisopropyltryptamine (DiPT)
The responsible management of research chemicals is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the proper disposal of N,N-Diisopropyltryptamine (DiPT), a tryptamine derivative used in specialized research applications. Adherence to these procedures is critical not only for ensuring a safe laboratory environment but also for complying with stringent federal regulations governing controlled substances.
Foundational Principles: Regulatory Status and Inherent Hazards
This compound (DiPT) is classified as a Schedule I controlled substance by the U.S. Drug Enforcement Administration (DEA).[1][2] This designation signifies that the substance has a high potential for abuse and no currently accepted medical use in the United States.[2] Consequently, the acquisition, handling, storage, and disposal of DiPT are subject to rigorous legal requirements.
The cardinal principle for the disposal of DiPT is that it must be managed as a hazardous and regulated chemical waste. Under no circumstances should DiPT or its residues be disposed of via standard trash or sanitary sewer systems. [7][8] Evaporation is also not a permissible disposal method.[8]
The Core Directive: Mandatory EHS-Coordinated Disposal
Due to its status as a Schedule I controlled substance and a hazardous chemical, the only acceptable disposal pathway for DiPT is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][9] Laboratory personnel should never attempt to neutralize or treat DiPT waste independently.
The role of the researcher is to ensure the safe and compliant accumulation, segregation, and labeling of DiPT waste in preparation for collection by trained EHS professionals.
Standard Operating Procedure: Waste Accumulation and Handling
This protocol outlines the step-by-step process for managing DiPT waste from the point of generation to its final collection.
Personal Protective Equipment (PPE)
Before handling DiPT in any form (pure compound, solutions, or contaminated materials), the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Waste Segregation
Proper segregation is essential to prevent dangerous chemical reactions and to facilitate compliant disposal.[7] DiPT waste should be categorized as follows:
-
Solid Waste: Includes unused or expired pure DiPT, contaminated consumables such as weigh boats, filter paper, and absorbent pads used for minor spills.
-
Liquid Waste: Consists of solutions containing DiPT. It is critical to keep halogenated and non-halogenated solvent wastes separate.[8]
-
Sharps Waste: Any contaminated needles, syringes, or glass Pasteur pipettes.
-
Empty Containers: Original containers that held DiPT.
Waste Collection and Labeling
All waste must be collected in appropriate, well-labeled containers.[8][9]
Step 1: Container Selection
-
Select a container that is in good condition, leak-proof, and chemically compatible with the waste.[7][9] For liquid waste, use a sturdy, sealable container.
Step 2: Labeling
-
Attach a completed EHS Hazardous Waste Label to the container before adding any waste.[7]
-
Clearly list all chemical constituents by their full names (no abbreviations or formulas) and their approximate percentages.[7][9]
-
Indicate the date when waste was first added to the container.
Step 3: Accumulation
-
Keep waste containers securely sealed except when adding waste.[7][9]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9][10]
-
Ensure secondary containment is used for all liquid waste containers to mitigate spills.[7]
Managing Empty Containers
Containers that held DiPT must be managed carefully.
-
A container is considered "empty" if all possible material has been removed by pouring, pumping, or aspirating.[8]
-
The first rinse of a container that held a highly toxic chemical must be collected and disposed of as hazardous waste.[7] Given the limited toxicological data on DiPT, it is prudent to adopt this practice.
-
After the initial rinse is collected as waste, the container can be rinsed two more times.[8]
-
The original manufacturer's label on the empty container should be defaced before disposal in the appropriate recycling or trash receptacle.[8]
Protocol for Equipment Decontamination
All laboratory equipment that has come into contact with DiPT must be thoroughly decontaminated.[11][12]
Step 1: Initial Cleaning
-
Begin by removing any gross contamination.[13]
-
Wash the equipment (e.g., glassware, spatulas) with warm, soapy water.[12]
Step 2: Chemical Decontamination
-
After the initial wash, rinse the equipment with an appropriate solvent that is known to dissolve DiPT, such as ethanol or isopropanol. Collect this rinsate as hazardous liquid waste.
-
For surfaces and non-immersible equipment, wipe down with a suitable disinfectant or solvent.[14] 70% ethanol is a common choice for general surface decontamination.[11]
Step 3: Final Rinse and Drying
-
Rinse the equipment thoroughly with deionized water to remove any residual cleaning agents or solvents.[14]
-
Allow the equipment to air-dry completely in a clean environment.[14]
Summary of Key Disposal Information
| Parameter | Information | Source(s) |
| Chemical Name | This compound | [3] |
| Abbreviation | DiPT | [1] |
| CAS Number | 14780-24-6 | [3] |
| Regulatory Status | DEA Schedule I Controlled Substance | [1][2] |
| Primary Disposal Route | Collection by Institutional EHS or Licensed Hazardous Waste Contractor | [7][9] |
| Prohibited Disposal | Sink, Trash, Evaporation | [7][8] |
DiPT Waste Management Workflow
The following diagram illustrates the decision-making process for the proper handling and disposal of waste generated from research involving DiPT.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- Hazardous Waste Disposal Guide. Northwestern University Research Safety.
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.
- Schedules of Controlled Substances: Placement of... This compound (DiPT) in Schedule I. Federal Register.
- Chemical Waste.
- SAFETY DATA SHEET - N,N-Diisopropylethylamine. Sigma-Aldrich.
- 5-Methoxy-N,N-Diisopropyltryptamine. PubChem.
- SAFETY DATA SHEET - N,N-Diisopropylethylamine. Fisher Scientific.
- Safety Data Sheet - N,N-Diisopropylethylamine. DC Fine Chemicals.
- Guide to Decontaminating Lab Equipment:
- DiPT (this compound, CAS Number: 14780-24-6). Cayman Chemical.
- Decontamination of Laboratory Equipment. University of British Columbia Safety & Risk Services.
- Decontamin
- Laboratory Equipment Decontamination Procedures. Central Michigan University.
Sources
- 1. Federal Register :: Schedules of Controlled Substances: Placement of 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT), 5-methoxy-alpha-methyltryptamine (5-MeO-AMT), 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT), 5-methoxy-N,N-diethyltryptamine (5-MeO-DET), and this compound (DiPT) in Schedule I [federalregister.gov]
- 2. 5-Methoxy-N,N-Diisopropyltryptamine | C17H26N2O | CID 151182 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
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- 9. research.columbia.edu [research.columbia.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
A Comprehensive Guide to Personal Protective Equipment for Handling N,N-Diisopropyltryptamine (DiPT)
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N,N-Diisopropyltryptamine (DiPT). Given that the physiological and toxicological properties of DiPT have not been extensively reported, this document adheres to the precautionary principle, drawing upon data from structurally similar compounds and established laboratory safety standards to ensure the highest level of protection.[1]
Understanding the Hazard Profile of this compound
This compound (DiPT) is a synthetic hallucinogenic tryptamine.[2] While specific toxicity data for DiPT is limited, its structural analogues, such as N,N-Diisopropylethylamine and other tryptamine derivatives, present a range of potential hazards. These include acute oral toxicity, skin corrosion or irritation, and serious eye damage.[3][4][5] Therefore, a robust personal protective equipment (PPE) strategy is paramount to mitigate the risks of exposure through inhalation, dermal contact, or accidental ingestion.
When handling DiPT, it is crucial to assume the compound is potent and potentially hazardous upon any route of exposure. The recommendations below are designed to establish a self-validating system of protection, minimizing the risk of unintended contact.
Core Personal Protective Equipment (PPE) Requirements
A baseline of PPE is mandatory for any work involving DiPT. The following table outlines the minimum required PPE for various laboratory activities. The selection of specific items should be guided by a thorough risk assessment of the planned procedures.
| Activity | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection |
| Storage and Transport | Double Nitrile Gloves | Safety Glasses with Side Shields | Standard Lab Coat | Not typically required |
| Weighing and Aliquoting (Solid) | Double Nitrile Gloves | Chemical Safety Goggles and Face Shield | Disposable Gown over Lab Coat | N95 or higher-rated respirator |
| Solution Preparation | Double Nitril Gloves | Chemical Safety Goggles and Face Shield | Chemical-resistant Gown over Lab Coat | Required if not in a fume hood |
| Handling of Solutions | Double Nitrile Gloves | Chemical Safety Goggles | Chemical-resistant Gown over Lab Coat | Recommended based on risk assessment |
| Waste Disposal | Double Nitrile Gloves | Chemical Safety Goggles and Face Shield | Chemical-resistant Gown over Lab Coat | Recommended based on risk assessment |
Detailed PPE Protocols: A Step-by-Step Guide
Adherence to proper donning and doffing procedures is as critical as the selection of the PPE itself. An incorrect removal sequence can lead to self-contamination.
Donning PPE Protocol
-
Hand Hygiene: Begin by washing hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Gown/Lab Coat: Wear a disposable or chemical-resistant gown, ensuring complete coverage of the torso and arms. Fasten it securely.
-
Respiratory Protection: If required, perform a fit check for your respirator (e.g., N95 or a cartridge-type respirator).
-
Eye and Face Protection: Put on chemical safety goggles, followed by a face shield if there is a splash hazard.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs of the gloves extend over the cuffs of the gown.
Doffing PPE Protocol
The principle of doffing is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Gown/Lab Coat: Unfasten the gown and peel it away from your body, touching only the inside of the gown. Roll it into a bundle with the contaminated side inward and dispose of it.
-
Hand Hygiene: Perform hand hygiene.
-
Face and Eye Protection: Remove the face shield and goggles from the back to the front and place them in a designated area for decontamination.
-
Respiratory Protection: Remove your respirator from the back.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Below is a visual representation of the PPE doffing workflow to minimize contamination risk.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
